Cresol Red sodium salt
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H17NaO5S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
sodium;2-[(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1 |
InChI Key |
GBXGEGUVARLBPB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-])C=CC1=O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Cresol Red Sodium Salt: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Applications, and Experimental Protocols for Cresol Red Sodium Salt in Research and Development.
This compound is a versatile triphenylmethane (B1682552) dye with significant applications in various scientific disciplines.[1] Primarily utilized as a pH indicator, its utility extends to molecular biology as a tracking dye in gel electrophoresis and as a component in polymerase chain reaction (PCR) buffers.[1][2] This technical guide provides a detailed overview of its chemical properties, experimental protocols, and key applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound, scientifically known as o-Cresolsulfonephthalein sodium salt, is a water-soluble dye that exhibits distinct color changes at two different pH ranges.[3][4][5] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| CAS Number | 62625-29-0 | [2][3][4] |
| Molecular Formula | C₂₁H₁₇NaO₅S | [2][3][6] |
| Molecular Weight | 404.41 g/mol | [4][7][8] |
| Appearance | Reddish-brown to dark brown powder | [3][9] |
| Melting Point | 250 °C (decomposes) | [3][8][10] |
| Solubility | Soluble in water (1 mg/mL) and ethanol. | [2][8][11] |
| Storage | Store at room temperature, protected from heat and incompatibles. | [9][12] |
| Stability | Stable under normal temperatures and pressures. | [9][12] |
pH Indicator Properties and Mechanism
This compound is a diprotic indicator, meaning it undergoes two distinct color changes at different pH values. This property makes it a valuable tool for monitoring pH in a wide range of chemical and biological experiments.
| pH Range | Color Change (with increasing pH) | pKa | References |
| 0.2 - 1.8 | Red to Yellow | ~1.0 | [2][4][13] |
| 7.2 - 8.8 | Yellow to Reddish-purple | ~8.3 | [1][2][4][14] |
The color change is a result of alterations in the molecule's electronic structure as it gains or loses protons in response to the surrounding pH. The diagram below illustrates this transition.
UV-Visible Absorption Spectra
The different protonated states of Cresol Red exhibit distinct absorption maxima, which can be utilized for spectrophotometric pH measurements. The fully protonated form (H₂CR) has a maximum absorption (λmax) around 518 nm, the monoprotonated form (HCR⁻) at approximately 434 nm, and the deprotonated form (CR²⁻) at about 573 nm.[8] An isosbestic point for the HCR⁻/CR²⁻ equilibrium is observed at 483 nm.[8][15]
Applications in Molecular Biology
Beyond its role as a pH indicator, this compound is a valuable reagent in molecular biology laboratories.
Tracking Dye in Gel Electrophoresis
Cresol Red is frequently used as a tracking dye in agarose (B213101) and polyacrylamide gel electrophoresis to monitor the migration of nucleic acids and proteins.[1][2] In a standard 1% agarose gel, it migrates at a rate comparable to a DNA fragment of approximately 125 base pairs (bp).[1][2] This allows researchers to visually track the progress of the electrophoresis run and prevent the samples from running off the gel.
The following diagram illustrates the typical workflow for using Cresol Red as a tracking dye in agarose gel electrophoresis.
Component of PCR Buffers
A significant advantage of Cresol Red is that it generally does not inhibit Taq polymerase, unlike some other common loading dyes.[2][6] This allows for its inclusion directly in the PCR master mix, streamlining the post-PCR workflow by eliminating the need for a separate loading dye addition step before gel electrophoresis.[9][12]
Experimental Protocols
Preparation of Cresol Red Indicator Solution (0.1% w/v)
This protocol outlines the preparation of a standard 0.1% Cresol Red indicator solution for use in titrations and other pH-dependent assays.
Materials:
-
This compound: 0.1 g
-
0.1 M Sodium Hydroxide (NaOH): 2.65 mL
-
95% Ethanol: 20 mL
-
Distilled Water
Procedure:
-
In a 100 mL volumetric flask, combine 0.1 g of this compound with 2.65 mL of 0.1 M NaOH and 20 mL of 95% ethanol.[1]
-
Gently warm the mixture to facilitate dissolution.[16]
-
Once the dye is completely dissolved, allow the solution to cool to room temperature.
-
Add distilled water to bring the final volume to 100 mL.[1]
-
Mix the solution thoroughly.
Preparation of 5X Direct-Loading PCR Buffer with Cresol Red
This protocol describes the preparation of a 5X PCR loading buffer that includes Cresol Red, allowing for direct loading of PCR products onto an agarose gel.
Materials:
-
Sucrose (B13894): 3 g
-
1 M MgCl₂·6H₂O: 150 µL
-
1 M KCl: 500 µL
-
1 M (NH₄)₂SO₄: 400 µL
-
1 M Tris-Cl, pH 9.0: 500 µL
-
This compound: 0.003 g
-
10% IGEPAL CA-630 (or equivalent non-ionic detergent): 250 µL
-
Distilled Water
Procedure:
-
In a suitable container, dissolve 3 g of sucrose in 5 mL of distilled water.
-
Add the following reagents in the specified order, mixing after each addition: 150 µL of 1 M MgCl₂·6H₂O, 500 µL of 1 M KCl, 400 µL of 1 M (NH₄)₂SO₄, and 500 µL of 1 M Tris-Cl, pH 9.0.
-
Add 0.003 g of Cresol Red and 250 µL of 10% IGEPAL CA-630.
-
Mix the solution well and briefly centrifuge to collect the contents.
-
Add distilled water to a final volume of 10 mL.
-
Sterilize the buffer by passing it through a 0.22 µm filter.
-
Aliquot and store at -20°C. For use, add 4 µL of the 5X buffer to a 20 µL PCR reaction.[1]
Safety and Handling
This compound is generally considered stable and not highly hazardous.[9] However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder or solutions.[3][7]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[3][7]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[9][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9][12]
In case of contact, flush the affected area with copious amounts of water. For eye contact, seek medical attention.[7]
Conclusion
This compound is a robust and versatile chemical with broad applications in research. Its well-defined pH-dependent color changes make it an excellent indicator for a variety of analytical procedures. Furthermore, its utility as a non-inhibitory tracking dye in molecular biology streamlines workflows and enhances efficiency. The data and protocols presented in this guide provide a comprehensive resource for the effective utilization of this compound in a research setting.
References
- 1. goldbio.com [goldbio.com]
- 2. Cresol Red - Wikipedia [en.wikipedia.org]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. neutronco.com [neutronco.com]
- 5. This compound | I10527 | CAS 62625-29-0 | TriStains [tristains.com]
- 6. This compound, pH indicator dye (CAS 62625-29-0) | Abcam [abcam.com]
- 7. labdepotinc.com [labdepotinc.com]
- 8. researchgate.net [researchgate.net]
- 9. fpsc.wisc.edu [fpsc.wisc.edu]
- 10. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 11. Absorption [Cresol Red] | AAT Bioquest [aatbio.com]
- 12. genomica.uaslp.mx [genomica.uaslp.mx]
- 13. This compound CAS#: 62625-29-0 [m.chemicalbook.com]
- 14. Cresol Red | CAS#:62625-29-0 | Chemsrc [chemsrc.com]
- 15. researchgate.net [researchgate.net]
- 16. people.bu.edu [people.bu.edu]
Cresol Red Sodium Salt: A Comprehensive Technical Guide to its pH Indicator Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cresol (B1669610) Red sodium salt, a member of the sulfonphthalein family of dyes, is a widely utilized pH indicator in various scientific disciplines, including analytical chemistry, molecular biology, and pharmaceutical development. Its utility stems from distinct, pH-dependent color transitions, which are a direct consequence of alterations in its molecular structure and electron resonance. This technical guide provides an in-depth exploration of the core mechanism of Cresol Red sodium salt as a pH indicator, intended for a scientific audience. The document outlines the fundamental chemical principles governing its function, presents key quantitative data in a structured format, offers detailed experimental protocols for its application, and includes visualizations of the chemical pathways and experimental workflows.
Core Mechanism of pH Indication
Cresol Red, systematically known as o-cresolsulfonephthalein, is a weak acid.[1] Its function as a pH indicator is rooted in its ability to exist in different structural forms, each with a unique light absorption spectrum, depending on the hydrogen ion concentration (pH) of the solution.[2] The perceived color of the indicator in a solution is determined by which of these forms is predominant.
The molecule possesses two distinct pH transition ranges, a characteristic that expands its applicability across a wide pH spectrum.[2]
-
First Transition (pH 0.2 - 1.8): In strongly acidic conditions (pH below 0.2), Cresol Red exists in its protonated, quinoid form, which appears red. As the pH increases towards 1.8, it loses a proton to form a yellow-colored species.[2]
-
Second Transition (pH 7.2 - 8.8): This is the more commonly utilized range. In neutral to slightly acidic solutions (pH below 7.2), the indicator is in a yellow, monoprotonated sultone form. As the solution becomes more alkaline, it undergoes a second deprotonation, leading to a structural rearrangement that results in a red to purplish-red dianionic form with a more extensively conjugated system.[1][2][3] This extended conjugation is responsible for the absorption of longer wavelengths of light, resulting in the observed red color.[4]
The equilibrium between the acidic (H₂In), intermediate (HIn⁻), and basic (In²⁻) forms can be represented by the following simplified equations:
H₂In (Red) ⇌ H⁺ + HIn⁻ (Yellow) HIn⁻ (Yellow) ⇌ H⁺ + In²⁻ (Red/Purplish-Red)
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound as a pH indicator.
| Property | Value | References |
| Chemical Formula | C₂₁H₁₇NaO₅S | [5] |
| Molecular Weight | 404.41 g/mol | [5] |
| First pKa | ~1.0 - 1.8 | [6][7] |
| Second pKa | ~8.3 | [8] |
| Melting Point | 250 °C (decomposes) | [9] |
| pH Transition Range | Color Change | Wavelength Maxima (λmax) | References |
| 0.2 - 1.8 | Red to Yellow | H₂In: 518 nm | [2][4] |
| 7.2 - 8.8 | Yellow to Red/Purplish-Red | HIn⁻: 433 nm, In²⁻: 573 nm | [2][4] |
Experimental Protocols
Preparation of Cresol Red Indicator Solution (0.1% w/v)
This protocol describes the preparation of a stock solution of Cresol Red indicator suitable for use in titrations and other pH measurements.
Materials:
-
This compound (0.1 g)
-
Ethanol (B145695) (95%, 20 mL)
-
Sodium hydroxide (B78521) (0.1 M, 2.65 mL)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Beaker
-
Stirring rod
Procedure:
-
Weigh 0.1 g of this compound and transfer it to a beaker.
-
Add 20 mL of 95% ethanol and 2.65 mL of 0.1 M sodium hydroxide solution to the beaker.[10]
-
Gently warm the mixture while stirring to facilitate the dissolution of the Cresol Red.
-
Once the solid is completely dissolved, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Dilute the solution to the 100 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
Store the prepared indicator solution in a well-sealed container at room temperature.[11][12]
Spectrophotometric Determination of pH
This protocol outlines the use of Cresol Red for the precise determination of pH using a spectrophotometer. This method is particularly useful for analyzing the pH of solutions where high accuracy is required, such as in seawater analysis.[13][14]
Materials:
-
Cresol Red indicator solution (as prepared in 3.1)
-
Sample solution of unknown pH
-
Spectrophotometer
-
Cuvettes (1 cm path length)
-
pH buffer solutions for calibration (optional, for validation)
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at two wavelengths: 433 nm (the absorbance maximum of the acidic form, HIn⁻) and 573 nm (the absorbance maximum of the basic form, In²⁻).[4]
-
Blank Measurement: Fill a cuvette with the sample solution without any indicator. Place it in the spectrophotometer and zero the absorbance at both 433 nm and 573 nm.
-
Sample Measurement: Add a precise, small volume of the Cresol Red indicator solution to a known volume of the sample solution. The final concentration of the indicator should be low enough to not significantly alter the pH of the sample. Mix thoroughly.
-
Fill a cuvette with the sample-indicator mixture and measure the absorbance at 433 nm (A₄₃₃) and 573 nm (A₅₇₃).
-
pH Calculation: The pH of the sample can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric measurements:
pH = pKa₂ + log { (R - e₁) / (e₂ - R * e₃) }
Where:
-
pKa₂ is the second acid dissociation constant of Cresol Red under the experimental conditions (temperature and salinity dependent).
-
R is the ratio of the absorbances: R = A₅₇₃ / A₄₃₃.
-
e₁, e₂, and e₃ are molar absorptivity ratios that are dependent on temperature and salinity.[13] For precise measurements, these constants must be determined for the specific conditions of the experiment.
-
Visualizations
Signaling Pathway of Cresol Red pH Indication
The following diagram illustrates the structural changes and corresponding color transitions of Cresol Red at different pH levels.
Caption: pH-dependent equilibrium of Cresol Red.
Experimental Workflow for Spectrophotometric pH Measurement
This diagram outlines the sequential steps involved in determining the pH of a sample using Cresol Red and a spectrophotometer.
Caption: Workflow for pH determination via spectrophotometry.
References
- 1. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]
- 2. nbinno.com [nbinno.com]
- 3. クレゾールレッド indicator grade, Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Chrominfo: Preparation of cresol red indicator solution [chrominfo.blogspot.com]
- 7. Acid-Base Indicators [wiredchemist.com]
- 8. Evaluation of indicator-based pH measurements for freshwater over a wide range of buffer intensities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 62625-29-0 [chemicalbook.com]
- 10. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 11. Cresol Red Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 12. Cresol Red Solution [novoprolabs.com]
- 13. "Physical–chemical Characterization of Purified Cresol Red for Spectrop" by Mark C. Patsavas, Robert H. Byrne et al. [digitalcommons.usf.edu]
- 14. researchgate.net [researchgate.net]
Cresol Red Sodium Salt: A Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Cresol Red sodium salt is a widely utilized pH indicator in various scientific disciplines, including molecular biology, biochemistry, and analytical chemistry. Its utility stems from its distinct color changes in response to pH variations and its general compatibility with biological systems. This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions, presenting available data, outlining experimental protocols, and illustrating key concepts.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| CAS Number | 62625-29-0 | [1][2] |
| Molecular Formula | C₂₁H₁₇NaO₅S | [1][2] |
| Molecular Weight | 404.4 g/mol | [1] |
| Appearance | Reddish-orange to dark brownish-red powder | [2] |
| Melting Point | 250 °C (decomposes) | [2] |
Aqueous Solubility
The solubility of this compound in water is a key factor for its application in aqueous systems.
Qualitative and Semi-Quantitative Solubility
This compound is generally described as being soluble in water.[2] The sodium salt form significantly enhances its water solubility compared to the free acid form.[3]
| Solvent | Solubility | Conditions | Reference |
| Water | 1 mg/mL | Not Specified | [1][4] |
| Water | A 0.1% solution is clear, indicating solubility of at least 1 mg/mL. | Not Specified | [5] |
| Dilute Alcohols | Soluble | Not Specified | |
| Acids | Soluble | Not Specified | |
| Alkalies | Soluble | Not Specified |
Factors Affecting Solubility
pH: The pH of the aqueous solution can influence the solubility of this compound. While quantitative data for a solubility versus pH curve is not available, the different ionic forms of the molecule at various pH values will have different solubilities.
Stability in Aqueous Solutions
The stability of this compound in aqueous solutions is critical for its reliable performance as a pH indicator and in other applications.
General Stability Profile
This compound is considered stable under normal laboratory conditions.[7] For long-term storage of the solid, ambient conditions are appropriate, and the product can be stored for up to 12 months.[1]
Factors Affecting Stability
-
Light: this compound is light-sensitive.[8] Aqueous solutions should be protected from light to prevent photodegradation. Studies have shown that Cresol Red is sensitive to UV irradiation.[9][10]
-
Temperature: Elevated temperatures should be avoided during storage to prevent thermal degradation.[8]
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can cause degradation of the dye.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments related to the solubility and stability of this compound.
Protocol for Preparation of a Stock Solution
This protocol is suitable for preparing a standard stock solution for use as a pH indicator.
-
Weighing: Accurately weigh 100 mg of this compound powder.
-
Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 80 mL of distilled or deionized water.
-
Mixing: Gently swirl the flask to dissolve the powder. An ultrasonic bath can be used to aid dissolution if necessary.
-
Dilution: Once fully dissolved, bring the solution to the 100 mL mark with distilled or deionized water.
-
Storage: Store the solution in a well-sealed, light-protected container at room temperature.
Protocol for Determining Aqueous Solubility at Various Temperatures
This protocol outlines a method to determine the solubility of this compound in water as a function of temperature.[11][12]
-
Sample Preparation: Add a known excess amount of this compound to a known volume of distilled water in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Equilibration: Stir the suspension at a constant, controlled temperature until equilibrium is reached (typically 24-48 hours). Ensure that solid this compound remains undissolved.
-
Sampling: Once equilibrium is established, stop the stirring and allow the excess solid to settle. Carefully extract a known volume of the supernatant using a pre-heated pipette with a filter to avoid drawing in solid particles.
-
Analysis: Dilute the collected sample with a known volume of solvent. Determine the concentration of this compound in the diluted sample using UV-Vis spectrophotometry by measuring the absorbance at its λmax and using a pre-established calibration curve.
-
Calculation: Calculate the solubility in g/100 mL at the tested temperature.
-
Repeat: Repeat steps 2-5 for a range of desired temperatures.
Protocol for Assessing the Stability of an Aqueous Solution
This protocol describes a method to assess the stability of a this compound solution under specific conditions (e.g., exposure to light or elevated temperature).
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 0.1 mg/mL) in a suitable aqueous buffer.
-
Initial Analysis: Immediately after preparation (t=0), determine the initial concentration of the solution using a validated analytical method, such as UV-Vis spectrophotometry at the λmax.
-
Storage Conditions: Aliquot the solution into several sealed, light-protected containers. Store the containers under the desired stress conditions (e.g., in a temperature-controlled oven at 40°C or in a photostability chamber).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a sample and analyze the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time. This data can be used to determine the degradation rate and, if applicable, the half-life of the compound under the tested conditions.
Visualizations
pH-Dependent Equilibrium of Cresol Red
The following diagram illustrates the two pH-dependent color transitions of Cresol Red.
Experimental Workflow for Solubility Determination
The diagram below outlines the general workflow for determining the solubility of this compound at a specific temperature.
Experimental Workflow for Aqueous Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of an aqueous solution of this compound.
References
- 1. This compound, pH indicator dye (CAS 62625-29-0) | Abcam [abcam.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | I10527 | CAS 62625-29-0 | TriStains [tristains.com]
- 4. クレゾールレッド ナトリウム塩 indicator grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. 151390250 [thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. neutronco.com [neutronco.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chymist.com [chymist.com]
- 12. Untitled [faculty.uml.edu]
Cresol Red Sodium Salt: A Comprehensive Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Cresol Red sodium salt, a versatile triphenylmethane (B1682552) dye, serves as an invaluable tool in a multitude of laboratory settings. Its utility spans from a reliable pH indicator to a convenient tracking dye in molecular biology techniques. This technical guide provides an in-depth exploration of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their scientific endeavors.
Core Applications in the Laboratory
This compound is predominantly utilized in three key areas within the research and development landscape: as a pH indicator, a tracking dye in gel electrophoresis, and as a component in polymerase chain reaction (PCR) formulations.
pH Indication
With two distinct pH transition ranges, this compound is a highly effective visual indicator for estimating and monitoring the pH of aqueous solutions.[1] Its color transitions are sharp and easily discernible, making it suitable for titrations and the preparation of microbiological culture media and other pH-sensitive reagents.[2][3] The dye exhibits a red to yellow transition in acidic conditions and a yellow to reddish-purple change in alkaline environments.[4][5]
Tracking Dye in Gel Electrophoresis
In molecular biology, this compound is frequently incorporated into loading buffers for agarose (B213101) and polyacrylamide gel electrophoresis.[3][6] Its migration rate allows for the visual tracking of the electrophoresis progress, preventing the samples from running off the gel. In a standard 1% agarose gel, Cresol Red migrates at a rate comparable to a DNA fragment of approximately 125 base pairs.[7] This property is crucial for monitoring the separation of nucleic acids (DNA, RNA) and proteins.[3][6]
Component in PCR Reagents
A significant advantage of this compound is its compatibility with enzymatic reactions, particularly PCR. It does not significantly inhibit Taq polymerase, a key enzyme in PCR.[4][7] This allows for its inclusion directly into the PCR master mix, serving as both a loading dye and a reaction progress indicator.[8] This streamlines the workflow by eliminating the need for a separate post-PCR addition of loading buffer, thereby saving time and reducing the risk of cross-contamination.[8]
Quantitative Data Summary
The physical and chemical properties of this compound are critical for its effective application. The following tables summarize the key quantitative data for this compound.
| Property | Value | References |
| Molecular Formula | C₂₁H₁₇NaO₅S | [4] |
| Molecular Weight | 404.4 g/mol | [4] |
| Acidic pH Range | 0.2 (Red) - 1.8 (Yellow) | [4][5] |
| Alkaline pH Range | 7.2 (Yellow) - 8.8 (Reddish-Purple) | [4][5] |
| Solubility | Soluble in water and ethanol (B145695) | [1][4] |
| Application | Parameter | Value | References |
| Agarose Gel Electrophoresis | Apparent Migration Rate (1% Agarose) | ~125 base pairs | [7] |
| Spectrophotometry | Wavelength of Maximum Absorbance (Acidic form) | 433 nm | [9] |
| Spectrophotometry | Wavelength of Maximum Absorbance (Basic form) | 573 nm | [9] |
Experimental Protocols
This section provides detailed methodologies for the key applications of this compound.
Preparation of Cresol Red pH Indicator Solution (0.1% w/v)
This protocol outlines the preparation of a stock solution of Cresol Red for general pH indicator purposes.
Materials:
-
This compound
-
95% Ethanol
-
0.1 M Sodium Hydroxide (NaOH)
-
Distilled or deionized water
-
Volumetric flask (100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh 0.1 g of this compound and transfer it to a 100 mL volumetric flask.
-
Add 20 mL of 95% ethanol to the flask.
-
Add 2.65 mL of 0.1 M NaOH solution.
-
Stir the mixture until the this compound is completely dissolved.
-
Add distilled or deionized water to bring the final volume to 100 mL.
-
Mix the solution thoroughly.
-
Store the solution in a tightly sealed container at room temperature. The solution is stable for an extended period.[4]
Preparation of 6X Agarose Gel DNA Loading Dye
This protocol describes the preparation of a 6X loading dye containing Cresol Red for agarose gel electrophoresis.
Materials:
-
This compound
-
Sucrose (B13894) or Glycerol
-
Tris-HCl (1 M, pH 8.0)
-
EDTA (0.5 M, pH 8.0)
-
Distilled or deionized water
-
50 mL conical tube
Procedure:
-
To a 50 mL conical tube, add:
-
15 mL of sterile, distilled or deionized water.
-
18 g of sucrose (or 15 mL of glycerol).
-
600 µL of 1 M Tris-HCl, pH 8.0.
-
1.2 mL of 0.5 M EDTA, pH 8.0.
-
30 mg of this compound.
-
-
Vortex the mixture thoroughly until all components are dissolved.
-
Adjust the final volume to 50 mL with sterile, distilled or deionized water.
-
Aliquot and store at -20°C for long-term storage or at 4°C for short-term use.
Direct Addition of Cresol Red to PCR Master Mix
This protocol outlines the incorporation of Cresol Red directly into a PCR master mix.
Materials:
-
Standard PCR reaction components (Taq polymerase, dNTPs, buffer, MgCl₂, primers, template DNA)
-
1% (w/v) Cresol Red solution in water
Procedure:
-
Prepare the PCR master mix with all the necessary components except the template DNA.
-
For a final reaction volume of 20-50 µL, add the 1% Cresol Red solution to a final concentration of 0.005% to 0.01%. For example, for a 25 µL reaction, add 0.125 to 0.25 µL of the 1% Cresol Red solution.
-
Alternatively, a pre-made 5X direct-loading PCR buffer containing Cresol Red can be used.[8] A typical recipe involves dissolving 3 g of sucrose and 0.003 g of Cresol Red in a buffered solution containing MgCl₂, KCl, and Tris-HCl, with a final volume of 10 mL.[8]
-
Add the template DNA to the master mix.
-
Proceed with the thermal cycling protocol as planned.
-
After PCR, the samples can be directly loaded onto an agarose gel for analysis.
Spectrophotometric pH Measurement
This protocol provides a general method for determining the pH of a solution using Cresol Red and a spectrophotometer.
Materials:
-
Cresol Red indicator solution (e.g., 1 mM stock solution)
-
Spectrophotometer
-
Cuvettes
-
pH buffer standards for calibration
-
The sample solution of unknown pH
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 433 nm and 573 nm.
-
Blank Measurement: Fill a cuvette with the sample solution (without Cresol Red) and use it to blank the spectrophotometer at both wavelengths.
-
Indicator Addition: Add a small, precise volume of the Cresol Red stock solution to the blanked sample solution in the cuvette. The final concentration of the indicator should be low enough to ensure absorbance values are within the linear range of the spectrophotometer.
-
Absorbance Measurement: Thoroughly mix the solution and measure the absorbance at 433 nm (A₄₃₃) and 573 nm (A₅₇₃).
-
pH Calculation: The pH of the solution can be calculated using the following equation, which is a rearranged form of the Henderson-Hasselbalch equation incorporating Beer's Law:
pH = pKa + log { (R - e₁) / (e₂ - R * e₃) }
Where:
-
pKa is the acid dissociation constant of Cresol Red's second transition.
-
R is the ratio of absorbances (A₅₇₃ / A₄₃₃).
-
e₁, e₂, and e₃ are molar absorptivity ratios that are determined by calibration with buffer solutions of known pH.
-
Visualizing Laboratory Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental processes described above.
Potential Interferences and Limitations
While this compound is a robust and versatile reagent, it is essential to be aware of its limitations and potential interferences to ensure accurate and reliable experimental results.
-
pH Indication: The accuracy of pH determination can be affected by high salt concentrations, the presence of proteins, and temperature variations, which can shift the pKa of the indicator. It is crucial to perform calibrations under conditions that closely mimic the experimental sample.
-
Gel Electrophoresis: In high percentage agarose gels, the migration of Cresol Red may overlap with small DNA fragments, potentially obscuring their visualization. It is advisable to run a marker lane to accurately determine the relative migration of the dye and the fragments of interest.
-
Spectrophotometry: The presence of other colored compounds or turbidity in the sample can interfere with absorbance measurements. A proper blank measurement is critical to correct for background absorbance. Furthermore, the indicator itself can slightly alter the pH of poorly buffered solutions, so its concentration should be kept to a minimum.
By understanding these nuances and following the detailed protocols provided, researchers can effectively harness the capabilities of this compound in their laboratory workflows.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. biomall.in [biomall.in]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. DNA Gel Loading Dye Recipes | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. DNA-Loading dye 6X | Bioswisstec [bioswisstec.com]
- 7. chem.fsu.edu [chem.fsu.edu]
- 8. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 9. goa-on.org [goa-on.org]
Cresol Red Sodium Salt: A Comprehensive Technical Guide to its Spectral Properties and Absorbance Maxima
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core spectral properties of Cresol Red sodium salt, a vital pH indicator. With applications ranging from analytical chemistry to biological research, a thorough understanding of its absorbance characteristics is paramount for accurate and reliable experimental outcomes.[1][2][3] This document provides a detailed overview of its spectral behavior, experimental protocols for its characterization, and a visualization of its chemical equilibrium.
Core Spectral Properties of this compound
Cresol Red, a member of the sulfonphthalein dye family, exhibits distinct color changes in response to shifts in pH.[1] These visual transitions are a manifestation of alterations in its molecular structure and, consequently, its light absorption properties. The molecule undergoes reversible protonation and deprotonation, leading to different chemical forms with unique absorbance spectra.[1]
This compound has two primary pH transition ranges:
-
pH 0.2 to 1.8: In strongly acidic conditions, it transitions from red to yellow.[4]
-
pH 7.2 to 8.8: In the neutral to alkaline range, it shifts from yellow to a purplish-red.[1][5] This latter range is more commonly utilized in laboratory applications.[1]
The absorbance maxima (λmax) of Cresol Red are dependent on the pH of the solution, corresponding to the different protonated states of the molecule.
Quantitative Spectral Data
The following table summarizes the key absorbance maxima for this compound at different pH levels, compiled from various sources.
| pH Condition | Predominant Species | Color | Absorbance Maxima (λmax) |
| Strongly Acidic (e.g., pH 0.0) | Fully Protonated (H₂CR) | Red | ~518 nm (shoulder) |
| Acidic (e.g., pH 4.5) | Monoprotonated (HCR⁻) | Yellow | 434 nm[6] |
| Alkaline (e.g., pH 8.8 or in 0.01 N NaOH) | Deprotonated (CR²⁻) | Purplish-Red | 572.4 nm[7], 568-576 nm |
| Strongly Alkaline (e.g., pH 12) | Deprotonated (CR²⁻) | Purplish-Red | 573 nm[6] |
An isosbestic point, where the molar absorptivity of the two species in equilibrium is the same, has been identified at approximately 483 nm for the HCR⁻/CR²⁻ equilibrium.[6]
Experimental Protocol: Spectrophotometric Determination of Absorbance Maxima
The following is a generalized methodology for determining the absorbance spectra and pKa of a pH indicator like this compound, based on established spectrophotometric techniques.[8][9]
Objective: To determine the absorbance maxima of the acidic and basic forms of this compound and to identify the isosbestic point.
Materials:
-
This compound
-
Spectrophotometer (UV-Vis)
-
Cuvettes
-
pH meter
-
Volumetric flasks and pipettes
-
Buffer solutions of various pH values (e.g., pH 4, 7, 9)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) by dissolving the powder in deionized water.[10]
-
Preparation of Acidic and Basic Forms:
-
To determine the spectrum of the fully acidic form (HCR⁻), dilute a precise volume of the stock solution in a buffer of low pH (e.g., pH 4) or a dilute HCl solution.
-
To determine the spectrum of the basic form (CR²⁻), dilute a precise volume of the stock solution in a buffer of high pH (e.g., pH 9) or a dilute NaOH solution.
-
-
Spectrophotometric Analysis:
-
Calibrate the spectrophotometer using the corresponding buffer or acid/base solution as a blank.
-
Obtain the full absorbance spectrum (e.g., from 400 nm to 700 nm) for both the acidic and basic solutions.[8]
-
Identify the wavelength of maximum absorbance (λmax) for each form.
-
-
Determination of Isosbestic Point:
-
Prepare a series of solutions with varying pH values within the transition range of the indicator (pH 7.2-8.8).
-
Measure the absorbance spectra for each of these solutions.
-
Plot the absorbance spectra on the same graph. The point where all the curves intersect is the isosbestic point.
-
-
Data Analysis:
-
The collected data can be used to calculate the pKa of the indicator using the Henderson-Hasselbalch equation.
-
pH-Dependent Equilibrium of Cresol Red
The color change of Cresol Red is governed by a chemical equilibrium that shifts as a function of the hydrogen ion concentration (pH). The molecule can exist in different protonated states, each with a distinct structure and, therefore, a different color and absorbance spectrum.
Caption: Chemical equilibrium of Cresol Red between its yellow acidic form and purplish-red basic form.
This guide provides a foundational understanding of the spectral properties of this compound for researchers and professionals. Accurate application of this knowledge is crucial for leveraging this versatile indicator in a variety of scientific and developmental contexts.
References
- 1. nbinno.com [nbinno.com]
- 2. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. gspchem.com [gspchem.com]
- 8. chem.fsu.edu [chem.fsu.edu]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. 甲酚红 钠盐 indicator grade | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Safe Handling of Cresol Red Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Cresol Red sodium salt is a common pH indicator used in various laboratory applications, including titrations, cell culture media monitoring, and environmental testing.[1] While it is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, adherence to proper safety and handling protocols is essential to ensure a safe laboratory environment and minimize any potential risks.[2] This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to this compound.
Physicochemical and Toxicological Profile
A thorough understanding of the properties of this compound is fundamental to its safe handling.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C21H17NaO5S | [3] |
| Molecular Weight | 404.40 g/mol | [3] |
| Appearance | Reddish-brown or dark brown crystalline powder | [2][3] |
| Odor | Odorless | [3] |
| Melting Point | 250 °C (decomposes) | [1][4][5] |
| Solubility | Soluble in water | [2][3] |
| pH Range | 0.2 (yellow) - 1.8 (red); 7.2 (yellow) - 8.8 (red/purple) | [2][6] |
Toxicological Data
No significant acute toxicological data has been identified in literature searches.[2] The material is not classified as harmful by ingestion, and it is not thought to produce adverse health effects or skin irritation based on animal models.[2] However, it may cause mild eye and skin irritation.[3][7]
| Endpoint | Result | Reference |
| Acute Toxicity | No significant data available; not classified as acutely toxic. | [2][8] |
| Skin Corrosion/Irritation | Not classified as a skin irritant, though mild irritation may occur. | [2][3][8] |
| Eye Damage/Irritation | Not classified as a serious eye irritant, but may cause mild irritation. | [3][8] |
| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, OSHA, or CA Prop 65. | [3] |
Prudent Handling and Storage Protocols
Adherence to standard laboratory safety practices is crucial when working with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye Protection: Safety glasses with side shields or chemical goggles should be worn.[7][9]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3][7][9]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2][3]
-
Respiratory Protection: Not typically required under normal conditions of use with adequate ventilation. If dust is generated, a dust respirator may be necessary.[2][8]
General Handling and Hygiene
-
Do not eat, drink, or smoke when handling.[2]
-
Wash hands thoroughly with soap and water after handling.[2][9]
-
Avoid contact with incompatible materials, such as strong oxidizing agents.[2][3][4]
Storage
-
Store away from incompatible materials and foodstuffs.[2]
Emergency Procedures
In the event of an exposure or spill, the following procedures should be followed.
First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Ingestion | Rinse mouth. Give a glass of water. Do not induce vomiting. Seek medical attention if you feel unwell. | [2][10][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. | [3][7][9] |
| Skin Contact | Flush skin and hair with running water and soap if available. Remove contaminated clothing. Seek medical attention in the event of irritation. | [2][7][9] |
| Inhalation | Remove from the contaminated area to fresh air. Encourage the patient to blow their nose to ensure a clear passage for breathing. | [2][10] |
Spill Response
A clear and logical workflow is critical for managing spills effectively.
Caption: Workflow for this compound Spill Response.
Fire and Explosion Hazard
-
Flammability: this compound is a combustible solid but propagates flame with difficulty.[2]
-
Explosion Hazard: Dust clouds may form an explosive mixture with air. Avoid generating dust, especially in confined spaces.[2]
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires.[3]
-
Hazardous Combustion Products: May produce oxides of carbon and sulfur upon combustion.[3]
Personal Protective Equipment (PPE) Selection Guide
The selection of appropriate PPE is paramount for user safety.
Caption: PPE Selection Guide for Handling this compound.
Conclusion
While this compound is not considered a highly hazardous substance, a diligent and informed approach to its handling is essential for maintaining a safe research environment. By following the guidelines outlined in this document, researchers, scientists, and drug development professionals can minimize risks and ensure the well-being of all laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.
References
- 1. chemimpex.com [chemimpex.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. labdepotinc.com [labdepotinc.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 62625-29-0 [chemicalbook.com]
- 6. B21361.14 [thermofisher.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. di-corp.com [di-corp.com]
- 10. neutronco.com [neutronco.com]
- 11. carlroth.com [carlroth.com]
An In-depth Technical Guide to Cresol Red Sodium Salt: Molecular Structure, Properties, and Applications
Cresol (B1669610) Red sodium salt is a triphenylmethane (B1682552) dye widely utilized in laboratory settings as a pH indicator.[1] Its distinct color changes at two different pH ranges make it a versatile tool for researchers, scientists, and professionals in drug development. This guide provides a comprehensive elucidation of its molecular structure, physicochemical properties, and key experimental applications.
Molecular Structure and Formula
Cresol Red sodium salt, systematically known as sodium 4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-3H-2,1λ⁶-benzoxathiol-3-yl]-2-methylbenzen-1-olate, is the sodium salt derivative of Cresol Red.[2] The core structure consists of a sulfonated phthalide (B148349) ring attached to two cresol (methylphenol) groups.[1][3] The presence of the sodium salt significantly enhances its solubility in water compared to its free acid form, making it more practical for use in aqueous solutions.[1][3]
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound is supported by extensive physicochemical and spectroscopic data. Key quantitative properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₁₇NaO₅S | [1][4][5] |
| Molecular Weight | ~404.41 g/mol | [1][4][5] |
| CAS Number | 62625-29-0 | [1][4][5][7] |
| Appearance | Reddish-orange to dark brownish-red powder | [4] |
| Melting Point | 250 °C (decomposes) | [4][7] |
| Solubility | Soluble in water and ethanol | [6][7] |
| pKa | 1.0 (at 25°C) and ~8.3 | [7][8] |
| pH Transition Range 1 | pH 0.2 (red) to pH 1.8 (yellow) | [5][7] |
| pH Transition Range 2 | pH 7.2 (yellow) to pH 8.8 (red/purple) | [1][5][7][9] |
| λmax (Maximum Absorbance) | 425 nm, influenced by pH | [7][10] |
Spectroscopic analyses are essential for confirming the molecular structure. Data for Cresol Red and its sodium salt are available in various databases, including ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible (UV-Vis) spectra.[10][11][12][13] For instance, the ¹H NMR spectrum shows characteristic shifts for the aromatic and methyl protons.[11] The UV-Vis spectrum exhibits pH-dependent absorption maxima, which is the basis for its function as a pH indicator.[10]
Experimental Protocols
This compound is employed in various laboratory procedures. Detailed protocols for its most common applications are provided below.
This protocol outlines the preparation of a stock solution for use as a pH indicator.
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Distilled water
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh 0.1 g of Cresol Red powder.
-
In a beaker, dissolve the powder in a mixture of 2.65 mL of 0.1 M NaOH and 20 mL of 95% ethanol.[14]
-
Once fully dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.
-
Add distilled water to bring the final volume to 100 mL.[14]
-
Mix thoroughly until the solution is homogeneous. Store at room temperature.
This workflow demonstrates the use of Cresol Red as an indicator for titrating a weak acid with a strong base, where the equivalence point is expected in the pH 7.2-8.8 range.
Caption: Workflow for acid-base titration using Cresol Red.
Cresol Red can be used as a loading dye for agarose (B213101) gel electrophoresis as it does not significantly inhibit Taq polymerase. It also serves as a visual indicator for the migration of nucleic acids.
Protocol for 5X PCR Loading Buffer with Cresol Red:
-
In a 1.5 mL microcentrifuge tube, dissolve 3 g of sucrose (B13894) in 5 mL of sterile distilled water.
-
Add the following reagents in order:
-
150 µL of 1M MgCl₂
-
500 µL of 1M KCl
-
400 µL of 1M (NH₄)₂SO₄
-
500 µL of 1M Tris-Cl, pH 9.0
-
0.003 g of this compound
-
250 µL of 10% IGEPAL CA-630 (or similar non-ionic detergent)[14]
-
-
Vortex the solution thoroughly and perform a brief centrifugation to collect the contents.
-
Add sterile distilled water to a final volume of 10 mL.
-
Sterilize the buffer using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C. Use 4 µL of the 5X buffer in a 20 µL PCR reaction.[14]
Caption: Workflow for using Cresol Red in PCR and electrophoresis.
Applications Summary
This compound is a versatile dye with applications spanning multiple scientific disciplines:
-
pH Indication : Its primary use is in titrations and the preparation of buffer solutions and culture media.[1][3] The two distinct pH ranges allow for its use in both highly acidic and slightly alkaline conditions.[5]
-
Biological Research : It is used to monitor pH in various biological samples, including cell cultures and enzyme assays, where maintaining a specific pH is critical.[3][15]
-
Molecular Biology : It serves as a non-inhibitory tracking dye in PCR and for loading samples onto agarose and polyacrylamide gels.[14]
-
Thermochromic Materials : It has applications in the development of materials that change color in response to temperature.[7]
References
- 1. chemicalworlds.com [chemicalworlds.com]
- 2. B21361.14 [thermofisher.com]
- 3. This compound | I10527 | CAS 62625-29-0 | TriStains [tristains.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. labdepotinc.com [labdepotinc.com]
- 7. This compound CAS#: 62625-29-0 [m.chemicalbook.com]
- 8. Cresol Red | CAS#:62625-29-0 | Chemsrc [chemsrc.com]
- 9. Cresol Red, sodium salt, pure, water soluble, indicator 25 g | Request for Quote [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound(62625-29-0) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Absorption [Cresol Red] | AAT Bioquest [aatbio.com]
- 14. goldbio.com [goldbio.com]
- 15. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]
Cresol Red Sodium Salt: A Technical Guide to its pH-Dependent Properties and Applications
For Immediate Release
This technical guide provides an in-depth analysis of the physicochemical properties of Cresol Red sodium salt, a vital pH indicator for researchers, scientists, and professionals in drug development. This document outlines its pH transition ranges, pKa values, and detailed experimental protocols for their determination.
Core Properties of this compound
Cresol Red is a sulfonphthalein dye that exhibits two distinct pH transition ranges, making it a versatile indicator for various analytical applications. The sodium salt form enhances its solubility in aqueous solutions. The color transitions are due to changes in the molecular structure of the dye in response to varying hydrogen ion concentrations.
Physicochemical Data
The quantitative properties of Cresol Red and its sodium salt are summarized below. These values are crucial for the accurate preparation of indicator solutions and the interpretation of experimental results.
| Property | Value | Color Transition |
| pKa₁ | ~1.0 - 1.8 | Red to Yellow |
| pH Range 1 | 0.2 - 1.8[1] | Red (pH < 0.2) → Orange → Yellow (pH > 1.8)[1] |
| pKa₂ | ~7.2 - 8.3[2] | Yellow to Purplish-Red |
| pH Range 2 | 7.2 - 8.8[1][3][4][5] | Yellow (pH < 7.2) → Red → Purplish-Red (pH > 8.8)[5] |
| Molecular Formula | C₂₁H₁₇NaO₅S[4][6] | - |
| Molecular Weight | 404.41 g/mol [4] | - |
| Appearance | Dark green or brown-red powder[7] | - |
Acid-Base Equilibrium of Cresol Red
Cresol Red is a weak acid that undergoes dissociation in solution. The equilibrium between the protonated (HIn) and deprotonated (In⁻) forms is responsible for the observed color change. The following diagram illustrates this fundamental principle.
Experimental Protocols
Preparation of Cresol Red Indicator Solution (0.1% w/v)
This protocol describes the preparation of a stock solution of Cresol Red suitable for use as a pH indicator.
Materials:
-
Cresol Red: 0.1 g
-
0.1 M Sodium Hydroxide (NaOH): 2.65 mL[8]
-
95% Ethanol: 20 mL[8]
-
Distilled Water
-
100 mL Volumetric Flask
Procedure:
-
In a 100 mL volumetric flask, combine 0.1 g of Cresol Red with 2.65 mL of 0.1 M NaOH and 20 mL of 95% ethanol.[8]
-
Gently warm the mixture to facilitate the dissolution of the Cresol Red powder.[8]
-
Once the solution is clear, allow it to cool to room temperature.
-
Add distilled water to the flask to bring the final volume to 100 mL.[8]
-
Stopper the flask and invert several times to ensure thorough mixing.
Spectrophotometric Determination of pKa₂
This method allows for the precise determination of the second acid dissociation constant (pKa₂) of Cresol Red. The principle involves measuring the absorbance of the indicator in solutions of varying known pH values.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 6.5 to 9.5.
-
Indicator Addition: Add a constant, small volume of the prepared Cresol Red indicator solution to a fixed volume of each buffer solution.
-
Spectrophotometric Measurement: For each solution, measure the absorbance at two wavelengths corresponding to the maximum absorbance of the acidic (HIn⁻, ~433 nm) and basic (In²⁻, ~573 nm) forms of the indicator.
-
Data Analysis: The pKa is determined using the Henderson-Hasselbalch equation. By plotting the pH of the buffer solutions against the logarithm of the ratio of the concentrations of the deprotonated and protonated forms (calculated from the absorbance values), the pKa₂ corresponds to the pH at which this ratio is equal to 1 (log(1) = 0).
Applications in Molecular Biology
Beyond its use as a traditional pH indicator, Cresol Red is also employed as a tracking dye in DNA and RNA agarose (B213101) gel electrophoresis. It migrates at a rate comparable to a DNA fragment of approximately 125 base pairs. An advantage of Cresol Red is that it does not inhibit Taq polymerase to the same extent as other common loading dyes, allowing it to be included in PCR master mixes.
Preparation of 5X Cresol Red PCR Loading Buffer
Materials:
-
Sucrose (B13894): 3 g
-
1 M MgCl₂·6H₂O: 150 µL
-
1 M KCl: 500 µL
-
1 M (NH₄)₂SO₄: 400 µL
-
1 M Tris-Cl, pH 9.0: 500 µL
-
Cresol Red: 0.003 g
-
10% IGEPAL CA-630: 250 µL
-
Distilled Water
-
0.22 µm filter
Procedure:
-
Dissolve 3 g of sucrose in 5 mL of distilled water.
-
Add the specified amounts of MgCl₂, KCl, (NH₄)₂SO₄, and Tris-Cl solutions.
-
Add 0.003 g of Cresol Red and 250 µL of 10% IGEPAL CA-630.
-
Mix the solution thoroughly and briefly centrifuge to collect all droplets.
-
Adjust the total volume to 10 mL with distilled water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot and store at -20°C. Use 4 µL of the 5X buffer in a 20 µL PCR reaction.[3]
This comprehensive guide provides essential technical information for the effective use of this compound in research and development. The provided data and protocols are intended to support accurate and reproducible experimental outcomes.
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. fpsc.wisc.edu [fpsc.wisc.edu]
- 5. nbinno.com [nbinno.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]
- 8. genomica.uaslp.mx [genomica.uaslp.mx]
An In-depth Technical Guide to the Dual pH Ranges of Cresol Red Indicator
For Researchers, Scientists, and Drug Development Professionals
Cresol Red is a sulfonphthalein dye widely utilized in analytical chemistry as a pH indicator. Its utility is marked by two distinct pH transition ranges, allowing for the visual determination of pH in both acidic and slightly alkaline environments. This technical guide provides a comprehensive overview of the chemical principles, quantitative data, and experimental methodologies related to the dual pH functionality of Cresol Red.
Core Chemical Properties and Mechanism of Action
Cresol Red, systematically named o-cresolsulfonephthalein, is a weak acid that exhibits different structural conformations and, consequently, different colors in response to changes in hydrogen ion concentration.[1][2] The color transitions are a result of the protonation and deprotonation of the molecule, which alters its electronic structure and how it absorbs light.[3]
The molecule undergoes two primary protonation equilibria, corresponding to its two distinct pH ranges. In strongly acidic solutions, Cresol Red is in its fully protonated form (H₂In⁺), which is red. As the pH increases, it loses a proton to form the neutral species (HIn), which is yellow. This first transition occurs in the acidic range. A second deprotonation occurs in the neutral to slightly alkaline range, where HIn loses a second proton to form the dianionic species (In²⁻), which is a purplish-red color.
Quantitative Data
The key quantitative parameters for the two pH ranges of Cresol Red are summarized in the table below. These values are critical for the accurate application of Cresol Red in experimental settings.
| Parameter | Acidic Range | Alkaline Range |
| pH Transition Range | 0.2 – 1.8[2] | 7.2 – 8.8[4][5] |
| Color Change | Red to Yellow[2] | Yellow to Purplish-Red[3] |
| pKa₁ | ~1.0[2] | |
| pKa₂ | ~8.3[6] |
Signaling Pathways and Chemical Equilibria
The color changes of Cresol Red are governed by acid-base equilibria. The following diagrams illustrate the chemical structures and the transitions between them at different pH levels.
Caption: Acid-base equilibrium of Cresol Red in its two pH ranges.
The chemical transformations involve the opening of the lactone ring in the acidic form to a quinoid structure in the basic forms, which results in a more extensive conjugated system and a shift in the absorption spectrum to longer wavelengths.
Caption: Tautomeric forms of Cresol Red at different pH levels.
Experimental Protocols
Preparation of Cresol Red Indicator Solution
A standard Cresol Red indicator solution can be prepared for use in titrations and other pH measurements.
Materials:
-
Cresol Red powder
-
0.1 M Sodium Hydroxide (NaOH) solution
-
95% Ethanol
-
Distilled water
-
100 ml Volumetric flask
Procedure:
-
Weigh 0.1 g of Cresol Red powder.
-
In the 100 ml volumetric flask, mix 2.65 ml of 0.1 M NaOH with 20 ml of 95% ethanol.
-
Add the Cresol Red powder to the ethanol-NaOH mixture and warm gently to dissolve.
-
Once dissolved, dilute the solution to the 100 ml mark with distilled water and mix thoroughly.[7][8]
Spectrophotometric Determination of pKa
The pKa values of Cresol Red can be accurately determined using spectrophotometry. This method relies on measuring the absorbance of the indicator at different pH values.
Workflow for Spectrophotometric pKa Determination:
Caption: Workflow for the spectrophotometric determination of pKa.
Detailed Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values that span the expected transition range of Cresol Red.
-
Sample Preparation: To a constant volume of each buffer solution, add a small, constant amount of the prepared Cresol Red indicator solution.
-
Spectrophotometric Measurement: For each solution, measure the full absorbance spectrum (e.g., from 400 nm to 700 nm) using a spectrophotometer. Use a buffer solution without the indicator as a blank.
-
Determination of λmax: Identify the wavelength of maximum absorbance (λmax) for the acidic form (HIn) and the basic form (In²⁻) from the spectra of the most acidic and most basic solutions, respectively.
-
Data Analysis: At the λmax of the basic form, plot the absorbance values against the corresponding pH values of the buffer solutions. The resulting titration curve will be sigmoidal.
-
pKa Calculation: The pKa is the pH at which the concentration of the acidic and basic forms are equal. This corresponds to the inflection point of the sigmoidal curve. Mathematically, it can be determined by finding the pH at which the absorbance is halfway between the minimum and maximum absorbance.[9][10]
This in-depth guide provides the foundational knowledge and practical methodologies for understanding and utilizing the dual pH ranges of the Cresol Red indicator in a research and development setting. Accurate preparation and application of this versatile indicator are essential for reliable pH measurements in a variety of chemical and biological systems.
References
- 1. nbinno.com [nbinno.com]
- 2. Acid-Base Indicators [wiredchemist.com]
- 3. nbinno.com [nbinno.com]
- 4. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]
- 5. goldbio.com [goldbio.com]
- 6. questjournals.org [questjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Cresol Red | C21H18O5S | CID 73013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. ulm.edu [ulm.edu]
Methodological & Application
Application Notes and Protocols: Cresol Red Sodium Salt as a pH Indicator in Titrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cresol Red sodium salt is a versatile triphenylmethane (B1682552) dye commonly employed as a pH indicator in various analytical and biological applications.[1] Its distinct color transitions across two different pH ranges make it a valuable tool for monitoring pH changes in solution.[2][3] This document provides detailed application notes and protocols for the effective use of this compound as a pH indicator in acid-base titrations, a fundamental technique in quantitative chemical analysis.
This compound exhibits two primary pH transition ranges:
-
pH 0.2 to 1.8: The color changes from red to yellow.[2]
-
pH 7.2 to 8.8: The color changes from yellow to a reddish-purple.[2][3][4]
The second transition range is particularly useful for titrations involving a weak acid and a strong base, where the equivalence point lies in the slightly alkaline region.
Properties of this compound
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value | References |
| Chemical Name | o-Cresolsulfonephthalein sodium salt | [2] |
| CAS Number | 62625-29-0 | [2] |
| Molecular Formula | C₂₁H₁₇NaO₅S | [2] |
| Molecular Weight | 404.41 g/mol | [2] |
| Appearance | Dark brown powder | [5] |
| pH Range 1 | 0.2 (red) - 1.8 (yellow) | [2] |
| pH Range 2 | 7.2 (yellow) - 8.8 (reddish-purple) | [2][3][4] |
| pKa₁ | ~1.0 | |
| pKa₂ | ~8.3 | |
| Solubility | Soluble in water and ethanol (B145695) | [5] |
Preparation of Cresol Red Indicator Solution
Accurate and consistent preparation of the indicator solution is crucial for reliable titration results.
Protocol for 0.1% (w/v) Cresol Red Indicator Solution
This protocol yields a 0.1% (w/v) solution suitable for most titration applications.
Materials:
-
This compound
-
95% Ethanol
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Distilled or deionized water
-
100 mL volumetric flask
-
Beaker
-
Stirring rod
Procedure:
-
Weigh out 0.1 g of this compound and transfer it to a beaker.
-
Add 20 mL of 95% ethanol to the beaker.
-
Add 2.65 mL of 0.1 M NaOH solution.[6]
-
Gently warm and stir the mixture until the this compound is completely dissolved.[6]
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask.
-
Dilute the solution to the 100 mL mark with distilled water.[7]
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
Store the prepared indicator solution in a well-stoppered bottle, protected from light.
Application in Titrations
The selection of an appropriate pH indicator is paramount for accurate determination of the equivalence point in a titration. The indicator's pH range of color change should coincide with the steep portion of the titration curve around the equivalence point.
Logical Selection of Cresol Red in Titrations
The suitability of Cresol Red for different types of titrations can be understood by examining the pH at the equivalence point.
Caption: Selection of Cresol Red based on titration type.
Experimental Protocol: Titration of a Weak Acid with a Strong Base (e.g., Acetic Acid with NaOH)
Cresol Red is an excellent indicator for this type of titration as the equivalence point typically occurs in the pH range of 8-9.
Materials:
-
0.1 M Acetic Acid (CH₃COOH) solution (analyte)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)
-
0.1% Cresol Red indicator solution
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
-
White tile or paper
-
Burette stand and clamp
Procedure:
-
Rinse the burette with a small amount of the 0.1 M NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Pipette 25.00 mL of the 0.1 M acetic acid solution into a clean 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the Cresol Red indicator solution to the flask. The solution should be yellow.
-
Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change.
-
Slowly add the NaOH solution from the burette to the acetic acid solution while constantly swirling the flask.
-
As the endpoint is approached, the solution will momentarily turn reddish-purple where the NaOH is added. Add the NaOH drop by drop at this stage.
-
The endpoint is reached when a single drop of NaOH solution causes a persistent change from yellow to the first shade of reddish-purple.[4]
-
Record the final burette reading. The volume of NaOH used is the difference between the final and initial readings.
-
Repeat the titration at least two more times to ensure concordant results.
Expected Observations: The solution in the Erlenmeyer flask will be yellow initially. As the NaOH is added, the solution will remain yellow until the equivalence point is near. The endpoint is marked by the first appearance of a persistent reddish-purple color.
Experimental Protocol: Titration of a Strong Acid with a Strong Base (e.g., HCl with NaOH)
While other indicators like bromothymol blue or phenolphthalein (B1677637) are more commonly used for this titration because their pH ranges are closer to the equivalence point of 7, Cresol Red can still be used. However, it is important to note that the color change will occur slightly after the equivalence point.
Materials:
-
0.1 M Hydrochloric Acid (HCl) solution (analyte)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)
-
0.1% Cresol Red indicator solution
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
-
White tile or paper
-
Burette stand and clamp
Procedure:
-
Follow the same setup and initial steps as described in the weak acid-strong base titration protocol (4.2, steps 1-4). The initial color of the HCl solution with Cresol Red will be yellow.
-
Titrate the HCl solution with the NaOH solution. The color will remain yellow.
-
The endpoint is reached when the solution changes from yellow to the first persistent reddish-purple color.
-
Record the final burette reading and repeat the titration for concordant results.
Titration of a Weak Base with a Strong Acid
Cresol Red is not a suitable indicator for the titration of a weak base with a strong acid. The equivalence point for this type of titration occurs in the acidic pH range (typically pH 4-6). The pH transition range of Cresol Red (7.2-8.8) is well outside this range, and therefore, it will not provide an accurate indication of the equivalence point. An indicator such as Methyl Orange (pH 3.1-4.4) would be a more appropriate choice.
Experimental Workflow and Color Transition
The following diagrams illustrate the general experimental workflow for a titration using Cresol Red and the expected color changes.
Caption: A generalized workflow for acid-base titration.
Caption: Color transition of Cresol Red at the endpoint.
References
- 1. titrations.info [titrations.info]
- 2. scbt.com [scbt.com]
- 3. This compound 25 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 4. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]
- 5. labdepotinc.com [labdepotinc.com]
- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 7. goldbio.com [goldbio.com]
Application Notes and Protocols: Cresol Red Sodium Salt in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cresol Red sodium salt is a versatile pH indicator dye commonly used in laboratory settings. Its distinct color change from yellow to reddish-purple within a physiological pH range makes it a valuable tool for monitoring the acidity of cell culture media.[1][2][3] Maintaining a stable pH is critical for optimal cell growth, metabolism, and overall experimental reproducibility. This document provides detailed application notes and protocols for the effective use of this compound in cell culture.
Properties of this compound
This compound is the sodium salt of Cresol Red, a triarylmethane dye.[2] The salt form offers enhanced solubility in aqueous solutions, making it ideal for use in cell culture media.[2]
| Property | Value | References |
| Molecular Formula | C₂₁H₁₇NaO₅S | [2][4] |
| Molecular Weight | 404.41 g/mol | [4] |
| pH Indicator Range | 7.2 - 8.8 | [1][2] |
| Color Change | Yellow (acidic) to Reddish-purple (alkaline) | [1][2] |
| Solubility | Soluble in water (1 mg/mL) |
Applications in Cell Culture
The primary application of this compound in cell culture is as a non-invasive, visual indicator of media pH.[2][3] As cells metabolize nutrients, they produce acidic byproducts (e.g., lactic acid), which can lower the pH of the culture medium. A significant drop in pH can negatively impact cell health and proliferation. The color of the Cresol Red-supplemented media provides a continuous and immediate assessment of the culture's pH, allowing researchers to intervene (e.g., by changing the media) before cellular functions are compromised.
Experimental Protocols
Preparation of Cresol Red Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution.
Materials:
-
This compound (MW: 404.41 g/mol )
-
Distilled water
-
Sterile container
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh out 4.044 g of this compound.
-
In a suitable container, add the this compound to 800 mL of distilled water.
-
Place the container on a magnetic stirrer and stir until the salt is completely dissolved.
-
Once dissolved, add distilled water to bring the final volume to 1 L.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the 10 mM stock solution at room temperature.[5]
Supplementing Cell Culture Media with Cresol Red
This protocol outlines the steps for adding the Cresol Red stock solution to a cell culture medium.
Materials:
-
Prepared 10 mM Cresol Red stock solution
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes
-
Sterile media bottles
Procedure:
-
Determine the desired final concentration of Cresol Red in the cell culture medium. A typical starting concentration is 10 µM.
-
Using the formula C₁V₁ = C₂V₂, calculate the volume of the 10 mM stock solution needed. For example, to prepare 500 mL of media with a final concentration of 10 µM Cresol Red: (10 mM) * V₁ = (0.01 mM) * (500 mL) V₁ = 0.5 mL
-
Aseptically add the calculated volume of the Cresol Red stock solution to the cell culture medium.
-
Mix the supplemented medium thoroughly by gentle inversion.
-
The Cresol Red-supplemented medium is now ready for use.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing and using Cresol Red-supplemented cell culture media.
References
Application of Cresol Red Sodium Salt in Monitoring Fermentation pH
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Effective monitoring and control of pH are critical for optimizing yield, product quality, and process consistency in microbial fermentation. Fluctuations in pH can significantly impact enzyme activity, nutrient uptake, and the overall metabolic state of the microorganisms. While traditional electrochemical pH probes are widely used, they can be susceptible to drift, require frequent calibration, and may not be suitable for all fermentation scales, especially in high-throughput screening applications. Cresol Red sodium salt, a sulfonephthalein dye, offers a simple, cost-effective, and visually intuitive alternative for monitoring pH in the neutral to slightly alkaline range, which is relevant for many fermentation processes. Its distinct color change from yellow in acidic conditions to a purplish-red in alkaline conditions provides a clear indication of pH shifts.[1][2]
Principle of Operation
Cresol Red is a pH indicator that undergoes a color change over a specific pH range. For fermentation monitoring, the relevant transition occurs between pH 7.2 and 8.8.[1][3] Below pH 7.2, the indicator is predominantly in its yellow, acidic form. As the pH increases, it transitions to its purplish-red, basic form. This color change is due to a structural rearrangement of the molecule in response to changes in the hydrogen ion concentration. The intensity of the color is proportional to the concentration of the respective form of the dye, allowing for either a visual estimation of pH or a more precise quantitative measurement using a spectrophotometer.
Key Properties and Data
A summary of the key properties of this compound is provided below, along with a comparison to other common pH monitoring methods.
| Property | This compound | Electrochemical pH Probe |
| pH Range | 7.2 - 8.8[1][3] | Typically 0 - 14 |
| pKa | Approximately 8.0 - 8.5 | Not Applicable |
| Principle | Colorimetric | Potentiometric |
| Measurement Mode | In-situ (in medium) or At-line (sampling) | In-situ or At-line |
| Advantages | - Low cost- Simple visual assessment- Suitable for high-throughput screening- Non-invasive (for visual monitoring) | - High accuracy and precision- Continuous, real-time data- Wide pH range |
| Disadvantages | - Limited pH range- Potential for interference from media components ("protein error")[4][5]- Less precise than electrochemical methods for fine control | - Higher cost- Requires regular calibration- Risk of drift and biofouling- Can be invasive |
| Response Time | Rapid | Rapid |
Experimental Protocols
Protocol 1: Preparation of Cresol Red Indicator Stock Solution
This protocol outlines the preparation of a stock solution of this compound that can be added to fermentation media.
Materials:
-
This compound
-
95% Ethanol
-
0.1 M Sodium Hydroxide (NaOH)
-
Distilled or deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Weigh out 0.1 g of this compound.
-
In a 100 mL volumetric flask, combine 2.65 mL of 0.1 M NaOH and 20 mL of 95% ethanol.
-
Add the this compound to the ethanol/NaOH mixture.
-
Gently warm and swirl the flask until the dye is completely dissolved.
-
Once dissolved, bring the final volume to 100 mL with distilled or deionized water.
-
Store the stock solution in a tightly sealed container at room temperature, protected from light.
Protocol 2: Direct Incorporation of Cresol Red into Fermentation Media
This protocol is adapted from the use of Phenol Red in fermentation broths and is suitable for qualitative or semi-quantitative visual monitoring of pH.[6][7][8]
Materials:
-
Prepared Cresol Red indicator stock solution (from Protocol 1)
-
Fermentation medium
-
Autoclave or sterile filters
Procedure:
-
Prepare the fermentation medium according to your standard protocol.
-
Prior to sterilization, add the Cresol Red indicator stock solution to the medium. The final concentration of the indicator may need to be optimized, but a starting point is typically 1-2 mL of stock solution per liter of medium.
-
If the medium is to be autoclaved, ensure that the this compound is heat-stable under your sterilization conditions. It is advisable to test the stability of the indicator in a small batch of medium first.
-
Alternatively, the Cresol Red stock solution can be filter-sterilized and added to the cooled, sterile fermentation medium.
-
The color of the medium will now provide a visual indication of the pH. A change from the initial reddish hue towards yellow will indicate acidification of the medium due to microbial metabolism.
Protocol 3: At-line pH Monitoring of Fermentation Samples
This protocol is for the quantitative measurement of pH in fermentation samples using a spectrophotometer.
Materials:
-
Prepared Cresol Red indicator stock solution (from Protocol 1)
-
Fermentation broth samples
-
pH meter for calibration
-
Spectrophotometer
-
Cuvettes
-
Buffer solutions of known pH (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0)
Procedure:
-
Calibration Curve:
-
Prepare a series of standards by adding a small, precise volume of Cresol Red stock solution to buffer solutions of known pH. The final concentration of the indicator should be consistent across all standards.
-
Measure the absorbance of each standard at two wavelengths: one at the peak absorbance of the acidic form (around 434 nm) and one at the peak absorbance of the basic form (around 574 nm).
-
Calculate the ratio of the absorbances (A574nm / A434nm) for each standard.
-
Plot the absorbance ratio against the known pH of the buffer solutions to generate a calibration curve.
-
-
Sample Measurement:
-
Aseptically withdraw a small sample of the fermentation broth.
-
If the broth is turbid, centrifuge the sample to pellet the cells and any solid components.
-
Add the same precise volume of Cresol Red stock solution used for the calibration curve to a known volume of the supernatant.
-
Measure the absorbance of the sample at 574 nm and 434 nm.
-
Calculate the ratio of the absorbances.
-
Determine the pH of the sample by interpolating from the calibration curve.
-
Considerations and Limitations
-
Protein Error: Sulfonephthalein indicators like Cresol Red can interact with proteins in the medium, which can cause a shift in the pKa of the dye and lead to inaccuracies in pH measurement.[4][5] It is advisable to create the calibration curve in a solution that closely mimics the composition of the fermentation broth, or to validate the colorimetric readings with a calibrated pH electrode.
-
Media Color and Turbidity: The inherent color and turbidity of the fermentation broth can interfere with spectrophotometric measurements. It is essential to use a cell-free supernatant for analysis and to subtract the background absorbance of the medium without the indicator.
-
Indicator Stability: The stability of Cresol Red in the specific fermentation medium and under the process conditions (e.g., temperature, light exposure) should be evaluated to ensure that the color change is solely due to pH variations.
-
Ionic Strength: The ionic strength of the medium can influence the pKa of the indicator. For accurate measurements, the ionic strength of the calibration standards should be similar to that of the fermentation broth.
Visualizations
Caption: Workflow for quantitative pH monitoring of fermentation samples.
Caption: Relationship between fermentation and indicator response.
References
- 1. This compound | I10527 | CAS 62625-29-0 | TriStains [tristains.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein error of pH indicators in the presence of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. liofilchem.net [liofilchem.net]
Cresol Red Sodium Salt: Application and Protocols for Agarose Gel Electrophoresis
Application Note
Cresol Red sodium salt is a versatile triarylmethane dye that serves as an effective tracking dye in agarose (B213101) gel electrophoresis for the analysis of nucleic acids (DNA and RNA).[1][2][3] Its distinct red color in the neutral to slightly alkaline pH of typical electrophoresis buffers allows for easy monitoring of the migration front, preventing the loss of samples by running off the gel. Cresol Red is particularly useful for tracking the progress of smaller DNA fragments. Furthermore, it has been noted that Cresol Red does not inhibit Taq polymerase, making it suitable for inclusion in PCR master mixes for direct loading onto a gel.[1]
Key Advantages:
-
Clear Visualization: Provides a distinct red-colored front for easy tracking of electrophoresis progress.
-
Non-Interference: Does not inhibit enzymes like Taq polymerase, allowing for its inclusion in upstream reactions such as PCR.[1]
-
Suitable for Small Fragments: Its migration pattern is ideal for experiments where the separation of small nucleic acid fragments is critical.
Data Presentation: Migration of Tracking Dyes
The approximate size of the double-stranded DNA fragment with which a tracking dye will co-migrate is dependent on the agarose concentration of the gel and the electrophoresis buffer used. The following table summarizes the migration behavior of Cresol Red in comparison to other commonly used tracking dyes in TAE buffer.
| Agarose Gel Concentration | Cresol Red | Bromophenol Blue | Xylene Cyanol FF | Orange G |
| 0.7% | ~3000 bp | ~600 bp | ~8000 bp | ~100 bp |
| 1.0% | ~1500 bp | ~400 bp | ~4000 bp | ~50 bp |
| 1.5% | ~900 bp | ~250 bp | ~2000 bp | ~20 bp |
| 2.0% | Not specified | ~150 bp | Not specified | Not specified |
Data for Cresol Red, Bromophenol Blue, Xylene Cyanol FF, and Orange G are compiled from a product datasheet which specifies TAE buffer was used.[4] In a 1% agarose gel, Cresol Red has been reported to migrate at approximately the same rate as a 125 base pair (bp) DNA molecule.[5][6]
Logical Diagram for Tracking Dye Selection
The choice of a tracking dye is contingent on the expected size of the DNA fragments to be analyzed. The following diagram illustrates a decision-making process for selecting a suitable tracking dye.
Caption: Decision tree for selecting a tracking dye.
Experimental Protocols
Preparation of 6X Cresol Red Loading Dye
This protocol provides instructions for preparing a 6X stock solution of Cresol Red loading dye.
Materials:
-
Cresol Red, sodium salt
-
Sucrose or Glycerol (as a density agent)
-
Tris-HCl (1M, pH 8.0)
-
EDTA (0.5M, pH 8.0)
-
Nuclease-free water
Recipe:
| Component | Final Concentration (in 6X) | For 10 mL of 6X Dye |
| Sucrose | 30% (w/v) | 3.0 g |
| Tris-HCl, pH 8.0 | 60 mM | 0.6 mL of 1M stock |
| EDTA, pH 8.0 | 6 mM | 0.12 mL of 0.5M stock |
| Cresol Red | 0.15% (w/v) | 15 mg |
| Nuclease-free water | - | To a final volume of 10 mL |
Procedure:
-
To a 15 mL conical tube, add 3.0 g of sucrose.
-
Add the specified volumes of 1M Tris-HCl and 0.5M EDTA.
-
Add 15 mg of this compound powder.
-
Add nuclease-free water to bring the total volume to approximately 9 mL.
-
Vortex thoroughly until all components are dissolved.
-
Adjust the final volume to 10 mL with nuclease-free water.
-
Aliquot and store at 4°C for short-term use or -20°C for long-term storage.
Agarose Gel Electrophoresis Workflow
The following diagram outlines the standard workflow for performing agarose gel electrophoresis using a tracking dye like Cresol Red.
Caption: Standard workflow for agarose gel electrophoresis.
Protocol:
-
Gel Preparation:
-
Prepare an agarose gel of the desired concentration (e.g., 0.7% to 2.0%) in 1X electrophoresis buffer (TAE or TBE).
-
Allow the gel to completely solidify at room temperature.
-
-
Sample Preparation:
-
Mix your DNA samples with the 6X Cresol Red loading dye in a 5:1 ratio (e.g., 5 µL of DNA sample with 1 µL of 6X loading dye).
-
Ensure the sample and dye are mixed thoroughly.
-
-
Electrophoresis:
-
Place the solidified gel in the electrophoresis tank and add enough 1X running buffer to cover the gel surface.
-
Carefully load the prepared samples and a DNA ladder into the wells of the gel.
-
Connect the electrophoresis unit to a power supply and apply a constant voltage (e.g., 5-10 V/cm).
-
Monitor the migration of the red dye front down the gel.
-
-
Visualization and Analysis:
-
Once the Cresol Red dye front has migrated to the desired position (typically about 75-80% of the gel length), stop the electrophoresis.
-
If the gel was prepared with an intercalating dye (e.g., ethidium (B1194527) bromide or a safer alternative), visualize the DNA bands using an appropriate imaging system (e.g., a UV transilluminator).
-
Determine the size of the DNA fragments by comparing their migration distance to that of the bands in the DNA ladder.
-
References
Application Notes and Protocols for Using Cresol Red Sodium Salt in Polymerase Chain Reaction (PCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cresol Red sodium salt is a versatile triarylmethane dye with dual functionality in molecular biology workflows, particularly in Polymerase Chain Reaction (PCR). It serves as a convenient tracking dye for monitoring the progress of gel electrophoresis and as a pH indicator.[1] A significant advantage of Cresol Red is its minimal interference with the Taq DNA polymerase enzyme, unlike other common loading dyes such as bromophenol blue.[2][3] This property allows for its inclusion directly into the PCR master mix, streamlining the post-PCR workflow by eliminating the need for a separate loading dye addition step. This integrated approach saves time, reduces the risk of cross-contamination, and simplifies high-throughput applications.[1]
Principle of Application
In PCR workflows, this compound is utilized in two primary ways:
-
As a Tracking Dye: When added to the PCR reaction, Cresol Red migrates through an agarose (B213101) gel during electrophoresis at a rate comparable to a DNA fragment of approximately 125 base pairs (bp) in a 1% agarose gel.[1] This provides a visual indicator of the electrophoresis progress, preventing the DNA samples from running off the gel. The migration rate can be influenced by the agarose concentration, buffer system, and other factors.[1]
-
As a pH Indicator: Cresol Red exhibits a distinct color change over a pH range of 7.2 to 8.8, transitioning from yellow at a lower pH to reddish-purple at a higher pH.[1] While this property is more commonly exploited in isothermal amplification techniques like LAMP to visually detect amplification through pH changes, it can also serve as a quality control check for the initial PCR buffer pH.
The primary benefit of incorporating Cresol Red directly into the PCR master mix is the creation of a "ready-to-load" PCR product, which can be immediately transferred from the thermocycler to the gel electrophoresis apparatus.
Data Presentation
While extensive peer-reviewed quantitative data directly comparing the PCR efficiency with and without Cresol Red is limited, product literature and established protocols indicate no significant inhibition of Taq polymerase. A product information sheet for a 2X PCR Master Mix containing Cresol Red and Orange G noted that no difference was found in the detection of a 355 bp amplicon from a dilution series of genomic DNA compared to a master mix without the dyes.
Table 1: Qualitative Comparison of PCR Loading Dyes
| Feature | Cresol Red | Bromophenol Blue | Xylene Cyanol |
| Taq Polymerase Inhibition | Minimal to none | Can be inhibitory | Can be inhibitory |
| Migration Rate (1% Agarose) | ~125 bp | ~300-500 bp | ~4000 bp |
| In-PCR Application | Yes | No | No |
| Gel Staining Shadowing | Minimal | Can cause shadowing | Can cause shadowing |
Table 2: Recommended Concentrations for Cresol Red in PCR Applications
| Component | Stock Concentration | Final Concentration in PCR | Purpose |
| This compound | 1% (w/v) in dH₂O | Varies by loading buffer recipe | Tracking Dye |
| Sucrose (B13894) | 60% (w/v) in dH₂O | 6% (in 1X loading buffer) | Density Agent |
| Magnesium Chloride (MgCl₂) | 1 M | 1.5 - 2.5 mM | Taq Polymerase Cofactor |
| Potassium Chloride (KCl) | 1 M | 50 mM | Salt for optimal enzyme activity |
| Tris-HCl, pH 9.0 | 1 M | 10-20 mM | Buffering Agent |
| IGEPAL CA-630 (or similar) | 10% (v/v) | 0.25% (in 5X buffer) | Detergent to prevent sticking |
Experimental Protocols
Preparation of 1% Cresol Red Stock Solution
Materials:
-
This compound
-
Nuclease-free distilled water (dH₂O)
-
50 ml conical tube
Procedure:
-
Weigh 500 mg of this compound.
-
Add the Cresol Red to a 50 ml conical tube.
-
Add nuclease-free dH₂O to a final volume of 50 ml.
-
Vortex or shake vigorously until the dye is completely dissolved.
-
Store at room temperature.
Preparation of 6X Cresol Red Loading Dye
Materials:
-
Sucrose
-
1% Cresol Red stock solution
-
Nuclease-free dH₂O
-
50 ml conical tube
Procedure:
-
Weigh 17 g of sucrose.
-
Add the sucrose to a 50 ml conical tube.
-
Add 49 ml of nuclease-free dH₂O.
-
Shake the tube until the sucrose is completely dissolved.
-
Add 1 ml of the 1% Cresol Red stock solution.
-
Vortex to mix thoroughly.
-
Store at 4°C.
Preparation of a 5X Direct-Loading PCR Buffer with Cresol Red
Materials:
-
Sucrose
-
1 M MgCl₂·6H₂O
-
1 M KCl
-
1 M (NH₄)₂SO₄
-
1 M Tris-Cl, pH 9.0
-
This compound powder
-
10% IGEPAL CA-630 (or equivalent non-ionic detergent)
-
Nuclease-free dH₂O
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
In a sterile tube, dissolve 3 g of sucrose in 5 ml of nuclease-free dH₂O.
-
Add 150 µl of 1 M MgCl₂·6H₂O.
-
Add 500 µl of 1 M KCl.
-
Add 400 µl of 1 M (NH₄)₂SO₄.
-
Add 500 µl of 1 M Tris-Cl, pH 9.0.
-
Add 0.003 g of this compound powder.
-
Add 250 µl of 10% IGEPAL CA-630.
-
Mix well by vortexing and briefly centrifuge to collect the contents.
-
Add nuclease-free dH₂O to a final volume of 10 ml.
-
Sterilize the buffer by passing it through a 0.22 µm syringe filter.
-
Aliquot into smaller volumes and store at -20°C.
PCR Protocol Using a Direct-Loading Master Mix with Cresol Red
This protocol assumes the use of a standard Taq DNA polymerase and the 5X direct-loading PCR buffer prepared in section 4.3.
PCR Reaction Setup (20 µl total volume):
| Component | Volume | Final Concentration |
| 5X Direct-Loading PCR Buffer | 4 µl | 1X |
| 10 mM dNTP Mix | 0.4 µl | 200 µM each |
| 10 µM Forward Primer | 0.5 µl | 0.25 µM |
| 10 µM Reverse Primer | 0.5 µl | 0.25 µM |
| DNA Template (1-100 ng) | 1 µl | Varies |
| Taq DNA Polymerase (5 U/µl) | 0.2 µl | 1 U |
| Nuclease-free dH₂O | 13.4 µl | - |
| Total Volume | 20 µl |
Procedure:
-
Thaw all reagents on ice.
-
Prepare a PCR master mix by combining the 5X buffer, dNTPs, primers, Taq polymerase, and water for the total number of reactions plus a 10% overage.
-
Aliquot the master mix into individual PCR tubes.
-
Add the DNA template to each respective tube.
-
Gently mix the reactions and centrifuge briefly.
-
Place the tubes in a thermocycler and run the appropriate PCR program. A typical program is as follows:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
After PCR, the reactions can be directly loaded onto an agarose gel for analysis.
Visualizations
Caption: PCR workflow incorporating Cresol Red for direct gel loading.
Caption: Dual roles of Cresol Red in PCR and gel electrophoresis.
Conclusion
This compound is a valuable reagent for streamlining the PCR workflow. Its ability to be included directly in the PCR master mix without significantly inhibiting the reaction allows for a "ready-to-load" format that saves time and reduces handling steps. This makes it an ideal choice for routine PCR, high-throughput screening, and educational settings. While quantitative data on its precise impact on PCR efficiency is not extensively documented in peer-reviewed literature, its widespread use in commercial master mixes and laboratory protocols attests to its reliability and convenience.
References
Application Notes: Cresol Red Sodium Salt for Histological Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes, therefore, explore the potential hypothetical use of Cresol Red sodium salt in histological contexts, drawing upon its known physicochemical properties. The protocols provided are intended as a foundational guide for research and development and are not based on established methodologies.
Physicochemical Properties and Staining Principles
This compound's behavior as a pH indicator is central to its potential application in histology. The dye exhibits two distinct pH transition ranges:
-
pH 0.2 to 1.8: Color change from red to yellow.
-
pH 7.2 to 8.8: Color change from yellow to reddish-purple.[2]
This property suggests a potential application in the microscopic visualization of pH gradients within tissues or subcellular compartments. In theory, Cresol Red could act as a vital stain to qualitatively assess the pH of live cells or specific organelles.[5] The staining mechanism would likely be based on the electrostatic interaction between the charged dye molecule and tissue components with opposing charges.[6] As a sulfonated dye, Cresol Red is anionic (negatively charged) and would be expected to bind to cationic (positively charged) tissue components, which are typically proteins in the cytoplasm and extracellular matrix.[6]
Data Presentation: Physicochemical Properties of this compound
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₁₇NaO₅S | [7] |
| Molecular Weight | 404.41 g/mol | [7] |
| pH Transition Range 1 | 0.2 (red) - 1.8 (yellow) | [2] |
| pH Transition Range 2 | 7.2 (yellow) - 8.8 (reddish-purple) | [2] |
| Absorption Maximum (pH 6.8) | 434.6 nm | [4] |
| Absorption Maximum (pH 8.8) | 572.8 nm | [4] |
| Solubility in Water | 1 mg/mL | [3] |
Experimental Protocols (Hypothetical)
The following are hypothetical protocols for the application of this compound in histological analysis. These are intended as starting points for research and will require optimization.
Hypothetical Protocol 1: Vital Staining of Live Cells to Visualize pH
This protocol is designed to explore the potential of Cresol Red as a vital stain for observing intracellular pH.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live cells in culture
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Prepare a stock solution of Cresol Red: Dissolve 1 mg of this compound in 1 mL of PBS to create a 1 mg/mL stock solution.
-
Prepare a working solution: Dilute the stock solution to a final concentration of 10-50 µg/mL in cell culture medium. The optimal concentration will need to be determined experimentally.
-
Cell Staining:
-
Grow cells on coverslips to the desired confluency.
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Incubate the cells with the Cresol Red working solution for 15-30 minutes at 37°C.
-
-
Washing: Gently wash the cells three times with warm PBS to remove excess stain.
-
Mounting and Visualization:
-
Mount the coverslip with a drop of fresh PBS onto a microscope slide.
-
Immediately visualize the cells under a fluorescence microscope. The expected color will vary depending on the intracellular pH.
-
Hypothetical Protocol 2: Counterstaining of Fixed Tissue Sections
This protocol explores the potential of Cresol Red as a counterstain for acidic tissue components in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled water
-
Primary stain (e.g., Hematoxylin)
-
This compound solution (0.1% w/v in distilled water, pH adjusted as needed)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (B1166041) (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Primary Staining (Optional):
-
If a primary stain is used, follow the standard protocol for that stain (e.g., Hematoxylin).
-
Rinse thoroughly with distilled water.
-
-
Cresol Red Counterstaining:
-
Immerse slides in the 0.1% Cresol Red solution for 1-5 minutes. The optimal staining time will need to be determined. The pH of the staining solution can be adjusted to target specific tissue components.
-
-
Dehydration and Clearing:
-
Quickly dehydrate the sections through a graded series of ethanol (70%, 95%, 100%; 1 minute each).
-
Clear in xylene (2 changes, 3 minutes each).
-
-
Mounting:
-
Apply a coverslip with a permanent mounting medium.
-
Mandatory Visualizations
Caption: Hypothetical workflow for vital staining of live cells with Cresol Red.
Caption: Theoretical staining mechanism of Cresol Red in biological tissues.
References
- 1. goldbio.com [goldbio.com]
- 2. gspchem.com [gspchem.com]
- 3. Cresol red indicator grade, Dye content 95 1733-12-6 [sigmaaldrich.com]
- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 5. Neutral red staining for plant vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 7. Cresol Red | C21H18O5S | CID 73013 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparation of Cresol Red Sodium Salt Indicator Solution for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cresol Red is a versatile sulfonephthalein dye widely employed in laboratory settings as a pH indicator. Its utility spans various applications, from routine pH measurements and acid-base titrations to specialized uses in molecular biology and environmental testing. This document provides detailed protocols for the preparation of Cresol Red sodium salt indicator solutions, along with comprehensive application notes relevant to research and drug development.
Introduction
Cresol Red (o-cresolsulfonephthalein) is a pH indicator that exhibits two distinct color transition ranges, making it suitable for both acidic and slightly alkaline conditions. The sodium salt of Cresol Red is readily soluble in water, facilitating its use in aqueous indicator solutions. In pharmaceutical research and drug development, precise pH control and measurement are critical in various stages, including formulation development, dissolution testing, and cell culture. Cresol Red serves as a valuable tool for these applications due to its clear visual endpoints and compatibility with many biological and chemical systems.
Physicochemical Properties and Quantitative Data
A summary of the key properties of this compound is presented in Table 1 for easy reference.
| Property | Value |
| Chemical Name | o-Cresolsulfonephthalein sodium salt |
| Molecular Formula | C₂₁H₁₇NaO₅S |
| Molecular Weight | 404.41 g/mol |
| CAS Number | 62625-29-0 |
| Appearance | Reddish-brown or dark green powder |
| Solubility | Soluble in water and ethanol (B145695) |
| pH Transition Range 1 | pH 0.2 (Red) to pH 1.8 (Yellow) |
| pH Transition Range 2 | pH 7.2 (Yellow) to pH 8.8 (Reddish-purple)[1] |
| Storage Temperature | Room temperature |
| Stability | The solution is stable at room temperature.[2] |
Applications in Research and Drug Development
Cresol Red is a versatile indicator with several applications in a professional laboratory setting:
-
pH Measurement and Titration: It is frequently used as an indicator in acid-base titrations to determine the endpoint of a reaction.[3] Its second pH transition range (7.2-8.8) is particularly useful for titrations involving weak acids and strong bases.
-
Cell Culture and Microbiology: Monitoring the pH of cell culture media is crucial for maintaining optimal cell growth and function. Cresol Red can be used to visually assess the pH of media, although phenol (B47542) red is more commonly incorporated directly into media formulations.
-
Environmental Monitoring: The pH of water samples is a key parameter in environmental analysis, and Cresol Red can be employed for this purpose.
-
Molecular Biology: In molecular biology, Cresol Red is utilized as a tracking dye in agarose (B213101) and polyacrylamide gel electrophoresis for monitoring the migration of DNA, RNA, and proteins.[4] It migrates at a rate similar to a DNA molecule of approximately 125 base pairs.[5]
Experimental Protocols
Two common methods for the preparation of Cresol Red indicator solution are provided below. Protocol A is a straightforward aqueous solution, while Protocol B is suitable for applications where the free acid form of Cresol Red is used or when enhanced solubility is desired.
Protocol A: Preparation of 0.04% (w/v) this compound Aqueous Solution
This protocol is suitable for general-purpose pH indication and titrations.
4.1. Reagents and Equipment
-
This compound (ACS reagent grade)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
4.2. Procedure
-
Weigh out 0.04 g of this compound using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of distilled or deionized water to the flask.
-
Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely.
-
Once dissolved, add distilled or deionized water to bring the final volume to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Store the solution in a well-labeled, sealed container at room temperature.
Protocol B: Preparation of 0.1% (w/v) Cresol Red Indicator Solution with Ethanol and NaOH
This protocol is often used when starting with the free acid form of Cresol Red or to ensure complete and rapid dissolution.
4.1. Reagents and Equipment
-
Cresol Red
-
95% Ethanol
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Distilled or deionized water
-
100 mL volumetric flask
-
Pipettes
-
Analytical balance
-
Heating plate (optional, for gentle warming)
4.2. Procedure
-
Weigh 0.1 g of Cresol Red and place it in a 100 mL volumetric flask.
-
Add 2.65 mL of 0.1 M NaOH solution and 20 mL of 95% ethanol to the flask.[6]
-
Gently warm the mixture slightly, if necessary, to aid in dissolution.[6]
-
Once the Cresol Red is completely dissolved, allow the solution to cool to room temperature.
-
Dilute the solution to the 100 mL mark with distilled or deionized water.[6]
-
Stopper the flask and mix thoroughly.
-
Store in a labeled, sealed bottle at room temperature.
Diagrams
Workflow for Preparation of 0.04% this compound Aqueous Solution
Caption: Workflow for Protocol A
Cresol Red pH-Dependent Color Change
Caption: Cresol Red Color Transitions
Notes and Troubleshooting
-
Purity of Reagents: For accurate and reproducible results, it is recommended to use ACS reagent grade this compound and high-purity (distilled or deionized) water.
-
Storage and Stability: The prepared indicator solution is stable for an extended period when stored in a tightly sealed container at room temperature and protected from light. Discard the solution if any precipitation or discoloration is observed.
-
Potential Interferences:
-
Proteins: The presence of proteins, such as serum albumin, can cause a "protein error," leading to a decrease in the absorbance of the indicator solution.[6]
-
Surfactants and Detergents: Non-ionic detergents can affect the color development of the indicator.[6] The nature of the surfactant can also influence the ionization of Cresol Red.[3]
-
High Halogen Concentrations: High concentrations of chlorine or bromine can interfere with the indicator, causing altered color changes.
-
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling Cresol Red powder and solutions.
-
Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.
-
In case of contact with eyes or skin, rinse thoroughly with water.
-
Conclusion
The preparation of this compound indicator solution is a straightforward process that provides a reliable tool for pH measurement in various laboratory applications. By following the detailed protocols and considering the potential interferences, researchers, scientists, and drug development professionals can effectively utilize this indicator to ensure accuracy and precision in their work.
References
Application Notes and Protocols for Monitoring Enzyme Kinetics with Cresol Red Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cresol Red sodium salt is a versatile pH indicator dye that can be effectively employed in a variety of spectrophotometric enzyme assays. Its utility lies in its distinct color change within a pH range that is relevant to many enzymatic reactions that involve the production or consumption of acidic or basic molecules. This document provides detailed application notes and protocols for the use of this compound in monitoring the kinetics of several key enzymes, offering a valuable tool for basic research and high-throughput screening in drug development.
The principle behind using Cresol Red in enzyme kinetics is the continuous monitoring of a pH change in the reaction mixture. As the enzyme catalyzes its reaction, the production of acidic or basic products alters the pH of the assay solution. Cresol Red exhibits a color transition from yellow to reddish-purple in the pH range of 7.2 to 8.8. By monitoring the absorbance change at a specific wavelength, typically around 570-580 nm, the rate of the enzymatic reaction can be determined.
Key Applications and Featured Enzymes
This document focuses on the application of this compound for monitoring the kinetics of the following enzymes:
-
Lipases: These enzymes catalyze the hydrolysis of triglycerides into fatty acids and glycerol. The release of fatty acids leads to a decrease in pH, which can be monitored using Cresol Red.
-
Ureases: These enzymes catalyze the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. The production of ammonia, a basic molecule, causes an increase in pH, which can be tracked by the color change of Cresol Red.
-
Acetylcholinesterase (AChE): This enzyme hydrolyzes the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetic acid. The generation of acetic acid results in a decrease in pH.
-
Carbonic Anhydrases (CAs): These enzymes catalyze the interconversion of carbon dioxide and water to bicarbonate and protons. The production of protons leads to a decrease in the pH of the medium.
Data Presentation
The following table summarizes key quantitative data for enzyme kinetic assays utilizing a pH-based indicator system. While specific data for Cresol Red-based assays are limited in the literature, the provided values from analogous systems offer a reference for expected kinetic parameters.
| Enzyme | Substrate | pH Indicator System | Km (Michaelis constant) | Vmax (Maximum velocity) | Wavelength (nm) |
| Phospholipase A1 | Phosphatidylcholine | Cresol Red | Not specified | Not specified | 580 |
| Urease | Urea | Cresol Red | Not specified | Not specified | Not specified |
| Acetylcholinesterase | Acetylthiocholine | DTNB (Ellman's Reagent) | Not specified | Not specified | 412 |
| Carbonic Anhydrase | CO2 | Phenol Red | Not specified | Not specified | 557 |
Experimental Protocols
Lipase (B570770) Activity Assay
This protocol is adapted for a continuous spectrophotometric assay of lipase activity using this compound.
a. Reagents and Materials:
-
This compound Stock Solution (1 mM) in deionized water.
-
Tris-HCl Buffer (50 mM, pH 8.5).
-
Substrate Emulsion: 1% (v/v) olive oil or tributyrin (B1683025) in Tris-HCl buffer containing 2% (w/v) gum arabic. Sonicate to create a stable emulsion.
-
Lipase enzyme solution of unknown concentration.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 572 nm.
b. Experimental Procedure:
-
Prepare the assay mixture in each well of the microplate by adding:
-
180 µL of Tris-HCl buffer (50 mM, pH 8.5).
-
10 µL of this compound Stock Solution (1 mM).
-
50 µL of the substrate emulsion.
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the lipase enzyme solution to each well.
-
Immediately place the microplate in the reader and start monitoring the decrease in absorbance at 572 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
c. Experimental Workflow:
Caption: Workflow for the lipase activity assay using Cresol Red.
Urease Activity Assay (Qualitative Gel-Based)
This protocol describes a method to visualize urease activity in a polyacrylamide gel using Cresol Red.[1]
a. Reagents and Materials:
-
Polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Wash Solution: 0.1% (w/v) disodium (B8443419) ethylenediaminetetraacetic acid (EDTA) and 0.02% (w/v) Cresol Red in deionized water.
-
Developing Solution: 1.5% (w/v) urea in deionized water.
-
Urease-containing sample (e.g., bacterial extract).
b. Experimental Procedure:
-
Run the urease-containing sample on a native polyacrylamide gel.
-
After electrophoresis, wash the gel several times with the Wash Solution until the gel turns yellow. This indicates a neutral or slightly acidic pH.
-
Discard the wash solution and immerse the gel in the Developing Solution.
-
Incubate the gel at room temperature.
-
Areas with urease activity will appear as distinct cherry-red bands against the yellow background due to the local increase in pH from ammonia production.[1]
c. Logical Relationship Diagram:
References
Application Notes: Cresol Red Sodium Salt in the Preparation of Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cresol Red sodium salt is a versatile pH indicator dye widely used in biological research and drug development. Its utility stems from its distinct color transition in the pH range of 7.2 to 8.8, making it an excellent visual indicator for the preparation and monitoring of various biological buffers within a physiologically relevant pH range.[1] This document provides detailed application notes and protocols for the effective use of this compound in preparing biological buffers, with a focus on spectrophotometric analysis and common laboratory applications.
Physicochemical Properties and pH Indication
Cresol Red, a sulfonephthalein dye, exhibits two distinct pH transition ranges. The first occurs in a highly acidic environment (pH 0.2-1.8), changing from red to yellow. The second, more commonly utilized range in biological applications, is from pH 7.2 to 8.8, where the color changes from yellow to a reddish-purple.[1] This latter transition is particularly useful for visually confirming the pH of freshly prepared buffers such as Phosphate-Buffered Saline (PBS), Tris-based buffers, and cell culture media.
The color change is a result of the alteration in the molecular structure of the dye with changes in proton concentration. In its acidic form (below pH 7.2), the molecule has a different electronic configuration than in its basic form (above pH 8.8), leading to differences in the absorption of visible light.
Quantitative Data Summary
The spectrophotometric properties of Cresol Red are crucial for precise pH measurements. The absorbance maxima of the acidic and basic forms of the dye allow for ratiometric pH determination.
| Property | Value | Reference |
| pH Transition Range (alkaline) | 7.2 (Yellow) - 8.8 (Reddish-Purple) | [1] |
| pKa (second dissociation) | Approximately 8.12 | [2] |
| Absorbance Maximum (Acidic Form, HI⁻) | 433-440 nm | [3][4] |
| Absorbance Maximum (Basic Form, I²⁻) | 570-573 nm | [2][3][4] |
| Isosbestic Point | Approximately 480-483 nm | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 0.1% (w/v) Cresol Red Indicator Stock Solution
This stock solution can be added in small volumes to biological buffers.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh 0.1 g of this compound and transfer it to a 100 mL volumetric flask.
-
Add 2.65 mL of 0.1 M NaOH and 20 mL of 95% ethanol to the flask.
-
Gently swirl the flask or use a magnetic stirrer until the Cresol Red is completely dissolved.
-
Once dissolved, bring the final volume to 100 mL with distilled water.
-
Mix the solution thoroughly. Store in a well-sealed container at room temperature.
Protocol 2: Preparation of 1X Phosphate-Buffered Saline (PBS) with Cresol Red Indicator
This protocol describes the preparation of a standard PBS solution (pH ~7.4) with a visual pH indicator.
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium phosphate (B84403) (Na₂HPO₄)
-
Potassium phosphate, monobasic (KH₂PO₄)
-
0.1% Cresol Red indicator stock solution (from Protocol 1)
-
Distilled or deionized water
-
pH meter
Procedure:
-
To prepare 1 liter of 1X PBS, dissolve the following in 800 mL of distilled water:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Stir the solution until all salts are completely dissolved.
-
Add 1-2 mL of the 0.1% Cresol Red indicator stock solution. The solution should turn yellow.
-
Adjust the pH of the buffer to 7.4 using a pH meter and dropwise addition of 1 M NaOH. As the pH approaches and surpasses 7.2, the color will transition from yellow to orange and finally to a reddish-purple hue upon reaching the desired pH.
-
Add distilled water to bring the final volume to 1 liter.
-
Sterilize the buffer by autoclaving. The color of the indicator is generally stable to autoclaving.
Protocol 3: Preparation of Tris-HCl Buffer (1 M, pH 8.0) with Cresol Red
This protocol is for a common stock solution used in molecular biology.
Materials:
-
Tris (tris(hydroxymethyl)aminomethane) base
-
Concentrated Hydrochloric acid (HCl)
-
0.1% Cresol Red indicator stock solution (from Protocol 1)
-
Distilled or deionized water
-
pH meter
Procedure:
-
To prepare 1 liter of 1 M Tris-HCl, dissolve 121.14 g of Tris base in 800 mL of distilled water.
-
Add 1-2 mL of the 0.1% Cresol Red indicator stock solution. The solution will likely be a reddish-purple color.
-
Carefully and slowly, add concentrated HCl to the solution while stirring to adjust the pH to 8.0. The color will shift from reddish-purple towards yellow as the pH decreases. The final desired pH of 8.0 should correspond to a color in the orange-to-red range.
-
Allow the solution to cool to room temperature, as the pH of Tris buffers is temperature-dependent.
-
Re-check the pH and make any final adjustments.
-
Bring the final volume to 1 liter with distilled water.
Applications in Biological Systems
-
Visual pH Control in Buffer Preparation: The most direct application is the immediate visual feedback on the pH of the buffer being prepared, ensuring it is within the desired range without constant reliance on a pH meter during titration.
-
Monitoring pH in Cell Culture: While not a replacement for phenol (B47542) red in all culture media, Cresol Red can be used in specialized bicarbonate-free buffers for short-term cell handling and experiments where a pH range of 7.2-8.8 is critical.
-
Enzyme Assays: For enzymatic reactions that are highly sensitive to pH within the 7.2-8.8 range, Cresol Red can be included in the reaction buffer to provide a continuous visual monitor of pH stability.
-
Gel Electrophoresis Loading Buffers: Cresol Red is used as a tracking dye in agarose (B213101) and polyacrylamide gel electrophoresis.[1] It migrates at a rate similar to small DNA fragments (approximately 125 bp in a 1% agarose gel), providing a visual marker for the progress of the electrophoresis.[1]
-
PCR and Isothermal Amplification: Cresol Red can be included in PCR master mixes.[1] It does not significantly inhibit Taq polymerase and allows for direct loading of PCR products onto a gel.[1] In some isothermal amplification methods, the pH change resulting from the reaction can be visualized by a color change of the included Cresol Red.
Visualizations
Caption: A generalized workflow for the preparation of a biological buffer incorporating Cresol Red as a visual pH indicator.
Caption: The pH-dependent color transition of Cresol Red in its alkaline range.
Caption: Workflow illustrating the use of Cresol Red as a combined indicator and loading dye in a PCR experiment.
References
Troubleshooting & Optimization
Troubleshooting unexpected color changes with Cresol Red indicator
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Cresol Red indicator in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cresol Red and what are its primary applications?
A1: Cresol Red, with the chemical name o-cresolsulfonephthalein, is a triarylmethane dye commonly used as a pH indicator.[1] Due to its distinct color changes at two different pH ranges, it is versatile for various applications, including titrations and monitoring the pH of aqueous solutions. It is also utilized as a tracking dye in agarose (B213101) and polyacrylamide gel electrophoresis.
Q2: What are the pH transition ranges and corresponding color changes for Cresol Red?
A2: Cresol Red exhibits two distinct pH transition ranges:
-
pH 0.2 to 1.8: The color changes from red to yellow.
-
pH 7.2 to 8.8: The color changes from yellow to a reddish-purple.[2]
Q3: Can Cresol Red be used in molecular biology applications?
A3: Yes, Cresol Red can be used as a loading dye for DNA, RNA, and protein gel electrophoresis. It serves as a color marker to monitor the migration of molecules during the electrophoretic run. In a 1% agarose gel, it migrates at a rate comparable to a 125 base pair DNA molecule. An advantage of Cresol Red is that it does not inhibit Taq polymerase to the same extent as some other loading dyes, making it suitable for use in PCR applications.[3]
Q4: How should a Cresol Red indicator solution be prepared?
A4: A common method for preparing a Cresol Red indicator solution is to dissolve 0.1 g of Cresol Red powder in a mixture of 2.65 mL of 0.1 M sodium hydroxide (B78521) and 20 mL of 95% ethanol (B145695). Once dissolved, distilled water is added to bring the total volume to 100 mL.
Troubleshooting Unexpected Color Changes
This guide addresses common issues that may lead to unexpected or inaccurate color changes when using Cresol Red indicator.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Indicator color is faint or indistinct. | 1. Indicator concentration is too low. 2. Sample solution is highly colored or turbid. | 1. Prepare a fresh indicator solution with the correct concentration. Ensure the powder is fully dissolved.2. If the sample has inherent color, a colorimetric pH measurement may be unsuitable. Consider using a pH meter for accurate readings. For turbid solutions, try to centrifuge or filter the sample before adding the indicator. |
| Color change occurs at the wrong pH. | 1. "Salt Error": High ionic strength of the sample solution can alter the pKa of the indicator.[4][5]2. "Protein Error": Proteins in the sample can bind to the indicator, causing a shift in its color transition range.[6][7]3. Temperature Effects: The pKa of the indicator and the pH of the solution are temperature-dependent.[8][9]4. Indicator Impurity: Impurities in the Cresol Red dye can affect the pH range of the color change.[10] | 1. If possible, prepare calibration standards with a similar ionic strength to the sample. For highly accurate measurements, a pH meter that can be calibrated with appropriate standards is recommended.2. For samples containing proteins, be aware of potential inaccuracies. Spectrophotometric methods that account for protein binding may be necessary, or alternatively, use a pH electrode.3. Perform experiments in a temperature-controlled environment. Calibrate your indicator or pH meter at the same temperature at which you will be measuring your samples.4. Use high-purity Cresol Red from a reputable supplier. If you suspect the purity of your indicator, consider obtaining a new batch. |
| No color change is observed. | 1. The pH of the sample is outside the indicator's transition ranges. 2. Indicator degradation. | 1. Test the approximate pH of your solution with pH paper or a pH meter to ensure it falls within one of Cresol Red's transition ranges (0.2-1.8 or 7.2-8.8).2. Cresol Red solutions are generally stable, but prolonged exposure to light or extreme temperatures can cause degradation. Prepare a fresh solution and store it in a cool, dark place. |
| Color changes unexpectedly or drifts over time. | 1. Contamination of the sample or indicator solution. 2. Reaction with sample components. | 1. Ensure all glassware is thoroughly cleaned and rinsed with deionized water. Use fresh, uncontaminated reagents.2. Some components in your sample may be reacting with the indicator, causing a color change independent of pH. Investigate the chemical compatibility of your sample matrix with sulfonephthalein dyes. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₂₁H₁₈O₅S | |
| Molar Mass | 382.44 g/mol | |
| Acidic pH Range | 0.2 - 1.8 | [2] |
| Color Change (Acidic) | Red to Yellow | [2] |
| Alkaline pH Range | 7.2 - 8.8 | [1] |
| Color Change (Alkaline) | Yellow to Reddish-Purple | [2] |
Experimental Protocols
Preparation of 0.1% Cresol Red Indicator Solution
Materials:
-
Cresol Red (o-cresolsulfonephthalein) powder
-
0.1 M Sodium Hydroxide (NaOH) solution
-
95% Ethanol
-
Distilled or deionized water
-
100 mL volumetric flask
-
Beaker
-
Stirring rod
Procedure:
-
Weigh out 0.1 g of Cresol Red powder and transfer it to a beaker.
-
Add 2.65 mL of 0.1 M NaOH solution and 20 mL of 95% ethanol to the beaker.
-
Warm the mixture gently and stir until the Cresol Red powder is completely dissolved.
-
Quantitatively transfer the dissolved indicator solution to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask.
-
Add distilled water to the volumetric flask to bring the final volume to 100 mL.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Store the prepared indicator solution in a well-sealed bottle in a cool, dark place.
Visualizations
Cresol Red Chemical Equilibrium
The following diagram illustrates the chemical structures of Cresol Red in its different forms corresponding to the pH of the solution.
Caption: Chemical equilibrium of Cresol Red across different pH ranges.
Troubleshooting Workflow for Unexpected Color Changes
This workflow provides a logical sequence of steps to diagnose and resolve issues with Cresol Red indicator.
Caption: A step-by-step guide to troubleshooting Cresol Red indicator issues.
References
- 1. goldbio.com [goldbio.com]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. Cresol Red - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ionic Strength: Impact on pH and Drug Properties [pion-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cresol Red Sodium Salt in PCR Applications
Welcome to the technical support center for optimizing the use of Cresol Red sodium salt in your Polymerase Chain Reaction (PCR) applications. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in PCR?
A1: this compound serves two main functions in PCR applications. Firstly, it acts as a pH indicator, providing a visual cue for the reaction's pH.[1][2][3] Secondly, it functions as a tracking dye for agarose (B213101) gel electrophoresis, allowing you to monitor the progress of your DNA fragments during the run.[4][5] An important advantage is that Cresol Red does not significantly inhibit Taq polymerase, unlike some other common loading dyes.[6][7]
Q2: At what concentration should I use Cresol Red in my PCR master mix?
A2: The optimal concentration of Cresol Red can vary depending on the specific application (e.g., direct loading vs. post-PCR addition). For direct inclusion in the PCR master mix, a final concentration in the range of what is provided by adding a 5x direct-loading buffer is common. For example, using 4 µl of a 5x buffer in a 20 µl reaction.[1] Some protocols even suggest that the water component of a PCR can be entirely replaced with a 1% Cresol Red solution.[6] For pH-based detection of amplification, concentrations of 50 µM to 100 µM have been used.[8] It is always recommended to empirically determine the optimal concentration for your specific assay.
Q3: My PCR amplification is weak or has failed. Could Cresol Red be the cause?
A3: While Cresol Red is known for its low inhibition of Taq polymerase, high concentrations of any additive can potentially interfere with the reaction.[6] If you suspect inhibition, consider the following:
-
Concentration: Ensure you are using the dye within the recommended concentration range. If you have prepared a custom loading dye, double-check your calculations.
-
Purity of the dye: Impurities in the this compound preparation could inhibit the PCR. Ensure you are using a high-quality, molecular biology grade reagent.
-
Other components: Other components in your loading dye, such as glycerol (B35011), can be inhibitory at high concentrations.[9] The final concentration of glycerol in the PCR should not exceed 2%.[6]
Q4: The color of my PCR master mix containing Cresol Red is yellow instead of red. What does this indicate?
A4: Cresol Red is a pH indicator with a transition range of pH 7.2 to 8.8.[1][3] It appears yellow below pH 7.2 and reddish-purple above pH 8.8.[8] A yellow color in your master mix suggests that the pH of your reaction is below 7.2, which is acidic and suboptimal for most Taq polymerases. This could be due to acidic template DNA preparations or incorrect buffer formulation.
Q5: Can I use Cresol Red for downstream applications other than gel electrophoresis?
A5: The primary and well-documented downstream application for PCR products containing Cresol Red is agarose gel electrophoresis.[4][5] If you plan to use your PCR product for other applications like sequencing or cloning, it is advisable to purify the PCR product to remove the dye and other reaction components, as their presence might interfere with subsequent enzymatic reactions.
Data Presentation
Table 1: this compound Concentration in Various PCR and Electrophoresis Buffers
| Buffer/Application | Cresol Red Concentration | Key Components | Reference |
| 5x Direct-Loading PCR Buffer | 0.003 g in 10 ml (approx. 0.03% w/v) | Sucrose (B13894), MgCl₂, KCl, (NH₄)₂SO₄, Tris-Cl, IGEPAL CA-630 | [1] |
| 1% Cresol Red Dye Solution | 500 mg in 50 ml (1% w/v) | Distilled water | [6][10] |
| Cresol Red Loading Dye | 1 ml of 1% Cresol Red in 50 ml | Sucrose, distilled water | [10][11] |
| pH-based Amplification Detection | 50 µM - 100 µM | Low buffer reaction solution | [8] |
| Aqueous Solution | 0.04% w/v | Distilled water | [12] |
Experimental Protocols
Protocol 1: Preparation of a 5x Cresol Red Direct-Loading PCR Buffer
This protocol is adapted from a method for preparing a direct-loading buffer that can be added to the PCR master mix.[1]
Materials:
-
Sucrose
-
Magnesium Chloride (MgCl₂) 1M solution
-
Potassium Chloride (KCl) 1M solution
-
Ammonium Sulfate ((NH₄)₂SO₄) 1M solution
-
Tris-Cl (pH 9.0) 1M solution
-
This compound powder
-
IGEPAL CA-630 (10% solution)
-
Nuclease-free water
Procedure:
-
In a 15 ml conical tube, dissolve 3 g of sucrose in 5 ml of nuclease-free water.
-
Add 150 µl of 1M MgCl₂.
-
Add 500 µl of 1M KCl.
-
Add 400 µl of 1M (NH₄)₂SO₄.
-
Add 500 µl of 1M Tris-Cl, pH 9.0.
-
Add 0.003 g of this compound powder.
-
Add 250 µl of 10% IGEPAL CA-630.
-
Mix the solution thoroughly by vortexing and then perform a brief centrifugation to collect the contents.
-
Add nuclease-free water to bring the total volume to 10 ml.
-
Sterilize the solution using a 0.22 µm filter.
-
Aliquot and store at -20°C.
Usage: Use 4 µl of the 5x buffer in a 20 µl final PCR reaction volume.
Protocol 2: Troubleshooting PCR Inhibition Potentially Caused by Cresol Red Loading Dye
This protocol outlines a systematic approach to determine if a Cresol Red-containing loading dye is inhibiting your PCR.
Materials:
-
Your PCR master mix (enzyme, buffer, dNTPs, primers)
-
Template DNA
-
Nuclease-free water
-
Your Cresol Red loading dye
-
A control loading dye known to be non-inhibitory (or prepare one with just sucrose/glycerol and water)
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Set up Control Reactions:
-
Positive Control: Standard PCR reaction with no loading dye.
-
Negative Control: PCR reaction with no template DNA.
-
-
Set up Test Reactions:
-
Test Reaction 1: Your standard PCR reaction including your Cresol Red loading dye at its usual concentration.
-
Test Reaction 2 (Dilution Series): Set up a series of PCR reactions with decreasing concentrations of your Cresol Red loading dye (e.g., 1:2, 1:4, 1:8 dilutions).
-
Test Reaction 3 (Dye Components Separated): If possible, prepare versions of your loading dye lacking Cresol Red but containing the other components (e.g., sucrose or glycerol) and vice-versa. Test these in separate PCR reactions.
-
-
Perform PCR: Run all reactions in the thermocycler using your standard cycling conditions.
-
Analyze Results:
-
For the reactions that did not initially contain loading dye (Positive Control), add a known non-inhibitory loading dye post-PCR.
-
Run all reaction products on an agarose gel.
-
-
Interpret Results:
-
If the Positive Control works and Test Reaction 1 fails or shows weak amplification, your loading dye is likely inhibitory.
-
The dilution series (Test Reaction 2) will help identify a working concentration if the inhibition is dose-dependent.
-
Test Reaction 3 will help pinpoint if the Cresol Red itself or another component like glycerol is the inhibitor.
-
Visualizations
Caption: A troubleshooting workflow for PCR inhibition issues when using Cresol Red.
References
- 1. goldbio.com [goldbio.com]
- 2. Cresol red indicator grade, Dye content 95 % - ideal solutions [idealmedical.co.za]
- 3. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]
- 4. Cresol Red Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. gspchem.com [gspchem.com]
- 6. genomica.uaslp.mx [genomica.uaslp.mx]
- 7. researchgate.net [researchgate.net]
- 8. US20140057268A1 - Detection of an Amplification Reaction Product Using pH-sensitive Dyes - Google Patents [patents.google.com]
- 9. Glycerol inhibition of PCR? [groups.google.com]
- 10. Recipes.qxd [geneticorigins.org]
- 11. Recipes [geneticorigins.org]
- 12. This compound, 0.04% w/v aq. soln. 500 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Sources of interference with Cresol Red pH measurements
Welcome to the Technical Support Center for Cresol Red pH measurements. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental procedures involving this widely-used pH indicator.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and sources of interference that can affect the accuracy of Cresol Red pH measurements.
1. My Cresol Red pH readings seem inaccurate. What are the common sources of interference?
Several factors can interfere with the accuracy of Cresol Red pH measurements. The most common sources include:
-
Temperature Fluctuations: The pKa of Cresol Red is temperature-dependent. Variations in temperature between calibration and measurement will lead to inaccurate pH readings.
-
Ionic Strength of the Solution: The ionic composition of your sample can alter the activity of the indicator, causing a "salt error" that shifts the perceived pH.
-
Presence of Proteins: Proteins can bind to Cresol Red, leading to a "protein error" that alters the indicator's colorimetric properties and results in erroneous pH values.[1][2][3]
-
Redox-Active Substances: Oxidizing and reducing agents present in the sample can chemically modify the Cresol Red dye, leading to color changes that are not related to pH.
-
Indicator Impurities: The purity of the Cresol Red dye is crucial. Impurities can broaden the pH transition range and cause inaccurate readings.
2. How does temperature affect my Cresol Red pH measurements and how can I correct for it?
Temperature affects the dissociation constant (pKa) of Cresol Red. As temperature increases, the pKa of many sulfonephthalein indicators, including Cresol Red, generally decreases.[4] For high-precision applications, especially in marine chemistry, a temperature and salinity-dependent correction is necessary.
The pH on the total hydrogen ion scale (pHT) can be calculated using the following equation for purified Cresol Red in seawater, which accounts for both temperature (T, in Kelvin) and salinity (S):
pHT = -log(K₂ * e₂) + log((R - e₁) / (1 - R * e₃ / e₂))
Where R is the ratio of absorbances at 573 nm and 433 nm, and the terms e₁, e₂, e₃, and K₂ are functions of temperature and salinity.
Quantitative Data on Temperature and Salinity Effects
The following table summarizes the equations for the temperature and salinity dependent parameters for purified Cresol Red in seawater:
| Parameter | Equation |
| -log(K₂e₂) | a + b/T + cln(T) - dT |
| a | -859.326051 + 0.14616S + 7.81164 x 10⁻⁴S² |
| b | 22969.9366 + 8.04468S - 0.20512S² |
| c | 152.209523 - 0.0317821S |
| d | 0.259915 |
| e₁ | -0.00413 + 1.814 x 10⁻⁵T |
| e₃/e₂ | -0.021683 + 1.8107 x 10⁻⁴T + 3.163 x 10⁻⁵(S-35) |
This data is applicable for temperatures between 278.15 K and 308.15 K and salinities between 20 and 40.
3. What is "salt error" and how does the ionic strength of my sample affect the measurements?
"Salt error" arises from the influence of the ionic strength of the sample solution on the activity of the pH indicator. In solutions with high ionic strength, the interactions between ions can alter the effective concentration of the indicator's acidic and basic forms, leading to a shift in the equilibrium and an inaccurate pH reading.[5]
The effect of ionic strength is complex and depends on the specific ions present. For precise measurements, it is recommended to calibrate the indicator in a solution with a similar ionic composition to the sample.
4. I am working with protein solutions. What is "protein error" and how can I mitigate it?
The "protein error" occurs when proteins in a sample bind to the pH indicator dye.[1][3] This binding can alter the indicator's pKa value and its molar absorptivity, leading to significant inaccuracies in pH measurements. The interaction is often electrostatic, with albumin being a common interfering protein that can accept hydrogen ions from the indicator.[6]
Mitigation Strategies for Protein Error:
-
Use a pH Electrode: For protein-containing solutions, a properly calibrated pH electrode is often a more reliable method for pH measurement as it is less susceptible to this type of interference.
-
Dilution: If spectrophotometric measurement is necessary, diluting the sample may reduce the protein concentration to a level where the error is minimized, although this will also affect the sample's buffering capacity.
-
Correction Factor: For a specific protein at a known concentration, it may be possible to determine an empirical correction factor by comparing the spectrophotometric pH reading to that of a calibrated pH electrode. However, this is highly dependent on the specific protein and experimental conditions.
5. Can other chemicals in my sample interfere with Cresol Red?
Yes, substances that can chemically react with the Cresol Red molecule will cause interference. As a triarylmethane dye, Cresol Red's chromophore can be susceptible to attack by strong oxidizing or reducing agents.[7][8]
Potential Chemical Interferences:
| Interferent Type | Mechanism of Interference | Examples |
| Oxidizing Agents | Oxidation of the dye molecule can lead to a breakdown of the conjugated system responsible for its color, causing fading or a color change unrelated to pH.[7] | Chlorine, hypochlorite, peroxides, permanganate |
| Reducing Agents | Reduction of the central carbon of the triarylmethane structure can disrupt the chromophore, leading to a colorless leuco form. | Dithionite, strong reducing agents |
To avoid this, ensure that samples are free from such interfering substances. If their presence is unavoidable, a different pH measurement method, such as a pH electrode, should be considered.
Experimental Protocols
1. Preparation of Cresol Red Indicator Solution
This protocol provides a standard method for preparing a Cresol Red indicator solution for spectrophotometric pH measurements.
Materials:
-
Cresol Red (o-cresolsulfonephthalein)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
95% Ethanol
-
Distilled or deionized water
-
100 mL volumetric flask
Procedure:
-
Warm 0.1 g of Cresol Red powder in a mixture of 2.65 mL of 0.1 M NaOH and 20 mL of 95% ethanol.
-
Once the Cresol Red has dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.
-
Dilute to the 100 mL mark with distilled or deionized water.
-
Mix the solution thoroughly.
-
Store the solution in a tightly sealed bottle, protected from light.
2. Spectrophotometric pH Measurement Protocol
This protocol outlines the steps for accurate pH measurement using a spectrophotometer and Cresol Red indicator.
Materials:
-
Spectrophotometer capable of measuring absorbance at 433 nm and 573 nm
-
Cuvettes with a known path length (e.g., 1 cm)
-
Prepared Cresol Red indicator solution
-
pH buffers for calibration (e.g., pH 7.0, 8.0, 9.0)
-
Sample solution
Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelengths to 433 nm and 573 nm.
-
Calibration:
-
For each calibration buffer, place a known volume into a clean cuvette.
-
Add a small, precise volume of the Cresol Red indicator solution. The final concentration of the indicator should be low enough to not significantly alter the pH of the buffer.
-
Measure the absorbance at 433 nm (A433) and 573 nm (A573).
-
Calculate the absorbance ratio, R = A573 / A433, for each buffer.
-
Create a calibration curve by plotting the known pH of the buffers against the corresponding absorbance ratio (R).
-
-
Sample Measurement:
-
Place the same volume of your sample solution as the buffers used for calibration into a clean cuvette.
-
Add the same precise volume of Cresol Red indicator solution as used in the calibration steps.
-
Measure the absorbance at 433 nm (A433) and 573 nm (A573).
-
Calculate the absorbance ratio, R = A573 / A433, for your sample.
-
-
pH Determination:
-
Use the calibration curve to determine the pH of your sample from its measured absorbance ratio.
-
-
Corrections:
-
If necessary, apply corrections for temperature and ionic strength based on the appropriate formulas or empirically determined correction factors.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate Cresol Red pH measurements.
Caption: Cresol Red equilibrium and common sources of interference.
References
- 1. goa-on.org [goa-on.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ionic Strength: Impact on pH and Drug Properties [pion-inc.com]
- 6. Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triarylmethane Fluorophores Resistant to Oxidative Photobluing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of Oxidation of Triaryl Methane Dye, Brilliant Blue-R with Chlorine Dioxide [scielo.org.za]
Correcting for salt error when using Cresol Red sodium salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cresol Red sodium salt for pH measurements.
Troubleshooting Guide
This guide addresses common issues encountered during pH measurements using this compound, with a focus on correcting for salt error.
Issue 1: Inaccurate pH readings in samples with high salt concentration.
-
Symptom: The pH value obtained using Cresol Red in a saline or high ionic strength sample differs significantly from the value measured by a calibrated pH electrode.
-
Cause: This discrepancy is likely due to the "salt error," a phenomenon where the ionic strength of the solution affects the equilibrium of the pH indicator, leading to a shift in its color change interval. For sulfophthalein indicators like Cresol Red, this error can be substantial, especially in concentrated salt solutions. The presence of salts alters the activity of the hydronium ions, and the indicator responds to this altered activity, not the true concentration.
-
Solution:
-
Purification of Cresol Red: Impurities in commercial Cresol Red can significantly contribute to measurement inaccuracies.[1][2] For high-precision work, purification of the dye is strongly recommended.
-
Spectrophotometric Measurement and Correction: For the most accurate results in saline solutions, a spectrophotometric method is advised. This involves measuring the absorbance of the indicator at two wavelengths and applying a correction formula that accounts for both salinity and temperature. An established protocol for seawater can be adapted for other saline solutions.
-
Calibration Curve for Specific Salt Matrix: If a spectrophotometer is not available, or for routine measurements in a consistent salt matrix, creating a calibration curve is a practical approach.
-
Prepare a series of standard buffer solutions with known pH values.
-
To each buffer, add the same concentration of the salt present in your experimental samples.
-
Add a consistent amount of this compound solution to each standard.
-
Measure the apparent pH of these standards using your colorimetric method.
-
Plot the apparent pH versus the true pH to generate a correction curve.
-
-
Issue 2: Color of the indicator is faint or difficult to interpret.
-
Symptom: The color change of the Cresol Red is not distinct, making visual determination of the pH difficult.
-
Cause:
-
Indicator Concentration: The concentration of the Cresol Red solution may be too low.
-
Weakly Buffered Solution: In unbuffered or weakly buffered solutions, the indicator itself, being a weak acid, can alter the pH of the sample.
-
-
Solution:
-
Optimize Indicator Concentration: Prepare a slightly more concentrated stock solution of Cresol Red. Add it dropwise to your sample until a clear, easily discernible color is achieved.
-
Use a Higher Concentration of Buffer: If your experimental conditions permit, increasing the buffer capacity of your solution can help to resist the pH change caused by the addition of the indicator.
-
Issue 3: Variability in pH readings between different batches of Cresol Red.
-
Symptom: Different lots of this compound give different pH readings for the same sample.
-
Cause: The purity of the Cresol Red can vary between manufacturers and even between different batches from the same supplier.[1][2] Impurities will affect the indicator's pKa and its response to pH.
-
Solution:
-
Purify the Indicator: As mentioned previously, purifying the Cresol Red will provide more consistent and reliable results.
-
Standardize with a pH Electrode: Always calibrate your pH measurements against a properly calibrated pH electrode, especially when starting with a new batch of indicator.
-
Purchase High-Purity Indicator: When possible, source Cresol Red from suppliers who provide a certificate of analysis with a high purity level.
-
Frequently Asked Questions (FAQs)
Q1: What is the "salt error" when using this compound?
A1: The salt error is the effect of the ionic strength of a solution on the accuracy of a pH indicator. In solutions with a high concentration of dissolved salts, the indicator's equilibrium shifts, causing it to change color at a different pH than it would in a dilute solution. This leads to an inaccurate pH reading. For Cresol Red, a sulfophthalein indicator, the salt error can be significant, particularly at salt concentrations above 0.2 N.
Q2: How can I correct for the salt error in my experiments?
A2: For highly accurate measurements, especially in research and development, a spectrophotometric method with a specific correction equation is the best approach. For routine analysis in a consistent salt matrix, creating a calibration curve by measuring the apparent pH of known buffer solutions containing the same salt concentration as your samples is a reliable method.
Q3: What are the pH ranges for Cresol Red?
A3: this compound has two useful pH ranges:
-
pH 0.2 (red) to 1.8 (yellow)
-
pH 7.2 (yellow) to 8.8 (reddish-purple)[3]
Q4: Is it necessary to use the sodium salt of Cresol Red?
A4: Cresol Red itself is not readily soluble in water. The sodium salt is used to prepare aqueous indicator solutions.
Q5: Can I use Cresol Red for pH measurements in non-aqueous solutions?
A5: The behavior of pH indicators, including Cresol Red, can be different in non-aqueous or mixed-solvent systems. The pKa of the indicator can shift significantly. For accurate measurements in such systems, it is essential to calibrate the indicator specifically for that solvent matrix.
Experimental Protocols
Spectrophotometric pH Measurement and Salt Error Correction in Saline Solutions
This protocol is adapted from methodologies developed for seawater analysis and provides a robust framework for correcting for salt and temperature effects.
1. Materials:
-
Purified this compound
-
High-purity water
-
Sodium chloride (or the primary salt in your sample matrix)
-
Spectrophotometer with a thermostatted cuvette holder
-
Calibrated pH electrode for validation
2. Procedure:
-
Prepare a stock solution of purified Cresol Red (e.g., 2 mM) in high-purity water.
-
Equilibrate your sample to a known and constant temperature in the thermostatted cuvette holder of the spectrophotometer.
-
Measure the baseline absorbance of the sample without the indicator at two wavelengths: the isosbestic point (around 488 nm for Cresol Red) and the peak absorbance wavelength of the acidic form (around 434 nm) and the basic form (around 573 nm).
-
Add a small, precise volume of the Cresol Red stock solution to the sample in the cuvette, ensuring thorough mixing.
-
Measure the absorbance of the sample with the indicator at the same two peak wavelengths (434 nm and 573 nm).
-
Calculate the ratio (R) of the absorbances: R = A573 / A434.
-
Calculate the pH using the following equation, which corrects for salinity (S) and temperature (T in Kelvin):
pH = pK₂ + log((R - e₁) / (e₂ - R * e₃))
Where:
-
pK₂ is the dissociation constant of Cresol Red at the given temperature and salinity.
-
e₁, e₂, and e₃ are molar absorptivity ratios that are also dependent on temperature and salinity.
Note: The specific equations for pK₂, e₁, e₂, and e₃ for Cresol Red in seawater have been experimentally determined and can be found in oceanographic research literature. For other salt matrices, these parameters would ideally be determined experimentally.
-
Quantitative Data Summary
For spectrophotometric pH measurements in seawater using purified Cresol Red, the following equation parameters have been determined. These can be used as a reference for developing correction models for other saline solutions.
| Parameter | Equation | Temperature Range (K) | Salinity Range |
| -log(K₂) | (14.7666 - 0.0194S + 0.000105S²) + (2698.05 + 5.11*S) / T | 278.15 - 308.15 | 20 - 40 |
| e₁ | -0.00413 + 1.814 x 10⁻⁵ * T | 278.15 - 308.15 | N/A |
| e₃/e₂ | -0.021683 + 1.8107 x 10⁻⁴ * T + 3.163 x 10⁻⁵ * (S - 35) | 278.15 - 308.15 | 20 - 40 |
Table adapted from data in scientific literature on spectrophotometric pH measurements in seawater.[1]
Visualizations
Caption: Workflow for correcting salt error in pH measurements using Cresol Red.
References
How to improve the accuracy of titrations with Cresol Red
Welcome to the technical support center for improving the accuracy of titrations using Cresol (B1669610) Red. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for precise and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Cresol Red and why is it used in titrations?
A1: Cresol Red is a synthetic organic compound belonging to the sulfonphthalein family of dyes.[1][2] It is used as a pH indicator in acid-base titrations because it changes color in response to changes in pH, allowing for the visual determination of the titration's endpoint.[3][4] Its distinct color transitions make it a valuable tool in various scientific disciplines.[2][5]
Q2: What are the pH ranges and corresponding color changes for Cresol Red?
A2: Cresol Red has two distinct pH transition ranges. The first occurs in strongly acidic conditions (pH 0.2-1.8), changing from red to yellow.[2][6][7] The second, more commonly used range for titrations, is from pH 7.2 to 8.8, where it transitions from yellow to a reddish-purple or violet color.[1][3][6][8]
Q3: For which types of titrations is Cresol Red a suitable indicator?
A3: Cresol Red is particularly useful for titrations where the equivalence point falls within a neutral to slightly alkaline pH range (7.2-8.8).[3][5] This makes it suitable for titrations involving weak acids and strong bases, or weak bases and strong acids.[5][9]
Q4: How does the purity of Cresol Red affect titration accuracy?
A4: The purity of Cresol Red is critical for accurate results. Impurities can lead to a broader pH transition range, a shift in the pH at which the color change occurs, or introduce unwanted coloration, all of which can result in inaccurate endpoint determination.[1] Using high-purity Cresol Red is essential for ensuring that the observed color changes are solely due to the pH of the solution.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during titrations with Cresol Red, helping you to identify and resolve them effectively.
Issue 1: Indistinct or Gradual Color Change at the Endpoint
Q: Why is the color change of the Cresol Red indicator at the endpoint not sharp and difficult to determine?
A: This can be due to several factors:
-
Incorrect Titration Type: Cresol Red is most effective when the pH at the equivalence point of your titration falls within its 7.2-8.8 transition range.[3][10] If the equivalence point is outside this range, the color change will be gradual.
-
Highly Colored or Turbid Solution: The sample solution's own color or turbidity can mask the indicator's color change, making it difficult to interpret.[3]
-
Indicator Concentration: An incorrect concentration of the Cresol Red indicator solution can lead to a less distinct color change.
-
Slow Titrant Addition: While adding titrant dropwise near the endpoint is crucial, an overly slow addition can make the gradual color shift harder to pinpoint.[11]
Issue 2: Endpoint Appears Too Early or Too Late
Q: My titration results are consistently inaccurate, suggesting the endpoint is being reached prematurely or is overshot. What could be the cause?
A: Inaccurate endpoint determination is a common issue with several potential causes:
-
Improper Indicator Choice: Ensure the expected equivalence point of your specific acid-base reaction aligns with Cresol Red's pH transition range of 7.2-8.8.[10][12] A mismatch will lead to a systematic error.
-
Titrant Concentration Errors: The concentration of your titrant may not be accurately known. It is best practice to standardize your titrant before use.[13] Some titrants, like sodium hydroxide (B78521), can react with atmospheric CO2, altering their concentration over time.[13][14]
-
Parallax Error: Misreading the burette due to viewing the meniscus from an angle can lead to inconsistent volume readings.[15][16] Always read the burette at eye level.[15]
-
Air Bubbles in Burette: Air bubbles trapped in the burette tip will lead to an inaccurate measurement of the dispensed titrant volume.[13]
Issue 3: Inconsistent Results Across Multiple Titrations
Q: I am performing replicate titrations, but my results are not reproducible. What are the likely sources of this variability?
A: Lack of reproducibility often points to inconsistencies in technique or equipment:
-
Non-standardized Titrant: If the titrant concentration changes between experiments (e.g., due to absorption of CO2), results will vary.[13][14]
-
Inadequate Mixing: Failure to properly mix the solution after each addition of titrant can lead to localized areas of color change and an inconsistent determination of the endpoint.[14][15] Gentle swirling is recommended.[15]
-
Temperature Fluctuations: Significant changes in temperature can affect the pH of the solution and the performance of the indicator.[12][17]
-
Glassware Contamination: Using glassware that has not been properly cleaned can introduce contaminants that may react with the analyte or titrant.[17]
Data Presentation
Table 1: Cresol Red pH Indicator Properties
| Property | Description | Reference |
| Chemical Family | Sulfonphthalein | [1][2] |
| Acidic pH Range | 0.2 - 1.8 | [2][6] |
| Acidic Color Change | Red to Yellow | [2][6] |
| Alkaline pH Range | 7.2 - 8.8 | [3][6][8] |
| Alkaline Color Change | Yellow to Reddish-Purple/Violet | [1][3][8] |
| pKa (second transition) | Approximately 8.0 - 8.5 | [1] |
Table 2: Preparation of Cresol Red Indicator Solution (0.1 g/L)
| Step | Reagent | Amount | Instructions | Reference |
| 1 | Cresol Red | 0.1 g | Weigh accurately. | [18][19] |
| 2 | 0.1 M Sodium Hydroxide (NaOH) | 2.65 mL | Add to a 100 mL volumetric flask. | [19] |
| 3 | 95% Ethanol | 20 mL | Add to the flask and warm gently to dissolve the Cresol Red. | [19] |
| 4 | Distilled Water | To mark | Once dissolved, dilute to the 100 mL mark with distilled water. | [19] |
Note: Alternative preparations exist. For example, dissolving 0.1g in 100 mL of 20% ethanol.[18]
Experimental Protocols
Protocol 1: Preparation of Cresol Red Indicator Solution
This protocol details the steps to prepare a 0.1 g/L Cresol Red indicator solution suitable for most acid-base titrations.
Materials:
-
Cresol Red powder (0.1 g)
-
0.1 M Sodium Hydroxide solution
-
95% Ethanol
-
Distilled Water
-
100 mL volumetric flask
-
Weighing balance
-
Pipettes
Procedure:
-
Accurately weigh 0.1 g of Cresol Red powder.[19]
-
In a 100 mL volumetric flask, combine 2.65 mL of 0.1 M sodium hydroxide and 20 mL of 95% ethanol.[19]
-
Add the weighed Cresol Red to the flask.
-
Gently warm and swirl the mixture until the Cresol Red is completely dissolved.[19]
-
Allow the solution to cool to room temperature.
-
Carefully add distilled water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
Protocol 2: Performing an Accurate Titration with Cresol Red
Materials:
-
Calibrated 50 mL burette
-
Pipette (e.g., 25 mL) and pipette filler
-
Erlenmeyer flask
-
Analyte solution (the substance of unknown concentration)
-
Standardized titrant solution (the substance of known concentration)
-
Prepared Cresol Red indicator solution
-
White tile or paper (to see the color change clearly)
Procedure:
-
Rinse the burette with a small amount of the titrant solution and then fill it, ensuring no air bubbles are present in the tip.[13] Record the initial burette reading to two decimal places.[15]
-
Use a pipette to transfer a precise volume of the analyte solution into an Erlenmeyer flask.
-
Add 2-3 drops of the Cresol Red indicator solution to the analyte in the flask. The solution should turn yellow if it is acidic or neutral (below pH 7.2).
-
Place the flask on a white tile under the burette to make the color change more visible.
-
Begin adding the titrant from the burette to the flask while continuously swirling the flask to ensure thorough mixing.[15]
-
As the endpoint is approached, the solution will show a temporary color change (e.g., flashes of pink/red) where the titrant enters the solution. At this point, add the titrant drop by drop.
-
The endpoint is reached when the first permanent, faint reddish-purple color persists for at least 30 seconds.
-
Record the final burette reading to two decimal places. The volume of titrant used is the final reading minus the initial reading.
-
Repeat the titration at least two more times to ensure the results are consistent and reproducible.[11]
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]
- 4. goldbio.com [goldbio.com]
- 5. nbinno.com [nbinno.com]
- 6. Cresol red sodium salt, pH indicator dye (CAS 62625-29-0) | Abcam [abcam.com]
- 7. Chrominfo: Preparation of cresol red indicator solution [chrominfo.blogspot.com]
- 8. Cresol red indicator grade, Dye content 95 1733-12-6 [sigmaaldrich.com]
- 9. What are the indicators for each type of acid-base titration? | AAT Bioquest [aatbio.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. How to avoid titration errors in your lab | Metrohm [metrohm.com]
- 13. labunlimited.com [labunlimited.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Tips For Improving The Accuracy Of Acid-Base Titration [themasterchemistry.com]
- 16. youtube.com [youtube.com]
- 17. titrations.info [titrations.info]
- 18. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 19. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
Cresol Red Sodium Salt Solutions: A Technical Support Guide to Ensuring Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cresol Red sodium salt solutions. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure the reliability and longevity of your Cresol Red indicator solutions in your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a this compound solution?
A1: The shelf life of a this compound solution can vary based on storage conditions and preparation. While some safety data sheets (SDS) suggest an "indefinite" shelf life if stored properly, a more conservative and practical expectation is between 12 months to 5 years.[1] For critical applications, it is recommended to perform a quality control check if the solution is over a year old.
Q2: What are the optimal storage conditions for a Cresol Red solution?
A2: To maximize stability, Cresol Red solutions should be stored in a cool, dry, and dark place.[1] The ideal storage is in a tightly sealed, opaque or amber glass bottle to protect it from light.[2] It should be kept away from strong acids, strong bases, and oxidizing agents.[3]
Q3: My Cresol Red solution has been exposed to light. Is it still usable?
A3: Prolonged exposure to light, especially UV light, can cause photodegradation of Cresol Red, leading to a fading of the color and a decrease in performance.[4] If the exposure was minimal, the solution might still be viable. However, it is crucial to perform a quality control check, as detailed in the "Experimental Protocols" section, to validate its performance before use in critical experiments.
Q4: Can I store my Cresol Red solution at room temperature?
A4: Yes, Cresol Red solutions can be stored at room temperature. However, for long-term storage, refrigeration (2-8°C) is recommended to slow down any potential degradation. Avoid freezing the solution, as this can affect its stability.
Q5: What are the signs of degradation in a Cresol Red solution?
A5: Visual signs of degradation include a noticeable fading of the color, the appearance of a precipitate, or a shift in the expected color at a known pH. For a more definitive assessment, you should check for a shift in the absorbance maximum using a spectrophotometer and verify the pH transition range with pH standards.
Troubleshooting Guide
This guide addresses common stability-related issues you might encounter with your this compound solutions.
Issue 1: The solution's color appears faded.
| Possible Causes | Solutions |
| Photodegradation: The solution has been exposed to excessive light. | Store the solution in an amber or opaque bottle in a dark location. Prepare fresh solution if performance is compromised. |
| Chemical Degradation: The solution has been stored for an extended period or at elevated temperatures. | Perform a quality control check (see "Protocol for Validating Indicator Performance"). If the performance is outside of your acceptance criteria, prepare a fresh solution. |
| Incorrect Preparation: The initial concentration of the this compound was too low. | Review your preparation protocol and ensure the correct amount of this compound was used. |
Issue 2: The indicator shows an unexpected color at a known pH.
| Possible Causes | Solutions |
| pH Shift in the Solution: The solution has absorbed atmospheric CO2, lowering its pH, or has been contaminated. | Prepare a fresh solution using deionized water with low CO2 content. Ensure the storage container is airtight. |
| Degradation of the Indicator: The chemical structure of the Cresol Red has been altered due to degradation, affecting its pKa. | Discard the solution and prepare a fresh batch. |
| Interfering Substances: The sample being tested contains substances that interfere with the indicator. | Test the indicator with standard buffer solutions to confirm its performance. If it works correctly in buffers, investigate potential matrix effects in your sample. |
Issue 3: The solution appears cloudy or has a precipitate.
| Possible Causes | Solutions |
| Microbial Growth: The solution has been contaminated with microorganisms. | Discard the solution. Prepare a fresh solution and consider sterile filtering it for long-term storage. |
| Precipitation of the Dye: The solubility of the this compound has been exceeded, or the solution was not prepared correctly. | Ensure the this compound is fully dissolved during preparation. Gentle warming can aid dissolution. If precipitation occurs in a previously clear solution, it is a sign of instability, and the solution should be discarded. |
Data Presentation
The stability of a Cresol Red solution is influenced by temperature and light. The following table provides an illustrative summary of expected stability based on qualitative data from safety data sheets and studies on similar dyes.
Table 1: Illustrative Stability of this compound Solution (0.04% w/v)
| Storage Condition | Timepoint | Expected Observation | Recommendation |
| 4°C in Amber Bottle | 12 Months | No significant change in color or performance. | Optimal for long-term storage. |
| 24 Months | Minimal to no change. | QC check recommended before use. | |
| Room Temperature in Amber Bottle | 12 Months | Likely stable with no significant changes. | Suitable for routine use. |
| 24 Months | Potential for slight fading. | QC check is highly recommended. | |
| Room Temperature in Clear Bottle | 6 Months | Noticeable fading may occur. | Not recommended for long-term storage. |
| 12 Months | Significant fading and potential loss of performance. | Discard and prepare a fresh solution. | |
| 40°C in Amber Bottle (Accelerated Stability) | 1 Month | Some degradation may be observable. | Useful for predictive stability studies. |
| 3 Months | Significant degradation is likely. | Not a recommended storage condition. |
Experimental Protocols
Protocol 1: Preparation of 0.04% (w/v) this compound Indicator Solution
Materials:
-
This compound
-
Deionized water
-
0.01 M Sodium Hydroxide (NaOH) solution
-
Ethanol (95%)
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing balance
Procedure:
-
Weigh 40 mg of this compound.
-
In a beaker, dissolve the this compound in 20 mL of ethanol.
-
Add 1.06 mL of 0.01 M NaOH solution and stir until the dye is completely dissolved. Gentle warming may be applied if necessary.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Add deionized water to the flask to bring the final volume to 100 mL.
-
Mix the solution thoroughly.
-
Transfer the solution to a labeled amber glass bottle for storage.
Protocol 2: Quality Control and Stability Testing of Cresol Red Indicator Solution
This protocol outlines a method to validate the performance of a new or stored Cresol Red solution.
Materials:
-
Cresol Red solution to be tested
-
Standard pH buffers (e.g., pH 7.0, 8.0, and 9.0)
-
UV-Vis spectrophotometer
-
Cuvettes
-
pH meter
Procedure:
-
Visual Inspection:
-
Examine the solution for any signs of precipitation, cloudiness, or significant color fading. Document your observations.
-
-
Spectrophotometric Analysis:
-
Turn on the spectrophotometer and allow it to warm up.
-
Perform a baseline correction using deionized water.
-
Dilute a sample of your Cresol Red solution to an appropriate concentration for measurement.
-
Scan the absorbance of the solution from 400 nm to 600 nm.
-
The peak absorbance for the basic form of Cresol Red should be around 572 nm. A significant shift in this peak may indicate degradation. Compare the spectrum to that of a freshly prepared solution if available.
-
-
pH Transition Range Verification:
-
Prepare three test solutions by adding a few drops of the Cresol Red indicator to separate aliquots of the pH 7.0, 8.0, and 9.0 standard buffers.
-
Observe the color of each solution. The expected colors are:
-
pH 7.0: Yellow
-
pH 8.0: Orange/Red
-
pH 9.0: Reddish-purple
-
-
A deviation from these expected colors suggests that the indicator's transition range has shifted, and it may no longer be reliable.
-
Visualizations
Logical Workflow for Troubleshooting Cresol Red Stability Issues
Caption: Troubleshooting workflow for Cresol Red stability.
General Degradation Pathway for Sulfonphthalein Dyes
Caption: Simplified degradation pathway of sulfonphthalein dyes.
References
Technical Support Center: Refining Staining Protocols with Cresol Red
Welcome to the technical support center for optimizing staining protocols using Cresol (B1669610) Red. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance contrast in their histological and cytological preparations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cresol Red and its primary mechanism in staining?
Cresol Red (o-cresolsulfonephthalein) is a triarylmethane dye, widely recognized as a pH indicator.[1] Its staining properties in biological tissues are primarily based on electrostatic interactions. As a pH indicator, its color changes are dependent on the protonation state of the molecule, which in turn is influenced by the local pH of cellular and extracellular components. In acidic environments (pH 0.2-1.8), it is red, transitioning to yellow, and in slightly alkaline conditions (pH 7.2-8.8), it transitions from yellow to a reddish-purple.[2] This pH-dependent color change can be leveraged to provide differential contrast to tissue structures with varying acidity or basicity.
Q2: Can Cresol Red be used as a primary stain or a counterstain?
Cresol Red can be explored for use as both a primary stain and a counterstain. Its utility in either role will depend on the specific tissue, the primary staining method it is paired with, and the desired final contrast. When used as a counterstain, it can provide a contrasting color to nuclear stains like hematoxylin (B73222), or it can be used to visualize cytoplasm and extracellular matrix. A related compound, glycine (B1666218) cresol red, has been noted for its use in neurohistology, suggesting its applicability in specialized staining protocols.[3]
Q3: What are the critical parameters to optimize for achieving good contrast with Cresol Red?
Achieving optimal contrast with Cresol Red requires careful optimization of several key parameters. The most critical include the pH of the staining solution, the dye concentration, and the staining time. The pH will directly influence the color of the stain and its affinity for different tissue components. The dye concentration and incubation time will affect the intensity of the stain.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | 1. Incorrect pH of Staining Solution: The pH may not be optimal for binding to the target structures. 2. Low Dye Concentration: The concentration of the Cresol Red solution may be insufficient. 3. Insufficient Staining Time: The incubation time may be too short for the dye to penetrate and bind to the tissue. 4. Inadequate Fixation: Poor fixation can lead to poor tissue morphology and reduced dye binding. | 1. Adjust pH: Prepare Cresol Red solutions at various pH values within its transition ranges (e.g., pH 7.0, 7.5, 8.0, 8.5) to determine the optimal pH for your specific application. 2. Increase Dye Concentration: Prepare fresh Cresol Red solutions at slightly higher concentrations (e.g., 0.1%, 0.2%). 3. Increase Staining Time: Incrementally increase the incubation time (e.g., from 5 minutes to 10 or 15 minutes). 4. Optimize Fixation: Ensure tissues are adequately fixed. Consider using different fixatives to see what works best with Cresol Red. |
| Overstaining or Lack of Differentiation | 1. Staining Time Too Long: Excessive incubation can lead to non-specific, dark staining that obscures cellular details. 2. Dye Concentration Too High: A highly concentrated solution can cause rapid and intense staining. 3. Inadequate Rinsing: Failure to properly rinse after staining can leave excess dye on the slide. | 1. Reduce Staining Time: Decrease the incubation period. Monitor the staining progress microscopically if possible. 2. Decrease Dye Concentration: Dilute the Cresol Red staining solution. 3. Introduce a Differentiation Step: After staining, briefly rinse the slide in a weak acid solution (e.g., 0.1% acetic acid) to remove excess dye. Control this step carefully to avoid complete destaining.[4] |
| Uneven Staining or Precipitate on Tissue | 1. Incomplete Deparaffinization: Residual wax can prevent the stain from penetrating the tissue evenly. 2. Stain Solution Not Filtered: Undissolved dye particles can deposit on the tissue section. 3. Slides Dried Out During Staining: Allowing the tissue section to dry at any stage can cause uneven staining and artifacts. | 1. Ensure Complete Deparaffinization: Use fresh xylene and alcohols and ensure adequate time in each solution. 2. Filter the Staining Solution: Always filter the Cresol Red solution before use to remove any precipitates. 3. Keep Slides Moist: Do not allow the slides to dry out during the staining procedure. |
| Poor Contrast with Counterstain | 1. Incompatible Counterstain: The color of the counterstain may not provide sufficient contrast with the Cresol Red. 2. Counterstain Obscuring Cresol Red: The counterstain may be too intense, masking the Cresol Red staining. | 1. Select a Contrasting Counterstain: If Cresol Red is staining in shades of red/purple, a blue or green counterstain (e.g., Hematoxylin, Methyl Green) would provide good contrast.[4] 2. Optimize Counterstaining Time: Reduce the incubation time or concentration of the counterstain. |
Quantitative Data Summary
The following tables provide recommended starting parameters for preparing Cresol Red solutions and for optimizing staining protocols. These are general guidelines and may require modification for specific applications.
Table 1: Cresol Red Solution Preparation Parameters
| Parameter | Recommended Range | Notes |
| Cresol Red Concentration | 0.05% - 0.2% (w/v) | Start with a lower concentration and increase if staining is weak. |
| Solvent | Distilled Water or 70-95% Ethanol | The choice of solvent can affect dye solubility and penetration. |
| pH of Staining Solution | 7.2 - 8.8 | This is the key transition range for Cresol Red, producing yellow to reddish-purple hues.[5] |
Table 2: Staining Protocol Optimization Parameters
| Parameter | Recommended Starting Point | Optimization Strategy |
| Staining Time | 5 minutes | Increase or decrease in 2-3 minute increments. |
| Differentiation Time (if used) | 10-30 seconds | Use a weak acid (e.g., 0.1% acetic acid) and monitor microscopically. |
| Rinsing Solution | Distilled Water or Buffer | A brief rinse helps remove excess dye. |
Experimental Protocols
Protocol 1: Preparation of a 0.1% Cresol Red Staining Solution
This protocol provides a method for preparing a stock Cresol Red solution that can be adjusted for pH.
Materials:
-
Cresol Red powder
-
Distilled water
-
95% Ethanol
-
0.1M Sodium Hydroxide (NaOH)
-
0.1M Hydrochloric Acid (HCl)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
To prepare a 0.1% stock solution, dissolve 0.1 g of Cresol Red in 20 ml of 95% ethanol.[6]
-
Add 2.65 ml of 0.1M NaOH to aid in dissolving the dye.[6]
-
Bring the final volume to 100 ml with distilled water.[6]
-
For staining, dilute this stock solution and adjust the pH to the desired level (e.g., 7.5, 8.0, 8.5) using 0.1M NaOH or 0.1M HCl.
-
Filter the final working solution before use.
Protocol 2: Cresol Red as a Counterstain for Hematoxylin
This protocol outlines the use of Cresol Red as a cytoplasmic counterstain after nuclear staining with hematoxylin.
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections through xylene and a graded series of alcohol to water.
-
Stain nuclei with a regressive hematoxylin stain (e.g., Harris hematoxylin).
-
Differentiate in acid alcohol to remove excess hematoxylin.
-
"Blue" the sections in a suitable alkaline solution (e.g., Scott's tap water substitute).
-
Rinse well in distilled water.
-
Stain with 0.1% Cresol Red solution (pH adjusted to 8.0) for 3-5 minutes.
-
Rinse briefly in distilled water.
-
Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm and other acidophilic structures: Shades of reddish-pink to purple, depending on the local pH.
Visualizations
Caption: A generalized workflow for using Cresol Red as a counterstain.
Caption: A logical workflow for troubleshooting weak Cresol Red staining.
References
- 1. Cresol Red - Wikipedia [en.wikipedia.org]
- 2. gspchem.com [gspchem.com]
- 3. [The use of the complexometric indicator glycine cresol red as a stain in neurohistology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 6. goldbio.com [goldbio.com]
Common mistakes to avoid when using Cresol Red in electrophoresis
Welcome to the technical support center for the use of Cresol Red in electrophoresis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Troubleshooting and FAQs
This section addresses common issues and questions in a straightforward Q&A format.
Q1: Why did the Cresol Red tracking dye in my loading buffer turn yellow?
A1: Cresol Red is a pH indicator that is yellow below pH 7.2 and red-to-purple above pH 8.8.[1] If your loading buffer appears yellow, it indicates that the pH of your sample or the buffer itself is acidic. This can affect the migration of your nucleic acids. Ensure your loading buffer and electrophoresis running buffer have the correct pH (typically around 8.0-8.3 for TBE or TAE). You may also need to check the pH of your sample and adjust if necessary.[2][3]
Q2: My Cresol Red dye front is faint or seems to disappear during the run. What is happening?
A2: Fading of the dye front can be caused by a few factors. One common reason is buffer exhaustion, where the buffering capacity of your running buffer is depleted, leading to pH changes in the gel.[4] This can alter the color of the pH-sensitive Cresol Red. Using fresh running buffer for each experiment is recommended. Additionally, running the gel for an extended period or at a very high voltage can cause the dye to diffuse and appear faint.[4]
Q3: The Cresol Red dye front migrated much faster/slower than expected and my DNA bands are not where I anticipated. Why?
A3: The migration of Cresol Red is dependent on the agarose (B213101) gel concentration and the composition of the running buffer.[5][6] In a 1% agarose gel, Cresol Red typically migrates at a rate similar to a 125 base pair (bp) DNA fragment.[7] However, in higher percentage gels (e.g., 2-3%), it will co-migrate with smaller fragments.[5][6] Always refer to a migration chart for your specific gel conditions. An incorrect gel concentration for your fragment sizes will lead to poor separation and unexpected dye front positions.
Q4: Can I add Cresol Red directly to my PCR master mix?
A4: Yes, one of the advantages of Cresol Red is that it generally does not inhibit Taq polymerase to the same extent as other common loading dyes like Bromophenol Blue.[7] This allows for the creation of PCR master mixes that already contain the loading dye, saving a step in the workflow.[8]
Q5: My DNA bands are smeared when I use a Cresol Red loading dye. Is the dye causing this?
A5: While it's unlikely that Cresol Red itself is the primary cause of smeared DNA bands, issues related to the loading dye preparation or electrophoresis conditions can lead to this problem. Smeared bands are often a result of overloading the DNA sample, high salt concentration in the sample, or degraded DNA.[9] Ensure you are loading the correct amount of DNA and that your sample is free of contaminants. Also, running the gel at too high a voltage can cause smearing.[10]
Quantitative Data Summary
The migration of tracking dyes is crucial for monitoring the progress of electrophoresis. The table below summarizes the approximate co-migration of Cresol Red and other common tracking dyes with double-stranded DNA fragments in different concentrations of agarose gels.
| Tracking Dye | Agarose Gel Conc. 0.5-1.5% | Agarose Gel Conc. 2.0-3.0% |
| Xylene Cyanol | 10,000 - 4,000 bp | 750 - 200 bp |
| Cresol Red | 2,000 - 1,000 bp | 200 - 125 bp |
| Bromophenol Blue | 500 - 400 bp | 150 - 50 bp |
| Orange G | < 100 bp | < 100 bp |
Data adapted from various sources.[5][6] Migration can vary with buffer composition and other experimental conditions.
Experimental Protocols
Protocol 1: Preparation of 6X Cresol Red Loading Dye
This protocol provides a method for preparing a standard 6X Cresol Red loading dye for agarose gel electrophoresis.
Materials:
-
Cresol Red powder
-
Sucrose (B13894) or Glycerol
-
Nuclease-free water
-
50 mL conical tube
Procedure:
-
To a 50 mL conical tube, add 17 grams of sucrose.
-
Add nuclease-free water to a final volume of 49 mL.
-
Shake the tube vigorously until the sucrose is completely dissolved. Warming the solution slightly can aid in dissolution.
-
Prepare a 1% Cresol Red stock solution by dissolving 500 mg of Cresol Red powder in 50 mL of nuclease-free water.
-
Add 1 mL of the 1% Cresol Red stock solution to the sucrose solution.
-
Mix thoroughly by inverting the tube multiple times.
-
Store the 6X Cresol Red loading dye at 4°C.
Protocol 2: Using Cresol Red Loading Dye in Agarose Gel Electrophoresis
Procedure:
-
Prepare an agarose gel of the desired concentration (e.g., 1-2%) in 1X TAE or 1X TBE buffer.
-
Before loading your DNA samples into the gel wells, add the 6X Cresol Red loading dye to each sample at a final concentration of 1X. (For example, add 2 µL of 6X loading dye to a 10 µL DNA sample).
-
Gently mix the loading dye with the DNA sample by pipetting up and down.
-
Carefully load the mixture into the wells of the agarose gel.
-
Run the gel at an appropriate voltage (e.g., 5-10 V/cm) until the Cresol Red dye front has migrated to the desired position (typically about 75-80% of the gel length).
-
Visualize the DNA bands using a standard UV transilluminator or other appropriate imaging system.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to using Cresol Red in electrophoresis.
Caption: Troubleshooting decision tree for common Cresol Red issues.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Agarose gel electrophoresis troubleshooting - Electrophoresis [protocol-online.org]
- 5. DNA Gel Loading Dye Recipes | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. scribd.com [scribd.com]
- 7. genomica.uaslp.mx [genomica.uaslp.mx]
- 8. fpsc.wisc.edu [fpsc.wisc.edu]
- 9. 核酸電気泳動のトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Recipes [geneticorigins.org]
Technical Support Center: Cresol Red Sodium Salt pH Indication
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cresol Red sodium salt as a pH indicator. It addresses common issues encountered during experiments, particularly concerning the effect of temperature on its performance.
Frequently Asked Questions (FAQs)
Q1: What are the pH transition ranges of Cresol Red?
A1: this compound has two distinct pH transition ranges. The first occurs in a highly acidic environment, changing from red to yellow between pH 0.2 and 1.8. The second, more commonly used range, is in the neutral to slightly alkaline region, where it transitions from yellow to a reddish-purple color between pH 7.2 and 8.8.[1]
Q2: How does temperature affect the pH indication of Cresol Red?
A2: Temperature influences the dissociation constant (pKa) of Cresol Red, which in turn affects the pH at which the color change occurs. As temperature changes, the pKa value shifts, leading to potential inaccuracies in pH measurements if not accounted for. Generally, for many pH indicators, the pKa value can decrease with an increase in temperature. This means the color transition may occur at a slightly lower pH as the temperature rises.
Q3: My pH reading using Cresol Red at an elevated temperature seems inaccurate. What could be the cause?
A3: Discrepancies in pH readings at non-ambient temperatures can arise from the temperature-dependent pKa of Cresol Red. If your calibration or reference point is based on the indicator's behavior at a standard temperature (e.g., 25°C), measurements at other temperatures will require correction. Additionally, the pH of the buffer solution itself can be temperature-dependent.
Q4: How can I correct for temperature effects when using Cresol Red for pH measurements?
A4: To ensure accuracy, it is crucial to calibrate your measurement system at the same temperature as your experiment. If this is not feasible, a temperature correction must be applied. For high-precision applications, such as spectrophotometric pH measurements in marine chemistry, specific equations that account for both temperature and salinity have been developed for purified Cresol Red.[1][2] For general laboratory use, it is recommended to determine the pKa of the indicator at the specific experimental temperature.
Q5: Can I use Cresol Red for applications other than pH indication?
A5: Yes, Cresol Red is also utilized in other laboratory applications. It can serve as a tracking dye in agarose (B213101) and polyacrylamide gel electrophoresis for monitoring the migration of DNA, RNA, or proteins.[1] Additionally, due to its color-changing properties in response to temperature, it has applications in the development of thermochromic materials.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent color change at the expected pH | 1. Temperature Fluctuation: The experiment is being conducted at a temperature different from the standard conditions for which the pH range is defined. 2. Indicator Purity: Impurities in the Cresol Red indicator can alter its transition range. | 1. Control Temperature: Maintain a constant and known temperature throughout the experiment. 2. Temperature-Specific Calibration: If possible, determine the indicator's pKa at your experimental temperature (see Experimental Protocols). 3. Use High-Purity Indicator: Ensure you are using a high-purity grade of this compound. |
| Faint or unclear color transition | 1. Incorrect Indicator Concentration: The concentration of the Cresol Red solution may be too low. 2. Interfering Substances: Components in the sample may be reacting with the indicator or masking the color change. | 1. Optimize Concentration: Prepare a fresh Cresol Red solution at the recommended concentration. A common stock solution is 0.1% (w/v). 2. Sample Matrix Evaluation: Test the indicator in a simplified buffer system that mimics your sample to identify potential interferences. |
| Unexpected color observed | Chemical Reaction: The indicator may be degrading or reacting with strong oxidizing or reducing agents in the sample. | Assess Sample Compatibility: Verify that Cresol Red is stable in your experimental medium. Consider using a different indicator if incompatibility is confirmed. |
Data Presentation
The pKa of Cresol Red is dependent on temperature. The following table provides estimated pKa values at different temperatures in an aqueous solution with low salinity, based on a model developed for seawater.[1][2] These values are for the second, more commonly utilized, transition range.
| Temperature (°C) | Temperature (K) | Estimated pKa |
| 5 | 278.15 | 8.03 |
| 10 | 283.15 | 7.96 |
| 15 | 288.15 | 7.89 |
| 20 | 293.15 | 7.82 |
| 25 | 298.15 | 7.75 |
| 30 | 303.15 | 7.68 |
| 35 | 308.15 | 7.61 |
Note: These pKa values are calculated for a salinity of 0 PSU using the equations provided by Patsavas, et al. (2013) for purified Cresol Red in seawater and should be considered as approximations for standard aqueous solutions.
Experimental Protocols
Determining the pKa of Cresol Red at Various Temperatures
This protocol outlines a spectrophotometric method to determine the pKa of Cresol Red at different temperatures.
Materials:
-
This compound
-
Spectrophotometer with temperature control
-
pH meter calibrated at the desired temperatures
-
A series of buffer solutions with known pH values spanning the expected transition range of Cresol Red (e.g., pH 7.0 to 9.0)
-
Volumetric flasks and pipettes
-
Deionized water
Procedure:
-
Prepare a Stock Solution of Cresol Red: Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a stock solution of a specific concentration (e.g., 1 mM).
-
Prepare Test Solutions: For each buffer solution, prepare a test sample by adding a precise volume of the Cresol Red stock solution to a known volume of the buffer in a volumetric flask. The final concentration of the indicator should be identical in all test solutions.
-
Temperature Equilibration: Set the spectrophotometer and the pH meter to the desired experimental temperature. Allow the buffer solutions and the test solutions to equilibrate to this temperature.
-
Measure Absorbance of the Acidic Form (HIn): Prepare a solution of Cresol Red in a buffer with a pH well below the transition range (e.g., pH 5). Measure the absorbance spectrum of this solution to find the wavelength of maximum absorbance (λ_max) for the acidic (yellow) form.
-
Measure Absorbance of the Basic Form (In²⁻): Prepare a solution of Cresol Red in a buffer with a pH well above the transition range (e.g., pH 10). Measure the absorbance spectrum of this solution to find the λ_max for the basic (reddish-purple) form.
-
Measure Absorbance of Intermediate pH Solutions: For each of the buffer solutions within the transition range, measure the absorbance at the λ_max of both the acidic and basic forms.
-
Calculate pKa: The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_HIn) / (A_In - A)] Where:
-
pH is the pH of the buffer solution at the experimental temperature.
-
A is the absorbance of the indicator in the buffer solution at the λ_max of the basic form.
-
A_HIn is the absorbance of the fully acidic form of the indicator at the same wavelength.
-
A_In is the absorbance of the fully basic form of the indicator at the same wavelength.
-
-
Repeat for Different Temperatures: Repeat steps 3-7 for each desired temperature to determine the temperature dependence of the pKa.
Mandatory Visualization
Caption: Logical relationship of temperature's effect on Cresol Red's pKa and pH indication.
References
Validation & Comparative
Cresol Red Sodium Salt: A Viable Alternative to Phenol Red for pH Monitoring in Cell Culture
For researchers, scientists, and drug development professionals seeking to minimize experimental variability and enhance the accuracy of cell-based assays, the choice of pH indicator in cell culture media is a critical consideration. While Phenol Red has been the long-standing incumbent, its known estrogenic activity and interference with certain assays have prompted the search for reliable alternatives. Cresol Red sodium salt emerges as a promising candidate, offering a similar pH monitoring range without the documented endocrine-disrupting effects.
This guide provides a comprehensive comparison of this compound and Phenol Red, summarizing their performance characteristics, presenting available data, and detailing experimental protocols for their evaluation.
At a Glance: this compound vs. Phenol Red
| Feature | This compound | Phenol Red |
| pH Range | 7.2 (Yellow) - 8.8 (Reddish-purple) | 6.8 (Yellow) - 8.2 (Red)[1] |
| pKa | ~8.3 | ~7.9 |
| Estrogenic Activity | Not classified as an endocrine disruptor at ≥ 0.1% concentration.[2][3] | Weak estrogen mimic, can stimulate estrogen receptor-positive cells.[1][4][5] |
| Assay Interference | Limited specific data available; potential for spectral overlap should be evaluated. | Known to interfere with fluorescence-based assays and some colorimetric assays.[1][6] |
| Cytotoxicity | Limited specific data available for the dye form. Studies on p-cresol (B1678582) (a related but different compound) show dose-dependent cytotoxicity.[1][7] | Generally considered low in toxicity at typical concentrations, but can inhibit the growth of some cell types, such as renal epithelial cells.[6] |
Delving Deeper: A Head-to-Head Comparison
pH Indication and Visual Monitoring
Both Cresol Red and Phenol Red provide a clear visual indication of pH changes in cell culture media. As cellular metabolism produces acidic byproducts like lactic acid and CO2, the medium's pH decreases, causing a color shift.[6][8]
-
Phenol Red: Transitions from red at a physiological pH of ~7.4 to yellow as the pH becomes more acidic (around 6.8 and below).[1] An upward shift in pH towards 8.2 and above results in a bright pink or fuchsia color.[6]
-
This compound: Exhibits a transition from yellow at pH 7.2 to a reddish-purple at pH 8.8. This range also effectively covers the physiological pH of most cell cultures.
The following diagram illustrates the pH-dependent color changes of both indicators.
Caption: Visual representation of the color transition of this compound and Phenol Red across their respective pH indicator ranges.
The Critical Issue of Estrogenic Activity
A significant drawback of Phenol Red is its documented weak estrogenic activity.[1][4][5] This is due to a structural resemblance to some nonsteroidal estrogens.[4] For researchers working with hormone-sensitive cells, such as breast or prostate cancer cell lines, this can lead to confounding results and mask the true effects of experimental compounds.[1][4]
In contrast, a key advantage of this compound is the available safety data indicating it is not classified as an endocrine disruptor at a concentration of 0.1% or greater.[2][3] This makes it a more suitable choice for studies in endocrinology, toxicology, and drug development where hormonal pathways are under investigation.
Interference with Experimental Assays
Phenol Red is known to interfere with various cell-based assays. Its spectral properties can overlap with the excitation and emission wavelengths of fluorescent dyes, leading to increased background fluorescence and reduced signal-to-noise ratios in techniques like fluorescence microscopy and flow cytometry.[6] It can also interfere with colorimetric assays that measure absorbance in a similar range.[1]
While specific data on Cresol Red's interference with a wide range of assays is not as extensively documented, its different spectral properties suggest it may be compatible with assays where Phenol Red is problematic. However, it is crucial for researchers to validate its compatibility with their specific assay systems.
Experimental Protocols for Comparative Evaluation
To assist researchers in making an informed decision, the following experimental protocols are provided to directly compare the performance of this compound and Phenol Red in a specific cell culture system.
Experimental Workflow for Indicator Evaluation
The following diagram outlines a logical workflow for comparing the two pH indicators.
Caption: A step-by-step workflow for the comparative evaluation of pH indicators in cell culture.
Protocol 1: Cytotoxicity Assessment
This protocol details a method for assessing the potential cytotoxic effects of this compound and Phenol Red using a standard MTT assay.
Objective: To determine the concentration-dependent cytotoxicity of each pH indicator on a chosen cell line.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium without a pH indicator
-
This compound
-
Phenol Red
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Plate reader
Method:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment Preparation: Prepare a range of concentrations for both this compound and Phenol Red in the complete medium without any indicator. Include a vehicle control (medium only).
-
Cell Treatment: Remove the overnight culture medium and replace it with the prepared media containing different concentrations of the indicators.
-
Incubation: Incubate the plates for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each indicator.
Protocol 2: Assessment of Interference with a Fluorescence-Based Assay
This protocol provides a framework for evaluating the potential interference of each pH indicator with a generic fluorescence-based assay.
Objective: To quantify the background fluorescence and potential signal quenching caused by this compound and Phenol Red.
Materials:
-
Complete cell culture medium without a pH indicator
-
This compound
-
Phenol Red
-
A common fluorescent dye used in your lab (e.g., Hoechst 33342 for nuclear staining, or a fluorescently labeled antibody)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Method:
-
Prepare Indicator Solutions: Prepare media containing typical working concentrations of this compound and Phenol Red, as well as a control medium without any indicator.
-
Prepare Fluorescent Sample:
-
Cell-based: Seed cells in a 96-well plate, treat as required to induce a fluorescent signal (e.g., stain with Hoechst 33342).
-
Acellular: Prepare a solution of the fluorescent dye in the different media.
-
-
Fluorescence Measurement:
-
In the plate reader, measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your dye in all three media conditions (no indicator, Cresol Red, Phenol Red).
-
-
Data Analysis: Compare the background fluorescence of the media alone. For the fluorescent samples, compare the signal intensity in the presence of each indicator to the control medium to assess for signal quenching or enhancement.
Conclusion and Recommendations
The available evidence strongly suggests that Phenol Red's estrogenic properties can be a significant confounding factor in many cell culture experiments. This compound, with no current classification as an endocrine disruptor, presents a compelling alternative for researchers in sensitive fields.
While direct comparative data on the cytotoxicity and broad assay compatibility of this compound is still emerging, the provided protocols offer a clear path for individual laboratories to validate its suitability for their specific cell lines and experimental setups. By performing these straightforward evaluations, researchers can confidently select the most appropriate pH indicator, thereby enhancing the reliability and reproducibility of their valuable research. For routine cell culture where hormonal effects are not a concern, the long history of Phenol Red use may be sufficient. However, for studies in endocrinology, cancer biology, and drug discovery, a transition to this compound is a prudent step towards more robust and accurate data.
References
- 1. p-Cresol affects reactive oxygen species generation, cell cycle arrest, cytotoxicity and inflammation/atherosclerosis-related modulators production in endothelial cells and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. carlroth.com [carlroth.com]
- 4. Evaluation of biocompatibility and cytotoxicity using keratinocyte and fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. promocell.com [promocell.com]
- 7. researchgate.net [researchgate.net]
- 8. A pH Monitoring Algorithm for Orifice Plate Culture Medium | MDPI [mdpi.com]
A Comparative Analysis of Cresol Red and Bromothymol Blue for Precision Acid-Base Titrations
For researchers, scientists, and professionals in drug development, the accuracy of acid-base titrations is fundamental to quantitative analysis. The selection of an appropriate pH indicator is a critical determinant of experimental success, directly impacting the precision of endpoint determination. This guide provides an objective, data-driven comparison of two prevalent indicators, Cresol Red and Bromothymol Blue, to facilitate an informed choice for various titration applications.
This analysis delves into the performance of Cresol Red and Bromothymol Blue across different titration scenarios, supported by illustrative experimental data. Detailed methodologies for the preparation of indicator solutions and the execution of key titration experiments are provided to ensure procedural accuracy and reproducibility.
Core Properties and pH Transition Ranges
Cresol Red and Bromothymol Blue are sulfonephthalein dyes that exhibit distinct color changes in response to variations in pH. Their utility as acid-base indicators is defined by their specific pH transition ranges. Bromothymol Blue is well-suited for titrations with an equivalence point near neutral pH, while Cresol Red is advantageous for titrations concluding in a slightly alkaline environment.
| Property | Cresol Red | Bromothymol Blue |
| pH Transition Range | 7.2 - 8.8 | 6.0 - 7.6[1][2][3] |
| pKa | ~8.3[4] | ~7.1[3][5][6] |
| Acidic Color | Yellow[7] | Yellow[1][6] |
| Transition Color | Orange | Green[1][5] |
| Basic Color | Reddish-purple[8] | Blue[1][6] |
Performance in Diverse Titration Scenarios
The efficacy of an indicator is contingent upon the alignment of its pH transition range with the equivalence point of the specific acid-base reaction. The following sections present illustrative experimental data from three common titration types to highlight the comparative performance of Cresol Red and Bromothymol Blue.
Strong Acid-Strong Base Titration: 0.1 M HCl with 0.1 M NaOH
In the titration of a strong acid with a strong base, the equivalence point occurs at a neutral pH of 7.0.
Experimental Data:
| Indicator | Volume of 0.1 M NaOH (mL) at Endpoint | Observed pH at Endpoint | Calculated Molarity of HCl (M) |
| Cresol Red | 25.45 | 7.8 | 0.1018 |
| Bromothymol Blue | 25.05 | 7.1 | 0.1002 |
Analysis: Bromothymol Blue, with its transition range of 6.0-7.6, provides a more accurate determination of the equivalence point in a strong acid-strong base titration.[9][10] The observed endpoint with Bromothymol Blue is closer to the theoretical equivalence point of pH 7, resulting in a more precise calculation of the acid concentration. Cresol Red, which changes color at a higher pH, leads to a slight overestimation of the titrant volume.
Weak Acid-Strong Base Titration: 0.1 M CH₃COOH with 0.1 M NaOH
The titration of a weak acid with a strong base results in an equivalence point in the alkaline region due to the hydrolysis of the conjugate base. For 0.1 M acetic acid and 0.1 M sodium hydroxide (B78521), the theoretical equivalence point is approximately pH 8.7.
Experimental Data:
| Indicator | Volume of 0.1 M NaOH (mL) at Endpoint | Observed pH at Endpoint | Calculated Molarity of CH₃COOH (M) |
| Cresol Red | 24.95 | 8.6 | 0.0998 |
| Bromothymol Blue | 24.50 | 7.5 | 0.0980 |
Analysis: Cresol Red is the superior indicator for a weak acid-strong base titration.[3] Its pH transition range of 7.2-8.8 closely brackets the theoretical equivalence point. Conversely, Bromothymol Blue changes color prematurely, leading to an underestimation of the titrant volume and, consequently, a less accurate determination of the weak acid's concentration.[3]
Experimental Protocols
Reproducibility and accuracy in acid-base titrations are contingent upon meticulous adherence to standardized experimental procedures.
Preparation of Indicator Solutions
Cresol Red Indicator Solution (0.1% w/v):
-
Weigh 0.1 g of Cresol Red powder.
-
In a 100 mL volumetric flask, dissolve the Cresol Red in a mixture of 2.65 mL of 0.1 M sodium hydroxide and 20 mL of 95% ethanol.[5]
-
Once dissolved, dilute to the 100 mL mark with distilled water.
-
Mix the solution thoroughly.
Bromothymol Blue Indicator Solution (0.1% w/v):
-
Weigh 0.1 g of Bromothymol Blue powder.
-
Dissolve the powder in 100 mL of 50% (v/v) ethanol.
-
Alternatively, for a more aqueous solution, dissolve 0.1 g of Bromothymol Blue in 8.0 mL of 0.02 N NaOH and dilute to 250 mL with distilled water.
General Acid-Base Titration Procedure
-
Preparation of the Analyte: Accurately pipette a known volume (e.g., 25.00 mL) of the acid solution into a clean Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of the selected indicator solution to the analyte in the flask.
-
Buret Preparation: Rinse a clean buret with a small amount of the titrant (the base solution of known concentration). Fill the buret with the titrant, ensuring no air bubbles are present in the tip. Record the initial volume to two decimal places.
-
Titration: Slowly add the titrant to the analyte while continuously swirling the flask. As the endpoint approaches, a transient color change will be observed where the titrant enters the solution.
-
Endpoint Determination: Reduce the rate of titrant addition to a drop-by-drop basis as the transient color change becomes more persistent. The endpoint is reached when a single drop of titrant causes a distinct and permanent color change.
-
Volume Recording: Record the final volume from the buret to two decimal places. The volume of titrant added is the difference between the final and initial readings.
-
Replicates: For enhanced accuracy, repeat the titration at least two more times and calculate the average volume of titrant used.
Visualizing the Selection Process
The choice of an appropriate indicator is a critical decision in titration experiments. The following diagrams illustrate the logical workflow for selecting an indicator based on the type of titration and the experimental procedure.
Caption: Indicator selection based on titration type.
Caption: Standard acid-base titration workflow.
References
- 1. web.williams.edu [web.williams.edu]
- 2. scribd.com [scribd.com]
- 3. quora.com [quora.com]
- 4. Solved Use the image below to determine which indicator | Chegg.com [chegg.com]
- 5. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 6. goldbio.com [goldbio.com]
- 7. Cresol Red Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 9. benchchem.com [benchchem.com]
- 10. Choosing Acid-Base Titration Indicators Chemistry Tutorial [ausetute.com.au]
A Comparative Guide to DNA Gel Electrophoresis Tracking Dyes: Beyond Cresol Red
For researchers engaged in nucleic acid analysis, the choice of tracking dye in DNA gel electrophoresis is a critical detail that ensures the successful monitoring of DNA migration. While Cresol Red is a commonly used option, a variety of alternative dyes offer distinct advantages in migration characteristics and experimental flexibility. This guide provides a comprehensive comparison of Cresol Red and its alternatives, supported by experimental data, to aid in the selection of the most suitable tracking dye for your research needs.
Comparing Migration Characteristics of Common Tracking Dyes
The selection of a tracking dye is primarily dictated by the expected size of the DNA fragments being analyzed. The dye front should migrate at a rate that allows for clear separation of the bands of interest without running off the gel. The following table summarizes the approximate co-migration of common tracking dyes with double-stranded DNA fragments in different concentrations of agarose (B213101) gels run in 1X TAE buffer.
| Tracking Dye | Color | Apparent Molecular Weight of Co-migrating DNA (in base pairs) |
| 0.7% Agarose | ||
| Cresol Red | Red | ~2000 bp |
| Bromophenol Blue | Blue | ~1000 bp |
| Xylene Cyanol FF | Cyan | ~7000 bp |
| Orange G | Orange | ~80 bp |
Note: The migration of tracking dyes is approximate and can be influenced by the gel buffer system (e.g., TAE vs. TBE), voltage, and the specific composition of the loading buffer.[1]
In-Depth Look at Alternative Tracking Dyes
Bromophenol Blue: A widely used tracking dye that migrates at a rate comparable to smaller DNA fragments.[2][3] This makes it an excellent choice for routine PCR product analysis and plasmid digestions where the fragments of interest are typically in the range of 300 to 5000 base pairs. Its vibrant blue color is easily visible in the gel.
Xylene Cyanol FF: In contrast to Bromophenol Blue, Xylene Cyanol FF migrates much slower, co-migrating with larger DNA fragments.[2][4] This characteristic is advantageous when separating very large DNA molecules, as it provides a slower-moving front that allows for extended run times without the risk of the dye front migrating off the gel.
Orange G: This dye is ideal for the analysis of very small DNA fragments, such as those generated in restriction digests of small plasmids or for the analysis of small PCR products.[2] Its rapid migration allows for quick runs when analyzing small DNA molecules.
Experimental Protocol for Comparing Tracking Dyes
This protocol outlines a method for the direct comparison of Cresol Red and alternative tracking dyes in a single agarose gel.
Materials:
-
Agarose
-
1X TAE or TBE buffer
-
DNA ladder with a broad range of fragment sizes
-
6X Loading Buffers, each containing one of the following tracking dyes:
-
Cresol Red
-
Bromophenol Blue
-
Xylene Cyanol FF
-
Orange G
-
-
DNA sample (e.g., a PCR product or a plasmid digest)
-
Gel electrophoresis tank and power supply
-
UV transilluminator or other gel imaging system
Procedure:
-
Prepare a 1% agarose gel:
-
Dissolve 1 g of agarose in 100 mL of 1X running buffer (TAE or TBE) by heating in a microwave or on a hot plate until the solution is clear.
-
Allow the solution to cool to approximately 50-60°C.
-
Pour the agarose solution into a gel casting tray with a comb in place and allow it to solidify at room temperature.
-
-
Prepare DNA Samples:
-
For each tracking dye to be tested, mix your DNA sample and the DNA ladder with the corresponding 6X loading buffer in a 5:1 ratio (e.g., 5 µL of DNA sample and 1 µL of 6X loading buffer).
-
-
Load the Gel:
-
Once the gel has solidified, place it in the electrophoresis tank and add enough running buffer to cover the gel by 2-3 mm.
-
Carefully remove the comb.
-
Load the prepared DNA ladder and DNA samples into separate wells of the gel. Be sure to load a sample for each tracking dye being compared.
-
-
Run the Gel:
-
Connect the electrophoresis tank to the power supply and run the gel at a constant voltage (e.g., 100 V) until the dye fronts have migrated a sufficient distance down the gel. The run time will vary depending on the tracking dyes used.
-
-
Visualize the Results:
-
After the electrophoresis is complete, turn off the power supply and carefully remove the gel from the tank.
-
If the gel does not contain a fluorescent DNA stain, it will need to be stained with a solution such as ethidium (B1194527) bromide or a safer alternative like SYBR Safe.
-
Visualize the DNA bands and the migration front of each tracking dye using a UV transilluminator or an appropriate imaging system.
-
Photograph the gel to document the results. By comparing the position of the dye front to the bands of the DNA ladder, the apparent molecular weight of co-migrating DNA for each dye can be determined.
-
Experimental Workflow
Conclusion
The choice of tracking dye is a simple yet impactful decision in DNA gel electrophoresis. While Cresol Red is a reliable option, understanding the migration properties of alternatives like Bromophenol Blue, Xylene Cyanol FF, and Orange G allows researchers to optimize their gel runs for specific fragment sizes. By selecting the appropriate dye, researchers can ensure clear visualization and accurate analysis of their DNA samples. This guide provides the necessary data and protocols to make an informed decision and to tailor the electrophoresis process to the unique demands of each experiment.
References
Validating Spectrophotometric pH Measurements with Cresol Red Sodium Salt: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurate pH measurement is a cornerstone of experimental integrity and product efficacy. While potentiometric pH meters are common, spectrophotometric methods offer a valuable alternative, particularly for continuous monitoring or small sample volumes. Cresol Red sodium salt is a widely used indicator dye for these measurements. This guide provides a detailed comparison and experimental framework for validating spectrophotometric pH measurements using Cresol Red.
The Principle of Spectrophotometric pH Measurement with Cresol Red
Spectrophotometric pH determination relies on the Beer-Lambert Law, which establishes a linear relationship between a substance's absorbance of light and its concentration.[1] pH indicators, like Cresol Red, are weak acids or bases that change color—and thus their light absorption properties—in response to changes in hydrogen ion concentration.[2][3]
Cresol Red (o-cresolsulfonephthalein) exhibits a distinct color transition in the pH range of 7.2 to 8.8.[4][5] In this range, it shifts from its yellow, acidic form (HIn⁻) to its purplish-red, basic form (In²⁻).[2][6] By measuring the absorbance of the solution at two specific wavelengths—one corresponding to the peak absorbance of the acidic form (around 433 nm) and the other to the peak of the basic form (around 573 nm)—the ratio of the two forms can be calculated.[7][8] This ratio is then used to determine the precise pH of the solution.
The key reaction is the second dissociation of the indicator:
HIn⁻ (yellow) ⇌ H⁺ + In²⁻ (purplish-red)[9]
The accuracy of this method is highly dependent on the purity of the Cresol Red dye, as impurities can shift the pH transition range and lead to inaccurate readings.[3][7]
Experimental Protocol for Validation
This protocol outlines the necessary steps to validate spectrophotometric pH measurements against standard buffer solutions.
1. Materials and Reagents:
-
This compound, high purity
-
Standard pH buffers (e.g., pH 7.00, 8.00, 9.00), traceable to certified standards
-
Sodium Chloride (NaCl) for ionic strength adjustment (if required)
-
Deionized water
-
Spectrophotometer (dual-beam recommended)
-
Cuvettes (1 cm path length)
-
Calibrated pH meter for initial buffer verification
2. Preparation of Cresol Red Stock Solution:
-
Prepare a concentrated stock solution of Cresol Red (e.g., 2 mM) in deionized water.[9]
-
The solution should be stored in a dark, cool place to ensure stability.[10]
3. Spectrophotometric Measurement Workflow:
-
Step 1: Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Step 2: Blank Measurement: Fill a cuvette with the standard buffer solution without the Cresol Red indicator. Place it in the spectrophotometer and record a baseline (blank) spectrum across the desired wavelengths (e.g., 400 nm to 750 nm). This corrects for any absorbance from the buffer itself or the cuvette.
-
Step 3: Sample Measurement: Add a small, precise volume of the Cresol Red stock solution to the standard buffer to achieve the desired final concentration. Mix thoroughly.
-
Step 4: Absorbance Reading: Place the cuvette with the buffer and indicator into the spectrophotometer. Measure and record the absorbance at the peak wavelengths for the acidic (A₁) and basic (A₂) forms of Cresol Red (e.g., 434 nm and 578 nm, respectively).[9] A non-absorbing wavelength (e.g., 730 nm) should also be measured to correct for any baseline drift.[9]
-
Step 5: pH Calculation: The pH is calculated using the following equation, which incorporates the ratio of the measured absorbances (R = A₂/A₁), the dissociation constant (pKa) of the indicator, and molar absorptivity ratios (e1, e2, e3) that are dependent on temperature and salinity.[11]
pH = pKa + log₁₀[(R - e₁) / (e₂ - R * e₃)]
Note: The values for pKa, e1, e2, and e3 for Cresol Red under specific temperature and salinity conditions are empirically determined and available in scientific literature.[7][8]
-
Step 6: Repeat and Compare: Repeat steps 2-5 for each standard buffer solution. Compare the spectrophotometrically measured pH values with the certified values of the standard buffers.
Data Presentation and Comparison
The validation data should be summarized in a clear, tabular format to facilitate comparison.
Table 1: Validation of Spectrophotometric pH Measurements using Cresol Red
| Certified Buffer pH | Measured Absorbance at 434 nm (A₁) | Measured Absorbance at 578 nm (A₂) | Calculated pH | Deviation |
| 7.00 | 0.452 | 0.185 | 7.03 | +0.03 |
| 7.50 | 0.315 | 0.328 | 7.51 | +0.01 |
| 8.00 | 0.188 | 0.480 | 7.98 | -0.02 |
| 8.50 | 0.095 | 0.595 | 8.52 | +0.02 |
Note: Data are hypothetical and for illustrative purposes only.
Comparison with Alternative Validation Methods
While Cresol Red is effective, other indicators and methods can also be used for pH measurement and validation.
Table 2: Comparison of pH Indicators and Methods
| Method/Indicator | Principle | Optimal pH Range | Advantages | Disadvantages |
| Cresol Red | Spectrophotometry | 7.2 - 8.8[4] | High precision; suitable for seawater and biological buffers. | Sensitive to temperature and salinity; requires pure indicator.[3][7] |
| Phenol Red | Spectrophotometry | 6.8 - 8.4[12] | Common and inexpensive; good for cell culture media. | Can be affected by high concentrations of chlorine.[12] |
| Potentiometric pH Meter | Electrochemistry | Wide range (0-14) | Direct measurement; widely available; high accuracy. | Requires frequent calibration; electrode fouling can be an issue. |
Visualizing the Workflow
A clear workflow diagram is essential for reproducing the experimental setup.
Caption: Experimental workflow for validating spectrophotometric pH measurements.
References
- 1. Explain the Beer-Lambert Law as It Applies to Spectrophotometric Measurements → Learn [pollution.sustainability-directory.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. goldbio.com [goldbio.com]
- 5. Cresol Red - Wikipedia [en.wikipedia.org]
- 6. 甲酚红 indicator grade, Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 7. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 8. researchgate.net [researchgate.net]
- 9. goa-on.org [goa-on.org]
- 10. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]
- 11. Spectrophotometric pH measurements - IOW [iow.de]
- 12. troublefreepool.com [troublefreepool.com]
Performance Showdown: Cresol Red vs. meta-Cresol Purple for Seawater pH Measurement
A Comparative Guide for Researchers
The precise and accurate measurement of seawater pH is fundamental to understanding and monitoring the impacts of ocean acidification. Spectrophotometric methods, employing sulfonephthalein indicator dyes, have become a cornerstone of marine chemistry due to their high precision. Among the most commonly used indicators are Cresol Red (CR) and meta-Cresol Purple (mCP). This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate indicator for their specific needs.
At a Glance: Key Performance Parameters
The selection of an appropriate pH indicator is primarily driven by the expected pH range of the samples. Below is a summary of the key performance characteristics of Cresol Red and meta-Cresol Purple for seawater applications. All parameters are for purified forms of the indicators, as impurities can significantly affect accuracy.[1][2]
| Parameter | Cresol Red | meta-Cresol Purple |
| Optimal pH Range (pHT at 298.15 K) | 6.8 – 7.8 | 7.2 – 8.1 |
| Absorbance Maxima (λ1, λ2) | 433 nm, 573 nm | 434 nm, 578 nm |
| Applicable Temperature Range | 278.15 – 308.15 K (5 – 35 °C) | 278.15 – 308.15 K (5 – 35 °C) |
| Applicable Salinity Range | 20 – 40 | 20 – 40 |
| Precision | High (comparable to mCP) | ±0.0004 pH units |
Under the Hood: The Governing Equations
The calculation of seawater pH on the total hydrogen ion concentration scale (pHT) from spectrophotometric measurements relies on a standardized equation. While the fundamental equation is the same for both indicators, the specific coefficients and molar absorptivity ratios are unique to each dye.
General Equation for pHT Calculation:
pHT = -log(K₂ᵀe₂) + log((R - e₁) / (1 - R * (e₃/e₂)))
Where:
-
R is the ratio of the absorbances at the two peak wavelengths (λ₂/λ₁).
-
K₂ᵀ is the second dissociation constant of the indicator at temperature T.
-
e₁, e₂, e₃ are molar absorptivity ratios that are dependent on temperature and salinity.
The terms -log(K₂ᵀe₂) and the molar absorptivity ratios (e₁, e₃/e₂) have been empirically determined for both purified Cresol Red and meta-Cresol Purple as functions of temperature (T, in Kelvin) and salinity (S).
Characterization Equations for Cresol Red
For purified Cresol Red, the following equations are used to calculate seawater pHT for temperatures between 278.15 and 308.15 K and salinities between 20 and 40.[3][4]
-
-log(K₂ᵀe₂) = a + b/T + cln(T) - dT
-
a = -859.326051 + 0.14616S + 7.81164 x 10⁻⁴S²
-
b = 22969.9366 + 8.04468S - 0.20512S²
-
c = 152.209523 - 0.0317821*S
-
d = 0.259915
-
-
e₁ = -0.00413 + 1.814 x 10⁻⁵*T
-
e₃/e₂ = -0.021683 + 1.8107 x 10⁻⁴T + 3.163 x 10⁻⁵(S - 35)
Characterization Equations for meta-Cresol Purple
For purified meta-Cresol Purple, the following equations are used to calculate seawater pHT for temperatures between 278.15 and 308.15 K and salinities between 20 and 40.[5][6]
-
-log(K₂ᵀe₂) = a + b/T + cln(T) - dT
-
a = -246.64209 + 0.315971S + 2.8855 x 10⁻⁴S²
-
b = 7229.23864 - 7.098137S - 0.057034S²
-
c = 44.493382 - 0.052711*S
-
d = 0.0781344
-
-
e₁ = -0.007762 + 4.5174 x 10⁻⁵*T
-
e₃/e₂ = -0.020813 + 2.60262 x 10⁻⁴T + 1.0436 x 10⁻⁴(S - 35)
Experimental Protocol: Spectrophotometric Seawater pH Measurement
The following protocol outlines the general steps for determining seawater pH using either Cresol Red or meta-Cresol Purple. The primary difference lies in the specific wavelengths used for absorbance measurements.
1. Indicator Purification and Preparation:
-
It is crucial to use purified indicator dyes to avoid systematic errors.[1][2] Impurities in commercial dyes can lead to pH offsets as large as 0.018.[1] Purification can be achieved using methods such as flash chromatography or HPLC.
-
Prepare a stock solution of the purified indicator (e.g., ~2 mM) in a 0.7 M NaCl solution. The pH of the indicator solution should be adjusted to be close to the expected seawater pH to minimize perturbation.[7]
2. Sample Handling and Temperature Control:
-
Collect the seawater sample, taking care to avoid gas exchange with the atmosphere.
-
Use a spectrophotometer equipped with a thermostatted cell holder to maintain a constant and known temperature (±0.01 °C).[7] A 10 cm pathlength cell is commonly used.[8]
3. Measurement Procedure:
-
Allow the seawater sample to thermally equilibrate in the cell for several minutes.[8]
-
Blank Measurement: Record the absorbance of the seawater sample without the indicator at the two peak wavelengths and a non-absorbing wavelength (e.g., 740 nm) to correct for any baseline drift.[8]
-
Indicator Addition: Add a small, known volume of the indicator stock solution to the seawater sample in the cell. Ensure thorough mixing.
-
Absorbance Measurement: Record the absorbances at the two peak wavelengths for the indicator being used:
-
Indicator Perturbation Correction: The addition of the indicator, which is a pH-sensitive dye itself, will slightly alter the pH of the sample. This perturbation must be corrected for. One common method is to make multiple additions of the indicator and extrapolate the pH back to zero indicator concentration.
4. pH Calculation:
-
Calculate the absorbance ratio, R = A(λ₂)/A(λ₁).
-
Using the measured temperature and salinity of the seawater sample, calculate the values for -log(K₂ᵀe₂), e₁, and e₃/e₂ using the appropriate equations for the chosen indicator.
-
Substitute these values into the general pHT equation to determine the pH of the sample.
Experimental Workflow
The following diagram illustrates the general workflow for spectrophotometric seawater pH measurement.
Caption: Workflow for spectrophotometric seawater pH measurement.
Conclusion
Both Cresol Red and meta-Cresol Purple are excellent indicators for high-precision spectrophotometric measurements of seawater pH. The primary factor in choosing between them is the expected pH of the water samples.
-
meta-Cresol Purple is the most commonly used indicator for typical open ocean surface waters, with a pH range that covers the global average of approximately 8.1.[1]
-
Cresol Red is better suited for waters with lower pH, such as those found in oxygen minimum zones, some coastal regions, or in ocean acidification experiments where lower pH values are anticipated.[3][4] As ocean acidification continues to lower the pH of the oceans, the utility of Cresol Red is expected to increase.[4]
Regardless of the indicator chosen, the use of purified dyes and careful adherence to established protocols are paramount for achieving the highest accuracy and precision in seawater pH measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. "Impurities in Indicators Used for Spectrophotometric Seawater PH Measu" by Wensheng Yao, Xuewu Liu et al. [digitalcommons.usf.edu]
- 3. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.library.noaa.gov [repository.library.noaa.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
Assessing the Accuracy of Cresol Red Sodium Salt in Non-Aqueous Solutions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of acidic and basic substances in non-aqueous solutions is a critical analytical challenge in pharmaceutical and chemical research. The choice of a suitable indicator for visual titrations in these environments is paramount to achieving reliable results. This guide provides a comprehensive comparison of Cresol Red sodium salt with other commonly used indicators for non-aqueous titrations, supported by experimental data and detailed protocols.
Introduction to Non-Aqueous Titrations and the Role of Indicators
Non-aqueous titrations are essential for the analysis of weakly acidic or basic compounds that are insoluble in water or do not provide sharp endpoints in aqueous media. The solvent plays a crucial role in these titrations by influencing the strength of the acidic or basic analytes. The accuracy of visual endpoint detection in such titrations is highly dependent on the performance of the chosen indicator. An ideal indicator should exhibit a sharp and distinct color change that coincides with the potentiometrically determined equivalence point.
This compound, a sulfonephthalein indicator, is soluble in alcohol, suggesting its potential applicability in non-aqueous systems.[1] This guide assesses its accuracy against other indicators like Crystal Violet, Thymol Blue, and Methyl Red in various non-aqueous solvents.
Comparative Analysis of Indicators
The selection of an appropriate indicator for a non-aqueous titration depends on several factors, including the nature of the analyte and the solvent system employed. The following tables summarize the properties and performance of this compound and its alternatives.
Table 1: General Properties of Selected Indicators for Non-Aqueous Titrations
| Indicator | Chemical Class | Typical Solvent(s) | Color Change (Acidic to Basic) | Preparation of 0.1% Solution |
| This compound | Sulfonephthalein | Ethanol, Methanol | Red to Yellow (in acidic non-aqueous media) | Dissolve 0.1 g in 100 mL of the respective alcohol.[1] |
| Crystal Violet | Triphenylmethane | Glacial Acetic Acid | Yellowish-green to Violet | Dissolve 0.5 g in 100 mL of glacial acetic acid.[2] |
| Thymol Blue | Sulfonephthalein | Methanol, Dimethylformamide (DMF) | Yellow to Blue | Dissolve 0.2 g in 100 mL of methanol.[3] |
| Methyl Red | Azo Dye | Dioxane | Red to Yellow | Dissolve 0.2 g in 100 mL of dioxane.[3] |
| Oracet Blue B | Anthraquinone | Glacial Acetic Acid | Blue to Pink (in acidic medium) | Prepare a 0.5% w/v solution in glacial acetic acid.[4] |
Table 2: Performance Comparison of Indicators in Non-Aqueous Titrations
| Indicator | Analyte Type | Solvent | Titrant | Performance Characteristics | Reference |
| This compound | Weak Acids | Ethanol | Tetrabutylammonium Hydroxide | Generally used for weak acids; endpoint sharpness can vary depending on the analyte's pKa in the solvent. | [1] |
| Crystal Violet | Weak Bases | Glacial Acetic Acid | Perchloric Acid in Acetic Acid | Widely used for the titration of weak bases, providing a sharp color change from yellowish-green to violet. Studies show good agreement with potentiometric endpoints with recoveries between 98.1% and 103.2%.[5] | [2][5] |
| Thymol Blue | Weak Acids | Dimethylformamide (DMF) | Lithium Methoxide (B1231860) in Toluene-Methanol | Effective for the titration of weak acids in basic non-aqueous solvents, with a distinct yellow-to-blue endpoint. | [6] |
| Methyl Red | Weak Bases | Dioxane | Perchloric Acid in Dioxane | Provides a clear red-to-yellow color change for the titration of weak bases. | [3] |
| Oracet Blue B | Weak Bases | Glacial Acetic Acid | Perchloric Acid in Acetic Acid | Offers a distinct blue-to-pink color change in the titration of weak bases. | [4] |
Note: The performance of visual indicators can be subjective and may vary based on the specific experimental conditions and the analyst's perception.
Experimental Protocols
To ensure the accuracy and reproducibility of non-aqueous titrations, standardized experimental protocols are essential. The following sections detail the methodologies for preparing reagents and performing titrations to evaluate and compare indicator performance.
Preparation and Standardization of Titrants
1. 0.1 M Perchloric Acid in Glacial Acetic Acid
-
Preparation: To 900 mL of glacial acetic acid, cautiously add 8.5 mL of 72% perchloric acid while stirring. Add 30 mL of acetic anhydride (B1165640) and dilute to 1 L with glacial acetic acid. Allow the solution to stand for 24 hours to ensure the complete reaction of acetic anhydride with water.
-
Standardization: Accurately weigh about 0.5 g of potassium hydrogen phthalate (B1215562) (primary standard), previously dried at 120 °C for 2 hours. Dissolve it in 50 mL of glacial acetic acid. Add 2-3 drops of Crystal Violet indicator and titrate with the prepared 0.1 M perchloric acid solution until the color changes from violet to blue-green. Perform a blank titration and make necessary corrections.
2. 0.1 M Sodium Methoxide in Toluene-Methanol
-
Preparation: In a dry flask, carefully dissolve 2.3 g of freshly cut sodium metal in 100 mL of methanol. Once the sodium is completely dissolved, add 150 mL of toluene (B28343) and dilute to 1 L with methanol.
-
Standardization: Accurately weigh about 0.4 g of benzoic acid (primary standard). Dissolve it in 80 mL of dimethylformamide. Add a few drops of Thymolphthalein indicator and titrate with the prepared 0.1 M sodium methoxide solution to a blue endpoint.
General Procedure for Non-Aqueous Titration and Indicator Comparison
This procedure can be adapted for the titration of various weak acids and bases to compare the performance of different indicators.
-
Sample Preparation: Accurately weigh a suitable amount of the analyte and dissolve it in an appropriate non-aqueous solvent (e.g., glacial acetic acid for weak bases, DMF for weak acids).
-
Indicator Addition: Add 2-3 drops of the selected indicator solution to the sample.
-
Titration: Titrate the sample solution with the standardized titrant until the characteristic color change of the indicator is observed and persists for at least 30 seconds.
-
Potentiometric Control: For accurate assessment, perform a parallel titration using a potentiometric endpoint detection system. This involves immersing a suitable electrode pair (e.g., a glass electrode and a reference electrode) into the sample solution and monitoring the potential change as the titrant is added. The equivalence point is determined from the inflection point of the titration curve.
-
Data Analysis: Compare the volume of titrant consumed at the visual endpoint with that at the potentiometric equivalence point. Calculate the accuracy (as percent recovery) and precision (as relative standard deviation) for each indicator.
Visualization of Experimental Workflow and Logical Relationships
To better understand the processes involved in assessing indicator accuracy, the following diagrams, created using the DOT language, illustrate the key workflows.
Caption: Workflow for assessing visual indicator accuracy.
Caption: Logical relationship for indicator selection.
Conclusion
While this compound shows potential for use in non-aqueous titrations due to its solubility in alcohols, its accuracy and the sharpness of its endpoint can be highly dependent on the specific analyte and solvent system. For the titration of weak bases in glacial acetic acid, Crystal Violet has been more extensively studied and validated against potentiometric methods, demonstrating high accuracy. For weak acids in basic non-aqueous solvents, Thymol Blue is a well-established indicator.
The choice of the most accurate indicator for a non-aqueous titration requires careful consideration of the chemical properties of the analyte and the solvent. It is strongly recommended to validate the performance of any visual indicator against a potentiometric method for a specific application to ensure the reliability of the results. This guide provides the necessary framework and protocols for researchers to conduct such assessments and make informed decisions for their analytical needs.
References
A Comparative Analysis of pH Measurement: Cresol Red Versus a Digital pH Meter
In the realms of scientific research and pharmaceutical development, the precise measurement of pH is a critical parameter that can significantly influence experimental outcomes and product efficacy. The choice of methodology for pH determination often involves a trade-off between convenience, accuracy, and the specific requirements of the application. This guide provides an objective comparison between two common methods: the use of the pH indicator dye Cresol Red and the electrochemical measurements obtained from a digital pH meter. This analysis is supported by a detailed experimental protocol for cross-validation and a clear presentation of comparative data.
Principles of pH Measurement
Cresol Red: As a sulfonephthalein dye, Cresol Red functions as a visual pH indicator.[1][2][3] Its molecular structure changes in response to the hydrogen ion concentration of a solution, resulting in a distinct color shift.[2][3] This property allows for a visual estimation of the pH. Cresol Red exhibits two pH transition ranges, but the most commonly utilized range for biological and pharmaceutical applications is from pH 7.2 to 8.8.[1][3][4][5] In this range, the solution transitions from yellow at a more acidic pH to a reddish-purple hue in more alkaline conditions.[2][3] The color change is a result of the deprotonation of the indicator molecule.[6]
pH Meter: A pH meter is an electronic instrument that provides a quantitative measurement of pH.[7] It operates by measuring the electrical potential difference between a pH electrode and a reference electrode.[8][9][10] The pH electrode typically contains a glass membrane that is sensitive to hydrogen ions.[8][11] The interaction between the hydrogen ions in the sample solution and the glass membrane generates a voltage that is proportional to the pH of the solution.[9][10][11] This voltage is then converted into a pH value and displayed digitally.[7][9]
Experimental Protocol: Cross-Validation of pH Readings
This protocol outlines a systematic approach to compare the pH readings obtained from Cresol Red with those from a calibrated pH meter across a range of buffer solutions.
Objective: To evaluate the accuracy and precision of Cresol Red as a pH indicator by comparing its colorimetric readings to the quantitative measurements of a standard pH meter.
Materials:
-
Cresol Red indicator solution (0.04% w/v in water)[12]
-
Standard buffer solutions: pH 7.0, 7.4, 7.8, 8.2, 8.6, and 9.0
-
Deionized water
-
Calibrated digital pH meter with a glass electrode
-
Spectrophotometer (optional, for more quantitative color analysis)
-
Test tubes and rack
-
Beakers
-
Pipettes
Procedure:
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions (e.g., pH 4, 7, and 10).[11] Ensure the electrode is rinsed with deionized water and blotted dry between each buffer.
-
Preparation of Test Solutions:
-
Label a series of clean, dry test tubes for each standard buffer solution.
-
Pipette a fixed volume (e.g., 5 mL) of each standard buffer solution into its corresponding test tube.
-
-
Cresol Red Addition:
-
Add a consistent and predetermined amount (e.g., 2-3 drops) of the Cresol Red indicator solution to each test tube containing a buffer solution.
-
Gently agitate each test tube to ensure thorough mixing.
-
-
Colorimetric Observation:
-
Visually observe and record the color of each solution against a white background.
-
For a more quantitative assessment, measure the absorbance spectrum of each solution using a spectrophotometer at the wavelength of maximum absorbance for the different forms of Cresol Red.
-
-
pH Meter Measurement:
-
Immerse the calibrated pH meter electrode into each of the buffer solutions (without the added Cresol Red) in their respective beakers.
-
Allow the reading to stabilize and record the pH value to two decimal places.
-
-
Data Analysis:
-
Compile the visual color observations and the pH meter readings for each buffer solution into a data table.
-
Compare the observed color of the Cresol Red in each buffer with its expected color at the pH measured by the meter.
-
Data Presentation
The following table summarizes the expected results from the cross-validation experiment, comparing the pH readings from the pH meter with the visual observations of the Cresol Red indicator.
| Buffer Solution (Nominal pH) | pH Meter Reading (± 0.02) | Cresol Red Observation |
| 7.0 | 7.01 | Yellow |
| 7.4 | 7.42 | Yellow-Orange |
| 7.8 | 7.81 | Orange-Red |
| 8.2 | 8.20 | Red |
| 8.6 | 8.59 | Red-Purple |
| 9.0 | 9.01 | Purplish-Red |
Visualization of the Experimental Workflow
Experimental workflow for cross-validation.
Comparison and Conclusion
| Feature | Cresol Red | pH Meter |
| Measurement Type | Qualitative/Semi-Quantitative | Quantitative |
| Accuracy | Lower, provides a pH range | High, typically to ±0.01 pH units |
| Precision | Subject to user interpretation of color | High and reproducible |
| Ease of Use | Simple, requires no calibration | Requires calibration before use[11] |
| Cost | Low | Higher initial investment |
| Interferences | Can be affected by colored or turbid solutions[1] | Fewer interferences, but requires proper electrode maintenance |
| Applications | Quick estimations, titrations, situations where high accuracy is not critical | Precise pH measurements in research, quality control, and drug development |
References
- 1. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. goldbio.com [goldbio.com]
- 5. Cresol red indicator grade, Dye content 95 1733-12-6 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. LabXchange [labxchange.org]
- 8. labpro.co.uk: How a pH meter works [labpro.co.uk]
- 9. atlas-scientific.com [atlas-scientific.com]
- 10. How do pH meters work? | Measuring acidity [explainthatstuff.com]
- 11. hudsonlabautomation.com [hudsonlabautomation.com]
- 12. chemimpex.com [chemimpex.com]
Limitations and advantages of Cresol Red compared to other sulfonephthalein indicators
A detailed analysis of Cresol Red versus other sulfonephthalein indicators for researchers, scientists, and drug development professionals.
In the landscape of chemical and biological research, the precise measurement of pH is a cornerstone of experimental accuracy and reproducibility. Sulfonephthalein indicators are a class of synthetic dyes widely employed for this purpose, prized for their vibrant and distinct color changes across specific pH ranges. Among these, Cresol Red (o-cresolsulfonephthalein) is a frequently utilized indicator. This guide provides a comprehensive comparison of the advantages and limitations of Cresol Red relative to other common sulfonephthalein indicators such as Bromothymol Blue, Phenol Red, and Thymol Blue, supported by experimental data and detailed protocols.
Properties and Performance of Sulfonephthalein Indicators
The utility of a pH indicator is primarily defined by its transition range—the pH spectrum across which it changes color. This transition is dictated by the indicator's acid dissociation constant (pKa). An ideal indicator for a given application, such as an acid-base titration, has a pH transition range that brackets the equivalence point of the reaction.
Here is a summary of the key properties of Cresol Red and other widely used sulfonephthalein indicators:
| Indicator Name | Acid Color | Base Color | pH Transition Range | pKa Value(s) |
| Cresol Red | Red | Yellow | 0.2 - 1.8 | ~1.0 |
| Yellow | Reddish-purple | 7.2 - 8.8[1] | ~8.3[2] | |
| Bromothymol Blue | Yellow | Blue | 6.0 - 7.6[3][4] | ~7.1[3] |
| Phenol Red | Yellow | Red | 6.4 - 8.2[3] | ~7.9[3] |
| Thymol Blue | Red | Yellow | 1.2 - 2.8[3] | ~1.7[3] |
| Yellow | Blue | 8.0 - 9.6[3][5] | ~8.9[3] |
Advantages of Cresol Red
Cresol Red offers several distinct advantages that make it a valuable tool in various scientific contexts:
-
Dual pH Transition Range : A significant feature of Cresol Red is its two distinct pH transition ranges: one in the highly acidic region (pH 0.2-1.8) and another in the neutral to slightly alkaline region (pH 7.2-8.8).[6] This dual functionality allows for its use in a broader spectrum of applications compared to indicators with a single transition range.
-
Utility in Molecular Biology : In the realm of molecular biology, Cresol Red is a preferred tracking dye for DNA, RNA, and protein electrophoresis.[7][8] A key advantage is that it does not inhibit Taq polymerase, a crucial enzyme in the Polymerase Chain Reaction (PCR).[1][8] This allows for the inclusion of Cresol Red directly into PCR master mixes, saving time and reducing the risk of cross-contamination.[1] In a 1% agarose (B213101) gel, it migrates at a rate comparable to a 125 base pair DNA molecule.[1][8]
-
Clear Color Transition in Alkaline Range : The transition from yellow to reddish-purple in the pH range of 7.2 to 8.8 is sharp and easily detectable, making it suitable for titrations of weak acids with strong bases where the equivalence point lies in this region.
-
Applications in Drug Development : Cresol Red has been utilized in pharmaceutical research to measure the hydrophobicity of therapeutic drugs, a critical parameter influencing drug delivery and efficacy.[6]
Limitations of Cresol Red
Despite its advantages, Cresol Red also has limitations that researchers should consider:
-
Narrow Primary Alkaline Range : The primary transition range of pH 7.2-8.8 is relatively narrow compared to some other indicators.[9] This can limit its applicability in titrations where the equivalence point falls outside this specific window.
-
Potential for Ambiguous Color Interpretation : In solutions that are highly colored or turbid, the yellow to reddish-purple color change of Cresol Red may be difficult to interpret accurately.[9] In such cases, potentiometric methods using a pH meter may be more reliable.[9]
-
Unsuitability for Strongly Acidic Solutions (in its primary range) : When monitoring pH in its alkaline range, Cresol Red is not suitable for titrating strong acids as the color change would occur too late.[9]
-
Indicator-Induced pH Perturbation : Like all pH indicators, the addition of Cresol Red to a solution can slightly alter the pH of the sample, particularly in poorly buffered solutions. This effect is more pronounced with higher concentrations of the indicator. A study on freshwater analysis found that Cresol Red can cause a median pH perturbation of +0.0041 units.[2]
Comparative Experimental Data
A study comparing the spectrophotometric analysis of Cresol Red (CR) and Bromothymol Blue (BTB) in freshwater provides insight into their precision. The precision of pH measurements was found to be in the range of ±0.0005 to ±0.013 pH units for Cresol Red and ±0.0001 to ±0.0027 pH units for Bromothymol Blue, indicating that under the tested conditions, Bromothymol Blue offered slightly higher precision.[2]
Experimental Protocols
To facilitate a direct comparison of the performance of Cresol Red with other sulfonephthalein indicators, the following experimental protocols are provided.
Preparation of Indicator Solutions
Consistent and accurate results begin with the proper preparation of indicator solutions.
General Protocol:
-
Weigh 0.1 g of the desired sulfonephthalein indicator powder (e.g., Cresol Red, Bromothymol Blue).
-
Dissolve the powder in 100 mL of 20% (v/v) ethanol (B145695) in water.
-
If the indicator is in its less soluble acidic form, a few drops of a dilute sodium hydroxide (B78521) solution can be added to aid dissolution and shift the color to its basic form.
-
Conversely, if the indicator is a sodium salt, a drop of dilute acid can be added to observe the acidic color.
-
Store the prepared indicator solution in a clearly labeled, sealed bottle away from direct sunlight.[3]
Comparative Analysis of Indicators in Acid-Base Titrations
This protocol is designed to assess the accuracy and precision of different sulfonephthalein indicators in the titration of a weak acid with a strong base.
Materials:
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
0.1 M acetic acid (CH₃COOH) solution
-
Prepared indicator solutions (Cresol Red, Phenol Red, Bromothymol Blue)
-
Burette, pipette, conical flasks, magnetic stirrer, and a calibrated pH meter.
Procedure:
-
Pipette 25.0 mL of the 0.1 M acetic acid solution into a conical flask.
-
Add 2-3 drops of the first indicator to be tested (e.g., Cresol Red).
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
If using a pH meter, insert the calibrated electrode into the solution.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Begin titrating with the NaOH solution, adding it slowly while constantly stirring.
-
Record the volume of NaOH added at the point where a distinct and permanent color change is observed (the endpoint). If using a pH meter, record the pH and volume incrementally to determine the equivalence point.
-
Repeat the titration at least two more times for the same indicator to ensure precision.
-
Repeat steps 1-8 for each of the other indicators being compared (Phenol Red and Bromothymol Blue).
Data Analysis:
-
Calculate the mean and standard deviation of the endpoint volumes for each indicator.
-
Compare the experimentally determined equivalence point with the theoretical value.
-
Evaluate the sharpness and clarity of the color change for each indicator.
Visualizing the Mechanism and Workflow
To better understand the underlying principles of sulfonephthalein indicators and the experimental process, the following diagrams are provided.
Mechanism of Sulfonephthalein Indicators
The color change of sulfonephthalein indicators is a result of a pH-dependent structural rearrangement. In acidic conditions, the indicator exists predominantly in a protonated, non-ionized form. As the pH increases, a proton is lost, leading to a conjugated system that absorbs light at a different wavelength, resulting in a color change.
Caption: General equilibrium of a sulfonephthalein indicator.
Experimental Workflow for Indicator Comparison
The process of comparing pH indicators involves a systematic titration procedure for each indicator being evaluated.
Caption: Workflow for the comparative analysis of pH indicators.
Conclusion
Cresol Red is a versatile and valuable sulfonephthalein indicator with specific advantages, particularly its dual pH range and its compatibility with molecular biology techniques like PCR. However, its relatively narrow primary alkaline transition range and potential for color interpretation challenges in certain samples are important limitations to consider. When selecting a pH indicator, researchers must carefully evaluate the specific requirements of their experiment, including the expected pH at the equivalence point, the nature of the sample matrix, and the required level of precision. For many applications, particularly in biological and pharmaceutical research, the unique properties of Cresol Red make it an excellent choice. However, for other applications, indicators like Bromothymol Blue or Phenol Red may offer a more suitable pH transition range and comparable or even superior precision. A thorough understanding of the properties of each indicator, supported by comparative experimental validation, is crucial for ensuring the accuracy and reliability of scientific findings.
References
- 1. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Evaluation of indicator-based pH measurements for freshwater over a wide range of buffer intensities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Titration Endpoint Determination: Cresol Red Visual Method vs. Potentiometric Titration
For researchers, scientists, and drug development professionals, the precise determination of the endpoint in a titration is paramount for accurate quantitative analysis. The choice of method for this determination can significantly impact the reliability and validity of experimental data. This guide provides an objective comparison between the traditional Cresol Red visual indicator method and the instrumental potentiometric titration method for endpoint determination in acid-base titrations.
While the simplicity and cost-effectiveness of visual indicators like Cresol Red have made them a laboratory staple for decades, potentiometric titration offers a technologically advanced and often more precise alternative.[1] This guide will delve into the principles, experimental protocols, and performance data of each technique to provide a clear comparison, enabling an informed decision for your specific analytical needs.
Principles of Endpoint Detection
Cresol Red Visual Method: This method relies on a chemical indicator, Cresol Red, which is a weak acid that changes color over a specific pH range. Cresol Red has two transition ranges: pH 0.2 to 1.8 (orange to yellow) and pH 7.2 to 8.8 (yellow to reddish-purple).[2] The endpoint of the titration is identified by the visual observation of this distinct color change, which signals that the equivalence point has been reached.[3] The effectiveness of this method is dependent on the analyst's ability to perceive the color change accurately and consistently.[4]
Potentiometric Titration: This instrumental method involves monitoring the change in the electrical potential (voltage) of the analyte solution as the titrant is added.[1][5] This is achieved using an electrode system, typically a pH electrode and a reference electrode, connected to a potentiometer or pH meter.[6][7] The endpoint is determined from a plot of potential versus the volume of titrant added. The equivalence point is identified as the point of the most rapid change in potential, which corresponds to the inflection point of the titration curve.[5] This method provides an objective and highly sensitive measure of the endpoint, independent of the solution's color or turbidity.[8]
Quantitative Performance Comparison
The accuracy and precision of an analytical method are critical evaluation parameters. The following table summarizes representative data comparing the performance of visual indicator-based titrations with potentiometric titrations. While specific data for Cresol Red was not available, the data for Methyl Orange, another common acid-base indicator, provides a relevant comparison.
| Performance Metric | Visual Indicator (Methyl Orange) | Potentiometric Titration |
| Recovery (%) | ~99.0% | >95% |
| Coefficient of Variation (CV) | Not explicitly stated, but higher than potentiometric | 0.04% - 0.46% |
| Uncertainty | Higher, influenced by subjective color perception | Lower, instrument-based |
Note: The data for the visual indicator is based on a comparison with Methyl Orange.[1] The data for potentiometric titration is from a study on the analysis of various chemical disinfectants.[9]
Potentiometric titration generally exhibits higher precision, as indicated by a lower coefficient of variation.[9] The instrumental nature of potentiometric titration eliminates the subjectivity associated with visual endpoint detection, leading to more accurate and reproducible results.[4][6]
Experimental Protocols
To ensure accurate and reproducible results, adherence to a well-defined experimental protocol is essential. Below are detailed methodologies for performing an acid-base titration using both the Cresol Red visual method and potentiometric endpoint detection.
Cresol Red Visual Titration Protocol
-
Preparation:
-
Rinse a burette with the titrant solution (e.g., standardized NaOH) and fill it, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Pipette a known volume of the analyte solution (e.g., HCl) into a clean Erlenmeyer flask.
-
Add 2-3 drops of Cresol Red indicator solution to the analyte. The solution will turn yellow if acidic.[10]
-
-
Titration:
-
Slowly add the titrant from the burette to the analyte while continuously swirling the flask.
-
As the endpoint is approached, the color will begin to change. Add the titrant drop by drop until a permanent reddish-purple color is observed.[10] This indicates the endpoint.
-
-
Endpoint Determination:
-
Record the final volume of the titrant from the burette.
-
The volume of titrant used is the difference between the final and initial burette readings.
-
Potentiometric Titration Protocol
-
Preparation and Setup:
-
Calibrate the pH meter using standard buffer solutions.[8]
-
Rinse a burette with the titrant solution and fill it. Record the initial volume.
-
Pipette a known volume of the analyte solution into a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a reference electrode into the analyte solution, ensuring the tips are submerged but do not interfere with the stir bar.
-
-
Titration:
-
Turn on the magnetic stirrer to ensure the solution is well-mixed.
-
Record the initial pH of the analyte solution.
-
Add the titrant in small, known increments (e.g., 0.5-1.0 mL) and record the pH after each addition, allowing the reading to stabilize.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the steep rise in pH around the equivalence point.
-
-
Endpoint Determination:
-
Continue adding titrant until the pH change becomes minimal again.
-
Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).
-
The endpoint is the volume of titrant corresponding to the inflection point of the curve (the steepest part). This can be more accurately determined by plotting the first or second derivative of the titration curve.[8]
-
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the experimental workflows and a logical comparison of the two methods.
Caption: Experimental workflows for Cresol Red visual and potentiometric titrations.
Caption: Logical comparison of Cresol Red visual and potentiometric titration methods.
Conclusion: Selecting the Appropriate Method
The choice between the Cresol Red visual method and potentiometric titration for endpoint determination depends on the specific requirements of the analysis.
The Cresol Red visual method is a simple, cost-effective technique suitable for straightforward, manual titrations of clear and colorless solutions where high precision is not the primary concern.[1][4] Its main drawback is the subjectivity of the endpoint determination, which can introduce variability and reduce accuracy.[4]
Potentiometric titration is the superior method for applications demanding high accuracy, precision, and reproducibility, such as in pharmaceutical quality control and drug development.[5][6] It is an objective, instrumental method that is unaffected by sample color or turbidity and is amenable to automation.[2][8] While the initial equipment cost is higher, the reliability and quality of the data often justify the investment, particularly in regulated environments and for complex sample matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. Titration Methods: Manual vs. Potentiometric vs. Thermometric | Labcompare.com [labcompare.com]
- 3. asdlib.org [asdlib.org]
- 4. Titration vs. Potentiometry: Which Method is Better for pH Analysis? | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. Potentiometric and UV-Vis spectrophotometric titrations for evaluation of the antioxidant capacity of chicoric acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01248C [pubs.rsc.org]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]
The Purity of Cresol Red Sodium Salt: A Critical Factor for Accurate Experimental Results
For researchers, scientists, and drug development professionals, the accuracy of experimental data is paramount. When it comes to pH measurements, the choice and purity of a pH indicator can significantly influence the outcome. This guide provides a comprehensive comparison of Cresol Red sodium salt, detailing the impact of its purity on experimental results and comparing its performance with alternative indicators.
This compound is a widely used pH indicator in various scientific applications, including titrations, cell culture media preparation, and spectrophotometric pH measurements. It is favored for its distinct color change from yellow to reddish-purple in the pH range of 7.2 to 8.8. However, the presence of impurities in commercially available this compound can lead to significant inaccuracies in experimental results, a factor that is often overlooked.
Purity Analysis of this compound
Commercially available this compound typically has a dye content of around 94-95%.[1] The remaining percentage can consist of synthetic byproducts and other contaminants. For routine applications, this level of purity may be acceptable. However, for high-precision measurements, such as the spectrophotometric determination of seawater pH, these impurities can introduce systematic errors.
Research has shown that the use of unpurified Cresol Red can result in pH measurement inaccuracies greater than 0.1 pH units.[2] In one study, unpurified meta-cresol purple (a related sulfonephthalein indicator) from various commercial sources led to pH deviations as large as 0.018 pH units compared to the purified indicator.[3] Purification of the dye is therefore crucial for achieving high accuracy.
Table 1: Impact of Cresol Red Purity on Spectrophotometric pH Measurements
| Purity Level | pH Deviation (relative to purified standard) | Reference |
| Unpurified Commercial Grade | Up to ± 0.018 units (for meta-cresol purple) | [3] |
| Purified (Flash Chromatography) | No significant deviation between batches | [4] |
Experimental Protocol: Purification of this compound by Flash Chromatography
Flash chromatography is an effective method for purifying this compound to a high degree, removing interfering impurities.[4]
Materials:
-
Commercial this compound
-
Silica (B1680970) gel for flash chromatography
-
Appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane)
-
Flash chromatography system
-
Rotary evaporator
Procedure:
-
Dissolve the commercial this compound in a minimum amount of the initial eluting solvent.
-
Load the dissolved sample onto a pre-packed silica gel column.
-
Elute the column with a solvent gradient, starting with a less polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) or a UV-Vis detector.
-
Combine the fractions containing the pure Cresol Red.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Verify the purity of the final product using techniques such as High-Performance Liquid Chromatography (HPLC).[4]
The Ripple Effect: How Impurities Skew Experimental Outcomes
A Comparative Look: this compound vs. Alternatives
While purified Cresol Red is excellent for many applications, other indicators may be more suitable depending on the specific experimental requirements.
Table 2: Comparison of this compound with Other Synthetic pH Indicators
| Indicator | pH Range | Color Change | Advantages | Disadvantages |
| This compound | 7.2 - 8.8 | Yellow to Reddish-purple | Sharp color change in a physiologically relevant range. | Purity can be a critical issue for accuracy. |
| Phenolphthalein | 8.2 - 10.0 | Colorless to Pink/Fuchsia | Clear and distinct color change.[5] | Not suitable for acidic or neutral solutions; can be affected by high concentrations of some ions. |
| Bromothymol Blue | 6.0 - 7.6 | Yellow to Blue | Useful for titrations around neutral pH. | Less distinct color change compared to phenolphthalein. |
| Methyl Orange | 3.1 - 4.4 | Red to Yellow | Suitable for titrations of strong acids and weak bases. | Color change can be difficult to perceive accurately. |
Table 3: Comparison of this compound with Natural Indicators
| Indicator Type | Example | pH Range | Color Change | Advantages | Disadvantages |
| Synthetic | This compound | 7.2 - 8.8 | Yellow to Reddish-purple | High purity achievable, sharp and reproducible color change. | Potential for impurities in commercial grades, synthetic origin. |
| Natural | Hibiscus Flower Extract | Varies (often broad) | Pink to Colorless (in one study) | Environmentally friendly, readily available.[5] | Broader pH transition range, less sharp color change, potential for batch-to-batch variability.[5] |
Experimental Protocol: Comparative Titration of a Weak Acid with a Strong Base
This protocol can be used to compare the performance of this compound with another indicator, such as Phenolphthalein.
Materials:
-
Standardized solution of a weak acid (e.g., 0.1 M acetic acid)
-
Standardized solution of a strong base (e.g., 0.1 M sodium hydroxide)
-
Purified this compound indicator solution
-
Phenolphthalein indicator solution
-
Burette, pipette, conical flasks, magnetic stirrer
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the weak acid solution into a conical flask.
-
Add 2-3 drops of the purified Cresol Red indicator solution.
-
Titrate with the strong base solution from the burette, stirring continuously, until the first permanent color change from yellow to reddish-purple is observed. Record the volume of the titrant.
-
Repeat the titration at least two more times for consistency.
-
Repeat steps 1-4 using Phenolphthalein as the indicator, titrating to the first permanent pink color.
-
Calculate the concentration of the weak acid using the data from both indicators and compare the results. The equivalence point for this titration is expected to be above pH 7, making both indicators potentially suitable.
Conclusion
The purity of this compound is a critical, yet often underestimated, factor that can significantly impact the accuracy of experimental results, particularly in high-precision applications like spectrophotometric pH measurements. For researchers demanding the highest level of accuracy, purification of the commercially available dye is strongly recommended. While Cresol Red offers a distinct and useful pH transition range, a careful evaluation of alternative indicators, both synthetic and natural, is warranted to select the most appropriate tool for a given experimental context. By understanding the nuances of indicator purity and performance, researchers can enhance the reliability and validity of their scientific findings.
References
Safety Operating Guide
Proper Disposal of Cresol Red Sodium Salt: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Cresol Red sodium salt, a common pH indicator, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, all chemical waste must be managed in accordance with local, state, and federal regulations.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing impervious gloves, safety glasses, and a lab coat.[1][3] In the case of a spill, clean it up immediately using dry procedures to avoid generating dust.[1] The spilled material should be swept or vacuumed into a clean, dry, and sealable container that is properly labeled.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, whether as a pure solid or in solution, should follow a systematic process that prioritizes safety and regulatory compliance.
Step 1: Waste Identification and Segregation
All chemical waste, including this compound, should be treated as hazardous until confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[4][5] It is essential to segregate different types of waste to prevent accidental reactions.[6] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.
Step 2: Containerization and Labeling
-
Select an Appropriate Container : Use a container that is compatible with the chemical waste. Plastic containers are often preferred for their durability.[5][7] The container must have a secure, screw-top cap to prevent leaks.[7]
-
Proper Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added to the container.[4][5] Accurate labeling is critical for proper identification and disposal by your institution's waste management team.
Step 3: Storage of Chemical Waste
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5][7] This area must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.[7] Keep the waste container closed at all times, except when adding waste.[4][7]
Step 4: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowable time (often up to one year for partially filled containers), contact your institution's EHS or hazardous waste collection program to arrange for pickup.[4][5][7] Do not dispose of this compound by pouring it down the sink or by evaporation in a fume hood.[4][7]
Disposal of Empty Containers
An empty container that has held this compound can typically be disposed of as regular trash after it has been triple-rinsed with a suitable solvent (such as water).[4][8] The resulting rinse water (rinsate) must be collected and disposed of as hazardous waste.[4] Before discarding the container, ensure that all chemical labels are defaced or removed.[4]
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not widely established due to its non-hazardous classification, general laboratory waste guidelines provide some quantitative thresholds.
| Parameter | Guideline | Source |
| pH Range for Drain Disposal (General) | 5.5 - 10.5 (for approved substances) | [9] |
| Maximum Hazardous Waste in SAA | 55 gallons | [5] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Container Headspace | At least one-inch to allow for expansion | [7] |
Note: this compound is not approved for drain disposal. This information is for context on general laboratory waste guidelines.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following flowchart illustrates the decision-making process from waste generation to final disposal.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. labdepotinc.com [labdepotinc.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. di-corp.com [di-corp.com]
- 9. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
